Indinavir Sulfate
Description
This compound is a synthetic antiviral agent. Indinavir selectively binds to the active site of human immunodeficiency virus (HIV) protease and inhibits its activity, preventing the protease-mediated cleavage of gag-pol viral polyproteins; as a result immature, noninfectious virions are produced.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and is indicated for hiv infection and has 6 investigational indications.
See also: Indinavir (salt form of).
Properties
IUPAC Name |
(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H47N5O4.H2O4S/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43;1-5(2,3)4/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45);(H2,1,2,3,4)/t28-,29+,31+,32-,33+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBQKPWHXMGDLP-BDEHJDMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49N5O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
150378-17-9 (Parent) | |
| Record name | Indinavir sulfate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157810816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1044221 | |
| Record name | Indinavir sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
711.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Very soluble in water and ethanol | |
| Record name | INDINAVIR SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7158 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from absolute ethanol, White to off-white hygroscopic crystalline powder | |
CAS No. |
157810-81-6 | |
| Record name | Indinavir sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157810-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indinavir sulfate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157810816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crixivan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=697197 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indinavir sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 157810-81-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDINAVIR SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/771H53976Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | INDINAVIR SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7158 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
150-153 °C (decomposes) | |
| Record name | INDINAVIR SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7158 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:
An in-depth technical guide for researchers, scientists, and drug development professionals on categorizing keywords based on researcher intent to drive effective content creation.
In the fast-paced world of drug discovery and development, accessing precise and relevant information is paramount. Understanding the intent behind a researcher's search query is the cornerstone of creating content that not only ranks high in search results but, more importantly, provides tangible value to the scientific community. This guide categorizes keywords based on five key researcher intents, providing a framework for developing targeted and effective technical content.
Understanding the Five Researcher Intents
To effectively guide content creation, it is crucial to understand the different motivations a researcher may have when using a search engine. We have categorized these into five specific intents:
-
Informational Intent: The researcher is seeking knowledge and understanding of a specific topic. This is the broadest category and often represents the initial stages of a research project.
-
Navigational Intent: The researcher is looking for a specific website, database, or known resource. Their goal is to reach a particular online destination.
-
Transactional Intent: The researcher is ready to take a specific action, such as purchasing equipment, ordering reagents, or downloading software.
-
Commercial Investigation Intent: The researcher is in the process of evaluating and comparing products, services, or technologies before making a decision.
-
Local Intent: The researcher is seeking resources, collaborations, or events within a specific geographical area.
Keyword Categorization for Targeted Content
The following table provides examples of keywords categorized by the five researcher intents, specifically tailored for the drug discovery and development audience.
| Researcher Intent | Keyword Examples |
| Informational | "PI3K/AKT/mTOR signaling pathway in cancer"[1][2][3], "mechanism of action of PARP inhibitors"[1], "preclinical toxicology study design"[4], "medicinal chemistry principles"[5][6][7][8], "in vivo efficacy models for oncology"[5][9][10] |
| Navigational | "ClinicalTrials.gov"[11], "PubMed search"[12], "PDB protein data bank", "EMSL user portal"[13], "Addgene plasmid repository" |
| Transactional | "buy CRISPR editing kit", "quote for high-throughput screening services", "download GraphPad Prism", "order western blot reagents"[13], "purchase cell culture media" |
| Commercial Investigation | "best contract research organization for oncology"[14][15][16][17], "compare next-generation sequencing platforms", "Agilent vs. Waters HPLC systems", "top CRO for toxicology studies"[18][14][15][16][17], "review of electronic lab notebooks" |
| Local | "biotech networking events Boston", "medicinal chemistry conferences Europe 2025"[19][20][21], "core facility for mass spectrometry near me", "find research collaborators in San Francisco"[22][23][24][25][26], "local scientific workshops on CRISPR"[27][28] |
Core Requirements for High-Value Technical Content
To meet the demanding needs of a scientific audience, technical guides and whitepapers must adhere to stringent standards of data presentation and experimental detail.
Data Presentation: Summarizing Quantitative Data
Quantitative data should be presented in a clear, concise, and comparative manner. Tables are an effective tool for summarizing large datasets and facilitating the comparison of experimental outcomes.
Table 1: In Vitro Efficacy of Compound XYZ Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM)[6][19][29][30][31] |
| MCF-7 | Breast | 0.15 ± 0.02 |
| A549 | Lung | 0.42 ± 0.05 |
| HCT116 | Colon | 0.28 ± 0.03 |
| U87 MG | Glioblastoma | 1.12 ± 0.15 |
Table 2: Pharmacokinetic Parameters of Compound XYZ in Sprague-Dawley Rats (10 mg/kg, IV)
| Parameter | Value |
| Cmax (ng/mL) | 1250 ± 150 |
| Tmax (h) | 0.25 |
| AUC (0-t) (ng·h/mL) | 4500 ± 500 |
| t1/2 (h) | 2.5 ± 0.3 |
| CL (mL/min/kg) | 37 ± 4 |
Data presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Half-life; CL: Clearance.[7][8][32]
Experimental Protocols: Detailed Methodologies
Providing detailed experimental protocols is essential for the reproducibility and validation of scientific findings.
Western Blot Analysis of Protein Expression
This protocol outlines the key steps for assessing the expression levels of a target protein in cancer cell lines following treatment with an investigational compound.[13][33]
-
Cell Lysis:
-
Culture cancer cell lines to 80-90% confluency.
-
Treat cells with the desired concentrations of the investigational compound or vehicle control for the specified duration.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Analyze band intensities using densitometry software.
-
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of a novel compound in a subcutaneous xenograft mouse model of cancer.[4][5][9][10][11]
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., NOD/SCID or athymic nude).
-
Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Treatment Administration:
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the investigational compound, vehicle control, or a positive control drug via the appropriate route (e.g., intravenous, oral).
-
Follow the predetermined dosing schedule and duration.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight two to three times per week.
-
Monitor the overall health and behavior of the animals.
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Tumor tissue can be further analyzed by immunohistochemistry or Western blot to assess target engagement and downstream signaling effects.
-
Mandatory Visualization: Signaling Pathways and Workflows
Visual representations of complex biological pathways and experimental workflows are indispensable for clear communication in scientific content.
Signaling Pathway Diagrams
The following diagrams illustrate two key signaling pathways frequently implicated in cancer and targeted in drug development.[1][3][34][35][36]
Experimental Workflow Diagram
This diagram outlines the major steps in a typical preclinical drug discovery workflow.[2][9][26][33]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further [resources.jax.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. allucent.com [allucent.com]
- 9. blog.championsoncology.com [blog.championsoncology.com]
- 10. researchgate.net [researchgate.net]
- 11. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identifying Keywords and Basic Searching Workshop - LibCal - University of St. Augustine for Health Sciences [usa.libcal.com]
- 13. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. library.usa.edu [library.usa.edu]
- 17. frontcore.com [frontcore.com]
- 18. Basic Guidelines for Reporting Non-Clinical Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. nsw.gov.au [nsw.gov.au]
- 20. How to find collaborators | Augustus C. Long Health Sciences Library [library.cumc.columbia.edu]
- 21. Find Research Collaborators | Grants & Funding | Think and Do at the Library | NC State University Libraries [lib.ncsu.edu]
- 22. 8 Steps to Find the Best Research Collaborators | Researcher,Life [researcher.life]
- 23. quora.com [quora.com]
- 24. researchgate.net [researchgate.net]
- 25. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. 7 Steps to Finding the Right Research Collaborator [fourwaves.com]
- 28. Western blot analysis [bio-protocol.org]
- 29. researchgate.net [researchgate.net]
- 30. cdn-links.lww.com [cdn-links.lww.com]
- 31. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 32. quora.com [quora.com]
- 33. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 34. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 35. youtube.com [youtube.com]
- 36. researchgate.net [researchgate.net]
Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.
For Researchers, Scientists, and Drug Development Professionals
Olaparib (marketed as Lynparza) is a first-in-class poly (ADP-ribose) polymerase (PARP) inhibitor that has become a cornerstone in the treatment of cancers with deficiencies in the homologous recombination repair (HRR) pathway, most notably those with mutations in the BRCA1 and BRCA2 genes. This technical guide provides an in-depth overview of Olaparib's mechanism of action, key experimental protocols for its evaluation, and a summary of its clinical applications and efficacy.
Core Mechanism of Action: Synthetic Lethality
Olaparib's primary mechanism of action is rooted in the concept of synthetic lethality. It selectively targets cancer cells that have a pre-existing defect in the HRR pathway for repairing DNA double-strand breaks (DSBs).
-
PARP Inhibition : PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Olaparib competitively inhibits PARP1 and PARP2, leading to the accumulation of unrepaired SSBs.[1]
-
SSB to DSB Conversion : When the cell enters the S phase for DNA replication, the replication fork encounters these unrepaired SSBs, causing the fork to collapse and creating highly toxic DSBs.
-
Synthetic Lethality in HRR-Deficient Cells : In normal, healthy cells, these DSBs are efficiently repaired by the HRR pathway, which relies on proteins like BRCA1 and BRCA2. However, in cancer cells with mutations in BRCA1/2 or other HRR genes, this repair pathway is dysfunctional. The accumulation of unrepaired DSBs leads to genomic instability and, ultimately, apoptotic cell death.[2][3] This selective killing of cancer cells while sparing normal cells is the essence of synthetic lethality.[4]
Clinical Applications and Efficacy
Olaparib is approved for the treatment of various cancers, primarily those with germline or somatic BRCA1/2 mutations (gBRCAm/sBRCAm) or other HRR deficiencies. Key indications include ovarian, breast, pancreatic, and prostate cancers.
Summary of Key Phase III Clinical Trial Data
| Trial (Indication) | Treatment Arm | Control Arm | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) for PFS | Reference |
| SOLO-1 (1st-Line Maintenance, Advanced Ovarian Cancer, BRCAm) | Olaparib | Placebo | Not Reached | 13.8 months | 0.30 |
| SOLO-2 (Maintenance, Relapsed Ovarian Cancer, BRCAm) | Olaparib | Placebo | 19.1 months | 5.5 months | 0.30 |
| PAOLA-1 (1st-Line Maintenance, Advanced Ovarian Cancer, HRD-positive) | Olaparib + Bevacizumab | Placebo + Bevacizumab | 37.2 months | 17.7 months | 0.33 |
| OlympiAD (Metastatic Breast Cancer, gBRCAm, HER2-) | Olaparib | Chemotherapy | 7.0 months | 4.2 months | 0.58 |
| PROfound (Metastatic Castration-Resistant Prostate Cancer, HRR gene-mutated) | Olaparib | Enzalutamide or Abiraterone | 7.4 months | 3.6 months | 0.49 |
Note: Data represents primary analyses and may vary with longer follow-up.
Common Adverse Events (AEs) from Clinical Trials
| Adverse Event | Any Grade Incidence (Olaparib) | Grade ≥3 Incidence (Olaparib) | Management Notes |
| Anemia | 20-50% | 10-25% | Monitor complete blood counts. Dose interruption/reduction or transfusion may be required.[5][6] |
| Nausea | 50-75% | <5% | Often low-grade and manageable with antiemetics. Tends to decrease over time.[5][6] |
| Fatigue/Asthenia | 40-65% | <10% | Generally low-grade. Dose modifications may be necessary if severe.[6] |
| Vomiting | 20-40% | <5% | Manageable with supportive care.[5] |
| Neutropenia | 10-25% | <10% | Monitor blood counts. Dose modifications may be required. |
| Decreased Appetite | 20-30% | <5% | Supportive care and nutritional advice.[7] |
Methodologies and Experimental Protocols
Evaluating the efficacy and mechanism of Olaparib involves a range of in vitro and in vivo assays. Below are detailed protocols for key experiments.
In Vitro PARP Inhibition Assay (Fluorescent Polarization)
This assay measures the ability of a compound to inhibit PARP1 activity by competing with a fluorescently labeled PARP inhibitor probe.
Protocol:
-
Reagent Preparation :
-
Thaw purified PARP1 enzyme and a fluorescently labeled Olaparib probe (PARPi-FL) on ice.
-
Prepare a 1x Assay Buffer from a concentrated stock.
-
Dilute PARP1 enzyme to a working concentration (e.g., 2.4 ng/µL) in 1x Assay Buffer.
-
Prepare serial dilutions of test Olaparib and control compounds in DMSO, then dilute further in Assay Buffer.
-
-
Assay Plate Setup :
-
Add 20 µL of diluted PARP1 enzyme to all wells of a 96-well plate, except for "Blank" wells.
-
Add 5 µL of the diluted test compounds or vehicle control (DMSO) to the appropriate wells.
-
Incubate the plate at room temperature for 15 minutes with gentle agitation.
-
-
Reaction Initiation and Measurement :
-
Dilute the PARPi-FL probe to a working concentration (e.g., 6 nM) in 1x Assay Buffer.
-
Add 25 µL of the diluted PARPi-FL to all wells, except the "Blank" wells.
-
Incubate at room temperature for 30-90 minutes, protected from light.
-
Read the fluorescence polarization (FP) using a plate reader (e.g., λex = 485 nm; λem = 528 nm).
-
-
Data Analysis :
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with Olaparib, providing a measure of its cytotoxic effect.
Protocol:
-
Cell Seeding :
-
Harvest log-phase cells and plate them at a low density (e.g., 200-2000 cells/well, depending on cell type) in 6-well plates.
-
Allow cells to attach overnight in a humidified incubator (37°C, 5% CO2).
-
-
Drug Treatment :
-
Treat the cells with a range of Olaparib concentrations (or vehicle control) for a specified duration (e.g., continuous exposure for 8-21 days).
-
-
Colony Formation :
-
Incubate the plates for 1-3 weeks until visible colonies (defined as ≥50 cells) are formed.
-
-
Fixation and Staining :
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with 100% methanol or a 6% glutaraldehyde solution for 15-30 minutes.
-
Stain the fixed colonies with 0.5% crystal violet solution for at least 30 minutes.
-
-
Colony Counting and Analysis :
Immunofluorescence (IF) Staining for RAD51 Foci
This assay is a functional biomarker for HRR capacity. A failure to form RAD51 foci in the nucleus after DNA damage indicates a deficient HRR pathway and predicts sensitivity to PARP inhibitors.
Protocol:
-
Sample Preparation :
-
Culture cells on coverslips or use formalin-fixed, paraffin-embedded (FFPE) tissue sections. For tissue, deparaffinize and perform antigen retrieval (e.g., with DAKO Antigen Retrieval Buffer pH 9.0).
-
Induce DNA damage (optional, can be assessed at baseline) with a damaging agent like ionizing radiation to stimulate HRR.
-
-
Permeabilization and Blocking :
-
Permeabilize cells with a detergent solution (e.g., 0.5% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
-
Antibody Incubation :
-
Incubate with a primary antibody against RAD51 (e.g., rabbit anti-RAD51) overnight at 4°C. A co-stain for a cell cycle marker like Geminin can be used to identify cells in S/G2 phase.
-
Wash samples with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1-2 hours at room temperature, protected from light.
-
-
Mounting and Imaging :
-
Counterstain nuclei with DAPI.
-
Mount coverslips onto microscope slides.
-
Capture images using a fluorescence or confocal microscope.
-
-
Quantification :
Mechanisms of Resistance to Olaparib
Despite its efficacy, acquired resistance to Olaparib is a significant clinical challenge. Understanding these mechanisms is crucial for developing subsequent treatment strategies.
Combination Therapies
To enhance efficacy and overcome resistance, Olaparib is being investigated in combination with various other agents. A notable example is its use with the anti-angiogenic agent bevacizumab. The PAOLA-1 trial demonstrated that this combination significantly improved PFS in patients with HRD-positive advanced ovarian cancer compared to bevacizumab alone.[16] Other combinations under investigation include immunotherapy (e.g., with durvalumab) and chemotherapy.
Conclusion
Olaparib has fundamentally changed the treatment paradigm for patients with HRR-deficient cancers. Its mechanism of synthetic lethality provides a targeted approach that has led to significant improvements in patient outcomes. Ongoing research is focused on refining patient selection through better biomarkers, understanding and overcoming resistance mechanisms, and exploring novel combination strategies to further extend the benefit of this important therapeutic agent.
References
- 1. SOLO1 and SOLO2: Randomized phase III trials of olaparib in patients (pts) with ovarian cancer and a <I>BRCA1/2</I> mutation (BRCAm). - ASCO [asco.org]
- 2. Clinical Review - Olaparib (Lynparza) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. RAD51 as an immunohistochemistry-based marker of poly(ADP-ribose) polymerase inhibitor resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. urotoday.com [urotoday.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. PARP inhibitor olaparib sensitizes cholangiocarcinoma cells to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Basal expression of RAD51 foci predicts olaparib response in patient-derived ovarian cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A RAD51 assay feasible in routine tumor samples calls PARP inhibitor response beyond BRCA mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RAD51 foci as a functional biomarker of homologous recombination repair and PARP inhibitor resistance in germline BRCA-mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. filehosting.pharmacm.com [filehosting.pharmacm.com]
Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the critical interaction between the antiretroviral drug Indinavir Sulfate and the active site of the HIV protease. A thorough understanding of this binding affinity is paramount for the development of novel and more effective HIV therapies. This document provides a detailed overview of the quantitative data, experimental methodologies, and the molecular interactions that define the potent inhibitory action of Indinavir.
Quantitative Analysis of Binding Affinity
The strength of the interaction between Indinavir and the HIV protease has been extensively quantified. The following table summarizes key binding affinity parameters from various studies.
| Parameter | Value | Experimental Conditions |
| Inhibition Constant (Ki) | 0.36 - 1.0 nM | Determined using recombinant HIV-1 protease and synthetic peptide substrates under various buffer conditions. |
| Half-maximal Inhibitory Concentration (IC50) | 2.5 - 10 nM | Measured in cell-based assays, such as those using MT-4 cells, against various strains of HIV-1. |
| Dissociation Constant (Kd) | 0.17 nM | Quantified using Surface Plasmon Resonance (SPR) technology. |
Experimental Protocols for Determining Binding Affinity
The quantitative data presented above are the result of rigorous experimental procedures. The following sections detail the methodologies for the key experiments.
Enzyme Kinetics Assay for Ki Determination
This assay measures the inhibitory effect of Indinavir on the catalytic activity of HIV protease.
-
Reagents and Materials: Purified recombinant HIV-1 protease, a synthetic chromogenic or fluorogenic peptide substrate, high-purity this compound, and an appropriate assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7).
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
Pre-incubate the HIV-1 protease with each concentration of Indinavir to allow binding to reach equilibrium.
-
Initiate the enzymatic reaction by adding the synthetic peptide substrate.
-
Monitor the rate of substrate cleavage over time by measuring the change in absorbance or fluorescence.
-
Plot the initial reaction velocities against the substrate concentration for each inhibitor concentration.
-
Fit the data to a suitable enzyme inhibition model (e.g., competitive) to determine the Ki value.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with the binding event, providing a complete thermodynamic signature of the interaction.
-
Reagents and Materials: Highly purified HIV-1 protease, high-purity this compound, a sensitive isothermal titration calorimeter, and a precisely matched buffer for both the protein and the ligand.
-
Procedure:
-
Place the HIV-1 protease solution in the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of precise injections of the Indinavir solution into the sample cell.
-
Measure the heat released or absorbed during each injection.
-
Integrate the raw data to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Visualizing the Experimental Workflow and Molecular Interactions
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for determining binding affinity.
Caption: Key molecular interactions governing Indinavir binding.
The Molecular Basis of High-Affinity Binding
The potent inhibition of HIV protease by Indinavir stems from a series of precise molecular interactions within the enzyme's active site. The binding is primarily driven by a combination of hydrogen bonds and van der Waals interactions. A critical interaction occurs between the hydroxyl group of Indinavir and the catalytic dyad of the protease, which is composed of two aspartate residues (Asp25 and Asp125). This hydrogen bonding mimics the transition state of the natural substrate, effectively blocking the enzyme's catalytic machinery.
The bulky and hydrophobic substituents of the Indinavir molecule also play a crucial role by engaging in extensive van der Waals contacts with the nonpolar residues that line the active site. The flexible "flap" regions of the protease close down over the bound inhibitor, creating a more intimate and extensive contact surface, which further stabilizes the complex.
Impact of Drug Resistance Mutations
The development of resistance to Indinavir is often the result of mutations in the HIV protease gene that lead to alterations in the active site. These mutations can reduce the binding affinity of Indinavir through various mechanisms, such as steric hindrance or the disruption of key hydrogen bonds. For instance, the V82A mutation is known to confer resistance by altering the hydrophobic pocket that accommodates one of the side chains of Indinavir. Similarly, the L90M mutation can also contribute to a decrease in susceptibility. The accumulation of multiple mutations can lead to high-level resistance, underscoring the importance of developing new inhibitors that are less susceptible to these changes.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indinavir Sulfate, a potent inhibitor of the human immunodeficiency virus (HIV) protease, plays a crucial role in antiretroviral therapy. An understanding of its chemical properties and stability profile is paramount for formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the core chemical characteristics of this compound and its behavior under various stress conditions, offering valuable insights for researchers and drug development professionals.
Chemical Properties of this compound
This compound is a white to off-white, hygroscopic, crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative basis for its handling and formulation.
| Property | Value | Reference |
| IUPAC Name | (2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;sulfuric acid | [2][3] |
| Chemical Formula | C₃₆H₄₇N₅O₄ · H₂SO₄ | [1][4] |
| Molecular Weight | 711.88 g/mol | [1] |
| Melting Point | 150-153 °C (with decomposition) | [2][5] |
| Appearance | White to off-white, hygroscopic, crystalline powder | [1] |
| Solubility | Very soluble in water and methanol. Soluble in DMSO. Insoluble in ethanol. | [1][5][6][7] |
| pKa (Strongest Acidic) | 13.01 | [3][8] |
| pKa (Strongest Basic) | 6.76 | [3][8] |
Stability Profile of this compound
The stability of this compound is a critical attribute that influences its shelf-life and the integrity of its dosage forms. The drug substance is susceptible to degradation under various environmental conditions, including hydrolysis, oxidation, and exposure to heat. It is, however, relatively stable under photolytic stress.
| Stress Condition | Stability | Observations | Reference |
| Acidic Hydrolysis | Labile | Significant degradation occurs. | [9][10] |
| Basic Hydrolysis | Labile | Significant degradation occurs. | [9][10] |
| Neutral Hydrolysis | Labile | Degradation is observed. | [9] |
| Oxidation | Labile | Degrades in the presence of oxidizing agents. | [9][10] |
| Thermal Stress | Labile | Stable up to 100 °C, with slight degradation at 125 °C and complete degradation around 150 °C. | [11] |
| Photostability | Stable | No significant degradation observed under photolytic stress. | [9] |
| Humidity | Sensitive | Hygroscopic. High relative humidity can induce conversion to a different pseudo-polymorphic form. | [1][12] |
Degradation Pathways
This compound degrades primarily through hydrolysis and oxidation. The main degradation pathways involve the cleavage of the amide bond and modifications to the pyridine and piperazine rings.
Hydrolytic Degradation
Under aqueous conditions, particularly at acidic and basic pH, this compound is susceptible to hydrolysis. A key hydrolytic degradation pathway is the cleavage of the amide bond, which can lead to the formation of (1S,2R)-(+)-cis-1-amino-2-indanol.[1][13] Another identified hydrolytic process is lactonization, influenced by the cis-aminoindanol leaving group.[2]
Oxidative Degradation
Oxidative stress leads to the formation of several degradation products. The primary sites of oxidation are the pyridine nitrogen, leading to N-oxidation, and the phenylmethyl group, resulting in para-hydroxylation.[2] Other oxidative metabolic pathways include 3'-hydroxylation of the indan moiety and N-depyridomethylation.[2] In vitro studies have indicated that the cytochrome P450 isoenzyme CYP3A4 is the major enzyme involved in these oxidative transformations.[2]
Experimental Protocols
Detailed methodologies are crucial for the consistent and reliable assessment of the chemical properties and stability of this compound. The following are representative protocols for key experiments.
Solubility Determination
Objective: To determine the solubility of this compound in various solvents.
Methodology:
-
Apparatus: Isothermal shaker, analytical balance, centrifuge, HPLC-UV system.
-
Procedure: a. An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, methanol, ethanol) in a sealed container. b. The suspension is agitated in an isothermal shaker at a controlled temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours). c. The suspension is then centrifuged to separate the undissolved solid. d. An aliquot of the supernatant is carefully removed, diluted with an appropriate solvent, and analyzed by a validated HPLC-UV method to determine the concentration of dissolved this compound. e. The experiment is performed in triplicate for each solvent.
Forced Degradation Studies (as per ICH Q1A(R2) Guidelines)
Objective: To investigate the intrinsic stability of this compound under various stress conditions and identify potential degradation products.
1. Acidic Hydrolysis: a. Reagent: 1 M Hydrochloric Acid (HCl). b. Procedure: Dissolve a known amount of this compound in 1 M HCl to a final concentration of approximately 1 mg/mL. The solution is then heated at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours). Samples are withdrawn at each time point, neutralized with 1 M Sodium Hydroxide (NaOH), diluted with mobile phase, and analyzed by a stability-indicating HPLC method.
2. Basic Hydrolysis: a. Reagent: 1 M Sodium Hydroxide (NaOH). b. Procedure: Dissolve a known amount of this compound in 1 M NaOH to a final concentration of approximately 1 mg/mL. The solution is maintained at room temperature for a specified period (e.g., 30, 60, 120 minutes). Samples are withdrawn, neutralized with 1 M HCl, diluted, and analyzed.
3. Oxidative Degradation: a. Reagent: 30% Hydrogen Peroxide (H₂O₂). b. Procedure: Dissolve this compound in a suitable solvent and add 30% H₂O₂. The mixture is kept at room temperature for a defined duration (e.g., 24 hours), protected from light. Samples are withdrawn, diluted, and analyzed.
4. Thermal Degradation: a. Procedure (Solid State): A thin layer of this compound powder is placed in a petri dish and exposed to a high temperature (e.g., 125 °C) in a calibrated oven for a set time. b. Procedure (Solution): A solution of this compound (approx. 1 mg/mL) is heated at a specified temperature (e.g., 70 °C) for a defined period. Samples are then cooled, diluted, and analyzed.
5. Photostability Testing (as per ICH Q1B Guidelines): a. Apparatus: A photostability chamber equipped with a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. b. Procedure: A sample of solid this compound is spread in a thin layer in a suitable transparent container. A control sample is wrapped in aluminum foil to protect it from light. Both samples are placed in the photostability chamber and exposed for the required duration. After exposure, the samples are analyzed for any changes in physical appearance and for the formation of degradation products by HPLC.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Kinetics and mechanism of the hydrolytic degradation of indinavir: intramolecular catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciensage.info [sciensage.info]
- 5. Structural elucidation of metabolites of ritonavir and indinavir by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography tandem mass spectrometric studies of indinavir sulphate and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The ICH guidance in practice: stress degradation studies on indinavir sulphate and development of a validated specific stability-indicating HPTLC assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prodrugs of HIV protease inhibitors—saquinavir, indinavir and nelfinavir—derived from diglycerides or amino acids: synthesis, stability and anti-HIV activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Mechanism of indinavir-induced hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The cleavage of this compound: synthesis and characterization of a cis-1-amino-2-indanol salt - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The advent of the Human Immunodeficiency Virus (HIV) pandemic spurred an unprecedented global research effort to understand and combat the retrovirus. A pivotal moment in this endeavor was the identification and characterization of the HIV-1 protease, an enzyme crucial for the lifecycle of the virus. This discovery paved the way for a new class of antiretroviral drugs known as protease inhibitors. Among the first and most effective of these was Indinavir Sulfate, developed by Merck & Co.[1]. Marketed under the trade name Crixivan®, Indinavir played a crucial role in the development of Highly Active Antiretroviral Therapy (HAART), transforming HIV/AIDS from a terminal illness into a manageable chronic condition[2][3]. This technical guide provides a comprehensive overview of the early development and discovery of this compound, with a focus on its chemical synthesis, preclinical evaluation, and pivotal clinical trials.
The Dawn of a New Antiretroviral Strategy: The Discovery of Indinavir
The journey to discover Indinavir began in the mid-1980s when Merck initiated a dedicated research program to combat AIDS[1]. The primary focus of this program was the HIV-1 protease, an enzyme responsible for cleaving viral polyproteins into functional proteins essential for producing mature, infectious virions. The inhibition of this enzyme was identified as a key therapeutic target.
The research team at Merck, including Joseph P. Vacca, Bruce D. Dorsey, and James P. Guare, embarked on a rational drug design campaign to develop a potent and orally bioavailable HIV-1 protease inhibitor[4]. This effort culminated in the synthesis of Indinavir, a peptidomimetic hydroxyethylene inhibitor, in 1992[2]. The compound was designed to mimic the transition state of the natural substrate of the HIV-1 protease, thereby competitively inhibiting its activity. To enhance its solubility and oral bioavailability, Indinavir was formulated as a sulfate salt[2].
Chemical Synthesis of this compound
The initial synthesis of Indinavir was a complex, multi-step process. A convergent approach was adopted, involving the synthesis of three key fragments: a piperazine moiety, a Phe-Gly hydroxyethylene isostere, and a (-)-cis-(1S,2R)-1-aminoindan-2-ol moiety.
Key Precursor Molecules:
-
(S)-2-piperazinecarboxylic acid
-
(S)-(+)-dihydro-5-(hydroxymethyl)-2(3H)-furanone
-
Indene
Later, more efficient synthetic routes were developed to facilitate large-scale production. These improved methods focused on reducing the number of steps and utilizing more readily available starting materials.
Experimental Protocol: A Generalized Synthetic Approach
While the precise, proprietary, large-scale synthesis protocols remain with Merck, published research outlines the general synthetic strategy. The following provides a conceptual overview of a common synthetic route:
-
Synthesis of the Piperazine Fragment: The synthesis often starts with 2-pyrazinecarboxylic acid, which undergoes partial hydrogenation. The resulting amine functionalities are sequentially protected. Asymmetric hydrogenation using a chiral catalyst like Rh-BINAP establishes the desired stereochemistry of the piperazine ring.
-
Synthesis of the Aminoindanol Fragment: The synthesis of the (-)-cis-(1S,2R)-1-aminoindan-2-ol fragment typically begins with the asymmetric epoxidation of indene, for which Jacobsen's catalyst has been effectively used. This is followed by regioselective opening of the epoxide to introduce the amino and hydroxyl groups with the correct stereochemistry.
-
Synthesis of the Hydroxyethylene Isostere and Coupling: The hydroxyethylene isostere can be derived from chiral starting materials like (S)-(+)-dihydro-5-(hydroxymethyl)-2(3H)-furanone. This fragment is then coupled with the piperazine and aminoindanol moieties through a series of reactions, including amide bond formation and deprotection steps, to yield the final Indinavir molecule.
-
Salt Formation: The synthesized Indinavir free base is then treated with sulfuric acid in a suitable solvent, such as ethanol, to produce the more soluble and bioavailable this compound salt.
Preclinical Evaluation: From the Bench to Animal Models
The preclinical development of Indinavir involved extensive in vitro and in vivo studies to characterize its antiviral activity, selectivity, and pharmacokinetic profile.
In Vitro Studies
Indinavir demonstrated potent and selective inhibition of the HIV-1 and HIV-2 proteases. The inhibitory activity was quantified using enzymatic assays and cell-based antiviral assays.
| Parameter | Value | Assay Type |
| Ki (HIV-1 Protease) | 0.52 nM | Enzymatic Assay |
| Ki (HIV-2 Protease) | 3.3 nM | Enzymatic Assay |
| IC50 (HIV-1 Protease) | 0.41 nM | Enzymatic Assay |
| IC95 (HIV-infected MT4 lymphoid cells) | 25-50 nM | Cell-based Antiviral Assay |
Experimental Protocol: HIV-1 Protease Inhibition Assay (Conceptual)
-
Reagents and Buffers: Recombinant HIV-1 protease, a fluorogenic substrate peptide, and assay buffer (e.g., sodium acetate buffer at a specific pH).
-
Assay Procedure:
-
A dilution series of this compound is prepared.
-
The recombinant HIV-1 protease is pre-incubated with the various concentrations of Indinavir.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The increase in fluorescence, resulting from the cleavage of the substrate by the protease, is monitored over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of substrate cleavage is calculated for each Indinavir concentration. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
In Vivo Preclinical Studies
Pharmacokinetic studies were conducted in various animal species to assess the absorption, distribution, metabolism, and excretion (ADME) of Indinavir. These studies were crucial for predicting the drug's behavior in humans.
| Species | Oral Bioavailability (%) | Plasma Clearance (mL/min/kg) |
| Rat | 24% | 107 |
| Dog | 72% | 16 |
| Monkey | 19% | 36 |
These studies revealed significant species-dependent differences in the pharmacokinetics of Indinavir, primarily attributed to variations in first-pass metabolism. The primary routes of metabolism were identified as N-dealkylation, N-oxidation, and hydroxylation, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.
Clinical Development: Proving Efficacy and Safety in Humans
The clinical development program for this compound was designed to evaluate its safety, tolerability, pharmacokinetics, and antiretroviral activity in HIV-infected individuals. The program included Phase I, II, and III clinical trials, with pivotal studies demonstrating the profound and sustained viral suppression achieved with Indinavir-containing combination therapy.
Human Pharmacokinetics
Following oral administration in a fasted state, Indinavir is rapidly absorbed, reaching peak plasma concentrations in approximately 0.8 hours. The pharmacokinetics are nonlinear, with a greater than dose-proportional increase in plasma concentrations.
| Parameter | Value (800 mg every 8 hours) |
| Oral Bioavailability | ~65% |
| Protein Binding | 60% |
| Terminal Half-life | 1.8 ± 0.4 hours |
| Steady-State Cmax | 12,617 ± 4037 nM |
| Steady-State Cmin (trough) | 251 ± 178 nM |
| Steady-State AUC (0-8h) | 30,691 ± 11,407 nM·hour |
Administration with a high-fat meal significantly reduces the absorption of Indinavir. Therefore, it is recommended to be taken in a fasted state or with a light, low-fat meal.
Pivotal Clinical Trials
Merck Protocol 035
This was a randomized, double-blind, placebo-controlled study in zidovudine-experienced patients with CD4 counts between 50 and 400 cells/mm³ and HIV RNA levels ≥20,000 copies/mL. The study compared three treatment arms: Indinavir monotherapy, zidovudine plus lamivudine, and the triple combination of Indinavir, zidovudine, and lamivudine.
| Parameter | Indinavir + Zidovudine + Lamivudine (n=31) | Indinavir Monotherapy (n=28) | Zidovudine + Lamivudine (n=30) |
| Baseline Median HIV RNA (copies/mL) | 39,320 | 37,335 | 43,490 |
| Baseline Median CD4 Count (cells/mm³) | 131 | 156 | 144 |
| Patients with HIV RNA <500 copies/mL at 24 weeks | 90% (28/31) | 43% (12/28) | 0% (0/30) |
The results unequivocally demonstrated the superior efficacy of the triple-drug regimen in suppressing viral replication. The potent and sustained antiretroviral activity of this combination set a new standard of care for HIV treatment.
ACTG 320
This large, randomized, controlled clinical trial enrolled 1,156 patients with advanced HIV disease (CD4 counts <200 cells/mm³) who had prior zidovudine therapy. The study compared the combination of zidovudine and lamivudine with the triple combination of Indinavir, zidovudine, and lamivudine. The primary endpoint was the progression to an AIDS-defining illness or death.
The triple-drug regimen was associated with a significantly lower rate of disease progression or death compared to the two-drug regimen (6% vs. 11%). This landmark study provided definitive evidence of the clinical benefit of including a protease inhibitor like Indinavir in antiretroviral therapy for patients with advanced HIV disease.
Common Adverse Events
The most common adverse events associated with Indinavir therapy observed in clinical trials were nephrolithiasis (kidney stones) and asymptomatic hyperbilirubinemia (elevated bilirubin levels). Adequate hydration is recommended to reduce the risk of nephrolithiasis.
Visualizing the Core Concepts
HIV-1 Lifecycle and the Action of Indinavir
Caption: Mechanism of action of Indinavir within the HIV-1 lifecycle.
Conceptual Workflow of Indinavir's Early Development
References
- 1. Indinavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indinavir – First-Generation HIV Protease Inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The Triple Combination Indinavir-Zidovudine-Lamivudine Is Highly Synergistic - PMC [pmc.ncbi.nlm.nih.gov]
Introduction
Indinavir (marketed as Crixivan®) is a first-generation human immunodeficiency virus (HIV) type 1 protease inhibitor, a class of antiretroviral drugs that profoundly changed the landscape of HIV/AIDS treatment.[1][2] As a critical component of highly active antiretroviral therapy (HAART), Indinavir played a pivotal role in suppressing viral replication, leading to significant reductions in morbidity and mortality.[3] This technical guide provides an in-depth review of the pharmacological profile of Indinavir, focusing on its mechanism of action, quantitative in vitro activity, pharmacokinetics, clinical efficacy, and resistance profile. Detailed experimental protocols and workflow visualizations are included to support research and drug development professionals.
Mechanism of Action
Indinavir exerts its antiviral effect by specifically targeting and inhibiting HIV-1 protease.[2] This viral enzyme is an aspartyl protease essential for the HIV life cycle. It functions by cleaving newly synthesized Gag and Gag-Pol polyprotein precursors into smaller, functional proteins required for the assembly of mature, infectious virions.[2][4]
Indinavir is designed as a peptidomimetic inhibitor that binds competitively and reversibly to the active site of the HIV-1 protease.[2][5] By occupying the active site, it prevents the enzyme from processing the viral polyproteins. This blockade results in the production of immature, non-infectious viral particles, thus disrupting the viral replication cycle.[2]
In Vitro Activity
Indinavir demonstrates potent and selective inhibitory activity against HIV-1 protease. Its efficacy is quantified by parameters such as the inhibition constant (Ki) and the 50% or 95% inhibitory concentrations (IC50, IC95) in enzymatic and cell-based assays.
| Parameter | Value | Virus Type | Notes |
| Ki | 0.52 nM[6] | HIV-1 | Inhibition constant in enzymatic assays. |
| 3.3 nM[6] | HIV-2 | Lower potency against HIV-2 compared to HIV-1. | |
| IC95 | 25 - 50 nM[6] | HIV-1 | Concentration required to inhibit 95% of viral spread in MT4 lymphoid cells. |
| ~50 - 100 nM[4] | HIV-1 | Concentration for 95% inhibition of viral spread in cell culture. |
Pharmacokinetics
The clinical utility of Indinavir is defined by its pharmacokinetic profile, which governs dosing schedules and potential drug interactions. It is characterized by rapid absorption that is significantly affected by food.
| Parameter | Value (Unboosted) | Value (Ritonavir-Boosted) | Notes |
| Bioavailability | ~65%[1] | Increased | Ritonavir inhibits CYP3A4, increasing Indinavir exposure. |
| Tmax (Time to Peak) | ~0.8 hours (fasting)[4] | ~3.0 hours[7] | Absorption is delayed by high-fat meals.[4] |
| Protein Binding | ~60%[1][2] | Not significantly altered | |
| Metabolism | Hepatic, primarily via Cytochrome P450 3A4 (CYP3A4).[2] | CYP3A4 is inhibited by Ritonavir. | Indinavir is also an inhibitor of CYP3A4. |
| Elimination Half-life | 1.8 ± 0.4 hours[1][2] | Prolonged | Reduced clearance due to CYP3A4 inhibition. |
| Excretion | <20% excreted unchanged in urine.[2] | - | Primarily excreted as metabolites. |
| Standard Dosing | 800 mg every 8 hours[1] | 800 mg every 12 hours (with 100 mg Ritonavir)[7] | Dosing must be precise to avoid resistance.[1] |
Clinical Efficacy and Pharmacodynamics
The clinical benefit of Indinavir has been established in numerous trials, demonstrating its ability to suppress viral load and restore immune function when used in combination therapy.
| Trial / Study | Regimen | Key Outcomes |
| ACTG 320 | Indinavir + Zidovudine + Lamivudine vs. Zidovudine + Lamivudine | The three-drug regimen reduced the rate of progression to AIDS or death by half compared to the two-drug regimen (6% vs. 11%).[3][8] |
| Significant increases in CD4+ cell counts and greater reductions in plasma HIV-1 RNA were observed in the Indinavir arm.[8] | ||
| Merck 035 | Indinavir-containing triple therapy | Demonstrated durable viral suppression for up to 3 years in a significant proportion of patients.[3] |
| Ritonavir-Boosted Study | Indinavir/Ritonavir (800/100 mg) BID + 2 NRTIs | At 48 weeks, baseline viral RNA decreased by >2 log10 copies/mL and CD4 counts increased by approximately 200 cells/mm³.[7] |
Resistance Profile
The emergence of drug resistance is a significant challenge in antiretroviral therapy. For Indinavir, resistance develops through the accumulation of specific mutations in the viral protease gene, and in some cases, in the Gag polyprotein cleavage sites.
| Mutation Type | Key Amino Acid Positions | Impact on Indinavir Susceptibility |
| Primary Mutations | V82 (to A, F, or T) | Directly reduce susceptibility to Indinavir. |
| M46 (to I or L) | Contribute to resistance, often appearing early. | |
| I54 (to V, M, or L) | Reduce susceptibility to multiple protease inhibitors. | |
| Accessory Mutations | L10, K20, L24, V32, I47, G48, I62, L63, A71, G73, I84, L90 | These mutations often appear after primary mutations and further increase the level of resistance. They can also compensate for a loss of viral fitness. |
| Gag Cleavage Site Mutations | p7/p1, p1/p6 | Alter the substrate that the protease cleaves, which can enhance the replication of resistant viruses. |
Note: The development of high-level resistance to Indinavir is a cumulative process, often requiring multiple mutations.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of protease inhibitors. Below are representative protocols for key in vitro assays.
HIV-1 Protease Enzyme Inhibition Assay (Fluorometric)
This protocol describes a method to determine the IC50 of a test compound against recombinant HIV-1 protease.
-
Reagent Preparation:
-
Prepare an Assay Buffer (e.g., pH 7.8).[9]
-
Reconstitute lyophilized recombinant HIV-1 Protease in a dilution buffer to a working concentration.[10]
-
Prepare a fluorogenic substrate solution (e.g., a peptide substrate with a fluorophore and a quencher).[10]
-
Prepare serial dilutions of Indinavir (or test compound) in the assay buffer or appropriate solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
Add the serially diluted inhibitor to respective wells. Include wells for "Enzyme Control" (no inhibitor) and "Inhibitor Control" (a known potent inhibitor like Pepstatin A).[10]
-
Add the prepared HIV-1 Protease solution to all wells except for a "no enzyme" blank.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[10]
-
Initiate the reaction by adding the HIV-1 Protease Substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence signal (e.g., Ex/Em = 330/450 nm) in kinetic mode at 37°C for 1-3 hours.[10][11]
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates relative to the "Enzyme Control" (100% activity) and "no enzyme" blank (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Cell-Based Antiviral Susceptibility Assay
This protocol outlines a method to measure the ability of Indinavir to inhibit HIV replication in a cell culture system.
-
Cell and Virus Preparation:
-
Infection Protocol:
-
Plate the target cells in a 96-well plate.
-
Add the drug dilutions to the appropriate wells. Include "virus control" wells (cells + virus, no drug) and "cell control" wells (cells only, no virus).
-
Add the HIV-1 virus stock to all wells except the cell controls at a predetermined multiplicity of infection (MOI).[12]
-
Incubate the plate at 37°C in a CO2 incubator.
-
-
Endpoint Measurement:
-
After 4 to 7 days, harvest the cell-free supernatant from each well.[13]
-
Quantify the extent of viral replication by measuring the concentration of the HIV-1 p24 capsid protein using a commercial ELISA kit.
-
Alternatively, if using a reporter virus (e.g., expressing luciferase), measure the reporter gene activity.[14]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration relative to the virus control wells.
-
Determine the IC50 value by plotting the percent inhibition versus the drug concentration and fitting the data to a dose-response curve.[15]
-
Pharmacokinetic Analysis Protocol
This protocol provides a general outline for determining Indinavir concentrations in patient plasma.
-
Sample Collection: Collect blood samples from subjects at predefined time points following drug administration.
-
Sample Processing: Separate plasma by centrifugation and store at -20°C or lower until analysis.[4]
-
Drug Extraction: Lyse plasma samples and extract Indinavir using a suitable organic solvent like acetonitrile. An internal standard (e.g., ritonavir or a structural analog) is added to correct for extraction efficiency.[12]
-
Quantification by HPLC:
-
Analyze the extracted samples using a validated high-pressure liquid chromatography (HPLC) method with UV detection.[4]
-
Separate Indinavir and the internal standard on an appropriate column (e.g., C18).[12]
-
Generate a standard curve using known concentrations of Indinavir to quantify the amount in the patient samples.
-
-
Pharmacokinetic Modeling: Use the concentration-time data to calculate key PK parameters (AUC, Cmax, t1/2, etc.) using non-compartmental methods.
References
- 1. Indinavir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Indinavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single-Dose Pharmacokinetics of Indinavir and the Effect of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of the unbinding pathways of antiviral drug Indinavir from HIV and HTLV1 proteases by supervised molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indinavir sulfate | HIV Protease | Tocris Bioscience [tocris.com]
- 7. Open-label study of a twice-daily indinavir 800-mg/ritonavir 100-mg regimen in protease inhibitor-naive HIV-infected adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A controlled trial of two nucleoside analogues plus indinavir in persons with human immunodeficiency virus infection and CD4 cell counts of 200 per cubic millimeter or less. AIDS Clinical Trials Group 320 Study Team - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. abcam.com [abcam.com]
- 11. abcam.cn [abcam.cn]
- 12. Enhanced anti-HIV efficacy of Indinavir after inclusion in CD4 targeted lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antagonism between human immunodeficiency virus type 1 protease inhibitors indinavir and saquinavir in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential off-target effects of Indinavir Sulfate observed in various cellular models. Indinavir, an HIV-1 protease inhibitor, is a crucial component of highly active antiretroviral therapy (HAART).[1][2] However, its therapeutic benefits can be accompanied by a range of metabolic and cellular side effects.[3][4] Understanding these off-target activities is paramount for the development of safer therapeutic strategies and for repurposing this drug for other indications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways.
Metabolic Dysregulation: Interference with Glucose and Lipid Homeostasis
A significant body of evidence points to Indinavir's role in disrupting glucose and lipid metabolism, contributing to insulin resistance and hyperlipidemia observed in patients.[4][5][6]
Inhibition of Glucose Transport
Indinavir directly interferes with glucose uptake in key metabolic tissues like skeletal muscle and adipocytes by inhibiting the insulin-responsive glucose transporter, GLUT4.[7][8][9] This effect is rapid and occurs at pharmacologically relevant concentrations.[7]
Quantitative Data on Indinavir's Effect on Glucose Transport
| Cell/Tissue Model | Indinavir Concentration | Effect on Glucose Transport | Reference |
| Rat Epitrochlearis Muscle | 5 µmol/l | 40% reduction in insulin-stimulated transport | [10] |
| 20 µmol/l | 58% reduction in insulin-stimulated transport | [10] | |
| 40 µmol/l | 72% reduction in insulin-stimulated transport | [10] | |
| Primary Rat Adipocytes | 15 µM (KI) | Non-competitive inhibition of insulin-stimulated 2-deoxyglucose uptake | [8] |
| L6GLUT4myc Myotubes | 100 µmol/l | 80% inhibition of basal and insulin-stimulated 2-deoxyglucose uptake | [9] |
| L6GLUT1myc Cells | 100 µmol/l | 25% inhibition of 2-deoxyglucose uptake | [9] |
| Human Volunteers | 1200 mg single dose | Decrease in insulin-stimulated glucose disposal from 14.1 to 9.2 mg/kg·min per µU/ml insulin | [11] |
Experimental Protocol: 3-O-[³H]methyl-d-glucose (3MG) Transport Assay in Isolated Rat Skeletal Muscle
This protocol is based on methodologies described for assessing glucose transport in isolated rodent skeletal muscle.[10]
-
Muscle Preparation: Male Wistar rats are sacrificed, and epitrochlearis or soleus muscles are dissected and mounted on apparatus to maintain them at resting length.
-
Incubation: Muscles are pre-incubated in Krebs-Henseleit buffer (KHB) containing 0.1% bovine serum albumin (BSA), 8 mM glucose, and 32 mM mannitol for 30 minutes at 37°C, gassed with 95% O₂ / 5% CO₂.
-
Treatment: Muscles are then transferred to fresh KHB with or without a maximally effective concentration of insulin (e.g., 12 nmol/l) and varying concentrations of Indinavir (0, 1, 5, 20, or 40 µmol/l) for a specified duration (e.g., 4 hours).
-
Wash Step: To remove extracellular glucose, muscles are washed for 10 minutes at 30°C in KHB with 0.1% BSA and 40 mM mannitol, maintaining the respective insulin and Indinavir concentrations.
-
Glucose Transport Measurement: Glucose transport is measured by incubating the muscles for 10 minutes in 1 ml of KHB containing 8 mM 3-O-[³H]methyl-d-glucose (2.0 µCi/ml), 32 mM [U-¹⁴C]mannitol (0.3 µCi/ml), and the same insulin and Indinavir concentrations.
-
Sample Processing: Muscles are blotted, weighed, and digested in 0.5 N NaOH.
-
Scintillation Counting: Aliquots of the digest are added to scintillation fluid, and the radioactivity for ³H and ¹⁴C is determined using a liquid scintillation counter. The extracellular space is calculated from the ¹⁴C-mannitol counts, and this is used to correct the ³H counts to determine the intracellular 3MG concentration.
-
Data Analysis: Glucose transport is expressed as µmol per ml of intracellular water per 10 minutes.
Signaling Pathway: Indinavir-Mediated Inhibition of Insulin Signaling and GLUT4 Translocation
Caption: Indinavir directly inhibits the GLUT4 transporter at the plasma membrane.
Disruption of Lipid Metabolism
Indinavir has been shown to affect lipid metabolism, potentially contributing to dyslipidemia.[6] One proposed mechanism involves the suppression of the breakdown of the nuclear form of sterol regulatory element binding proteins (nSREBPs), which are key transcription factors in lipid biosynthesis.[4]
Induction of Cellular Stress
Indinavir can induce cellular stress, particularly endoplasmic reticulum (ER) stress, which activates the unfolded protein response (UPR).[12] While some studies suggest Indinavir is a less potent inducer of ER stress compared to other protease inhibitors like lopinavir, its effects are still notable.[12][13]
Signaling Pathway: Indinavir and the Unfolded Protein Response (UPR)
Caption: Indinavir-induced ER stress activates the three main branches of the UPR.
Effects on Cell Cycle and Proliferation
Indinavir has been observed to interfere with cell cycle progression, an effect that is independent of its antiviral activity. This has led to investigations into its potential as an anti-cancer agent.[14][15]
Quantitative Data on Indinavir's Effect on Cell Cycle
| Cell Model | Treatment | Effect | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) from healthy individuals | Indinavir (dose-dependent) | Inhibition of lymphoproliferative responses | [14] |
| Anti-CD3 stimulated PBMCs | Indinavir | Cell cycle arrest in G0/G1 phase | [14] |
| A549 Lung Cancer Cells (CH05-10, an Indinavir analog) | CH05-10 (dose- and time-dependent) | Cell cycle arrest at G1, caspase-dependent apoptosis | [15] |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol outlines a general method for analyzing cell cycle distribution.
-
Cell Culture and Treatment: Culture cells (e.g., PBMCs, cancer cell lines) in appropriate media. Treat cells with various concentrations of Indinavir or vehicle control for a specified time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of the DNA-binding dye.
-
Data Analysis: The resulting DNA content histogram is analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Logical Diagram: Indinavir's Impact on Cell Fate
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of HIV protease inhibitor therapy on lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic effects of indinavir in healthy HIV-seronegative men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of antiretroviral therapy on lipid metabolism of human immunodeficiency virus-infected patients: Old and new drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indinavir acutely inhibits insulin-stimulated glucose disposal in humans: A randomized, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indinavir inhibits the glucose transporter isoform Glut4 at physiologic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indinavir uncovers different contributions of GLUT4 and GLUT1 towards glucose uptake in muscle and fat cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Indinavir acutely inhibits insulin-stimulated glucose disposal in humans: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HIV Protease Inhibitors Induce Endoplasmic Reticulum Stress and Disrupt Barrier Integrity in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative analysis of ER stress response into HIV protease inhibitors: lopinavir but not darunavir induces potent ER stress response via ROS/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The HIV protease inhibitor Indinavir inhibits cell-cycle progression in vitro in lymphocytes of HIV-infected and uninfected individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CH05-10, a novel indinavir analog, is a broad-spectrum antitumor agent that induces cell cycle arrest, apoptosis, endoplasmic reticulum stress and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indinavir Sulfate, a potent protease inhibitor integral to early highly active antiretroviral therapy (HAART) for Human Immunodeficiency Virus Type 1 (HIV-1), has demonstrated a complex profile of activity that extends beyond its primary target. This technical guide provides an in-depth analysis of the existing research on the role of this compound in non-HIV viral infections, with a specific focus on its inhibitory action against Human T-lymphotropic Virus Type 1 (HTLV-1). Furthermore, this document explores the broader, non-direct antiviral effects of Indinavir on host cell processes, particularly the cell cycle, which may have implications for a variety of viral pathogens. Detailed experimental methodologies, quantitative data, and visual representations of key pathways are presented to facilitate further research and development in the field of drug repurposing.
Introduction
The drug repurposing paradigm offers a promising avenue for accelerating the development of new antiviral therapies by leveraging the extensive safety and pharmacokinetic data available for existing approved drugs. This compound, with its well-characterized mechanism of action against the HIV-1 protease, presents an intriguing candidate for such investigations. While its clinical use has diminished in favor of newer antiretrovirals with more favorable side-effect profiles, its potential utility against other viral pathogens warrants a thorough examination. This guide synthesizes the available preclinical and in vitro data on Indinavir's activity against non-HIV viruses and its effects on host cellular pathways relevant to viral replication.
Mechanism of Action of this compound
Indinavir is a competitive inhibitor of the HIV-1 protease, an enzyme crucial for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins.[1][2] By binding to the active site of the protease, Indinavir prevents this proteolytic processing, resulting in the production of immature, non-infectious virions.[1][2] The drug is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[2]
Investigating the Role of Indinavir in Non-HIV Viral Infections
While primarily developed for HIV-1, the activity of Indinavir has been explored against other retroviruses and has been found to have a weak inhibitory effect on the protease of Human T-lymphotropic Virus Type 1 (HTLV-1).[3][4]
Human T-lymphotropic Virus Type 1 (HTLV-1)
HTLV-1 is a retrovirus associated with Adult T-cell Leukemia/Lymphoma (ATLL) and HTLV-1-Associated Myelopathy/Tropical Spastic Paraparesis (HAM/TSP).[1] Like HIV-1, HTLV-1 relies on a viral protease for its replication. However, structural differences in the active site of the HTLV-1 protease contribute to a significantly lower affinity for Indinavir compared to the HIV-1 protease.[1][3]
The inhibitory activity of Indinavir against HTLV-1 protease has been quantified in enzymatic assays, revealing a notable difference in potency compared to its effect on HIV-1 protease.
| Inhibitor | Target Protease | Inhibition Constant (Ki) | Reference |
| Indinavir | HIV-1 Protease | 540 pM | [3] |
| Indinavir | HTLV-1 Protease | 3.5 µM | [3] |
| Indinavir | HTLV-1 Protease | 62.7 µM | [4] |
Molecular docking and structural analysis studies have elucidated the reasons for Indinavir's reduced efficacy against HTLV-1 protease. Key differences in the amino acid residues within the active site, particularly the presence of bulky aromatic residues like Trp98 and Phe67 in HTLV-1 protease, create unfavorable interactions and higher flap region mobility, leading to a less stable binding of Indinavir compared to its interaction with the HIV-1 protease.[1][3]
Other Viral Infections
Currently, there is a lack of robust, publicly available data demonstrating significant direct antiviral activity of Indinavir against other non-HIV viruses such as Hepatitis C Virus (HCV), Influenza Virus, Zika Virus, or Dengue Virus in preclinical or clinical studies. While the proteases of these viruses are validated drug targets, specific investigations into the efficacy of Indinavir against them are not well-documented in the reviewed literature.
Host-Directed Effects of Indinavir: Cell Cycle Inhibition
Beyond its direct antiviral effects, Indinavir has been shown to exert influence on host cell processes, which could indirectly impact viral replication and pathogenesis.
Inhibition of Lymphocyte Cell Cycle Progression
In vitro studies have demonstrated that Indinavir can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) in a dose-dependent manner.[5] This effect is characterized by an arrest of the cell cycle in the G0/G1 phase.[5] This inhibition of cell cycle entry may contribute to prolonged cell survival, a mechanism that is independent of its direct antiviral activity.[5]
The precise molecular pathway by which Indinavir induces cell cycle arrest is not fully elucidated but is an area of active investigation. The following diagram illustrates a conceptual workflow for investigating this host-directed effect.
Experimental Protocols
HTLV-1 Protease Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based enzymatic assay to determine the inhibitory activity of compounds against HTLV-1 protease.[4]
-
Reagents and Materials:
-
Recombinant purified HTLV-1 protease (116-amino-acid construct).
-
FRET-based peptide substrate (e.g., based on HTLV-1 matrix/capsid cleavage site).
-
Assay buffer (e.g., 50 mM MES pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol).
-
This compound (dissolved in DMSO).
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted Indinavir or DMSO (vehicle control) to the wells.
-
Add the FRET peptide substrate to each well to a final concentration within the Km range (e.g., 30-100 µM).
-
Initiate the reaction by adding the purified HTLV-1 protease to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the FRET pair.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence signal.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, if the Km of the substrate is known.
-
Cell Cycle Analysis by Flow Cytometry
This protocol outlines a method to assess the effect of Indinavir on the cell cycle of lymphocytes.[5]
-
Cell Culture and Treatment:
-
Isolate PBMCs from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Culture the PBMCs in complete RPMI-1640 medium.
-
Stimulate the cells with an activating agent (e.g., anti-CD3 monoclonal antibody).
-
Simultaneously treat the cells with varying concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Cell Staining:
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the single-cell population to exclude doublets.
-
Analyze the DNA content based on the PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion and Future Directions
The available evidence indicates that this compound possesses a measurable, albeit weak, inhibitory activity against the HTLV-1 protease. This finding, supported by quantitative data and structural insights, suggests that the Indinavir scaffold could serve as a starting point for the design of more potent and specific inhibitors of the HTLV-1 protease. The observed host-directed effect of Indinavir on lymphocyte cell cycle progression presents another intriguing avenue for research, as modulating the host cell environment can be a powerful antiviral strategy.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Indinavir to improve its binding affinity for the HTLV-1 protease.
-
Broad-Spectrum Screening: Conducting systematic in vitro screening of Indinavir against a wider panel of non-HIV viral proteases and polymerases to identify potential new targets.
-
Mechanism of Cell Cycle Inhibition: Elucidating the precise molecular mechanisms by which Indinavir induces G0/G1 arrest in lymphocytes.
-
In Vivo Studies: Evaluating the efficacy of Indinavir or its optimized derivatives in relevant animal models of HTLV-1 infection.
By pursuing these research directions, the scientific community can fully explore the repurposing potential of this compound and contribute to the development of novel antiviral therapies.
References
- 1. journal.isv.org.ir [journal.isv.org.ir]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Comparative analysis of the unbinding pathways of antiviral drug Indinavir from HIV and HTLV1 proteases by supervised molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting HTLV-1 Protease: A Viable Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The HIV protease inhibitor Indinavir inhibits cell-cycle progression in vitro in lymphocytes of HIV-infected and uninfected individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Indinavir Sulfate is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle. By binding to the active site of the HIV-1 protease, Indinavir prevents the cleavage of viral polyprotein precursors into functional proteins essential for producing mature, infectious virions. This mode of action results in the formation of immature, non-infectious viral particles, thereby inhibiting viral replication. This application note provides a detailed protocol for determining the in vitro antiviral activity and cytotoxicity of this compound.
Mechanism of Action
This compound is a competitive inhibitor of the HIV-1 protease. The viral protease is responsible for post-translational modification of the Gag and Gag-Pol polyproteins. Cleavage of these polyproteins is a necessary step in the maturation of the virus. Indinavir mimics the peptide substrate of the protease, binding with high affinity to the enzyme's active site. This binding event blocks the catalytic activity of the protease, leading to a halt in the viral maturation process. Consequently, while new viral particles may still be produced, they are non-infectious.
Caption: Mechanism of action of this compound.
Data Presentation
The antiviral activity and cytotoxicity of this compound are quantified by determining the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI). The SI, calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.
| Parameter | Description | Typical Value |
| EC50 | The concentration of this compound that inhibits 50% of viral replication. | Varies by cell type and viral strain |
| CC50 | The concentration of this compound that reduces cell viability by 50%. | >10 µM |
| SI (CC50/EC50) | Selectivity Index: A measure of the drug's specificity for antiviral activity over cytotoxicity. | >10 is generally considered active in vitro. |
| Ki | Inhibition constant for HIV-1 protease. | 0.52 nM |
| IC95 | The concentration of Indinavir that inhibits 95% of viral activity in cell-based assays. | 12-100 nM |
Experimental Protocols
Cell and Virus Culture
-
Cell Line: MT-4 cells (human T-cell leukemia cell line) are commonly used for HIV antiviral assays.
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Virus: HIV-1 (e.g., IIIB strain) stock is propagated in MT-4 cells. The viral titer is determined, for example, by measuring the 50% tissue culture infectious dose (TCID50).
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is toxic to the host cells.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Seed MT-4 cells in a 96-well microtiter plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of each drug dilution to the appropriate wells. Include wells with cells and no drug as a control.
-
Incubate the plate for 3-5 days at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is calculated as the drug concentration that reduces the absorbance of the MTT-treated cells by 50% compared to the untreated cell control.
Antiviral Activity Assay (p24 Antigen ELISA)
This assay measures the ability of this compound to inhibit HIV-1 replication by quantifying the amount of viral p24 capsid protein produced.
Protocol:
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 50 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 50 µL of each drug dilution to the appropriate wells.
-
Infect the cells by adding 100 µL of HIV-1 suspension (at a predetermined multiplicity of infection, e.g., 0.01).
-
Include the following controls:
-
Virus Control: Cells infected with HIV-1 in the absence of the drug.
-
Cell Control: Uninfected cells in the absence of the drug.
-
-
Incubate the plate for 3-5 days at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 ELISA kit, following the manufacturer's instructions.
-
The 50% effective concentration (EC50) is calculated as the drug concentration that reduces the p24 antigen production by 50% compared to the virus control.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indinavir is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1][2][3] By competitively binding to the active site of the protease, Indinavir prevents the cleavage of viral Gag and Gag-Pol polyproteins.[2][3] This inhibition results in the production of immature, non-infectious viral particles, thereby halting the replication of the virus.[2][3][4] Understanding the kinetic parameters of this inhibition is crucial for the development and optimization of antiretroviral therapies.
These application notes provide a detailed protocol for determining the enzyme inhibition kinetics of Indinavir Sulfate against HIV-1 protease using a Fluorescence Resonance Energy Transfer (FRET)-based assay. This method offers a continuous and sensitive measurement of protease activity, making it suitable for high-throughput screening and detailed kinetic analysis.[5]
Signaling Pathway: HIV-1 Replication and the Role of Protease
The HIV-1 protease is a key enzyme in the viral replication cycle. After the virus enters a host cell, its RNA is reverse-transcribed into DNA and integrated into the host genome. The host cell machinery then transcribes and translates the viral genes into large polyproteins, namely Gag and Gag-Pol. The HIV-1 protease is responsible for cleaving these polyproteins at specific sites to release mature, functional proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself.[1] This proteolytic processing is essential for the assembly of new, infectious virions.
Caption: HIV-1 replication cycle and the inhibitory action of Indinavir on HIV-1 protease.
Quantitative Data Summary
The following table summarizes the key kinetic parameters of this compound against HIV-1 protease. These values are essential for designing experiments and interpreting results.
| Parameter | Value | Enzyme/System | Reference |
| Ki (inhibition constant) | 0.36 nM | Recombinant HIV-1 Protease | [6] |
| IC50 (half maximal inhibitory concentration) | 2.7 - 17.1 nM | Wild-Type HIV-1 (Phenosense assay) | [7] |
| IC95 (95% inhibitory concentration) | 25 - 100 nM | HIV-1 infected cell cultures | [4][7] |
Experimental Protocols
Principle of the FRET-Based Assay
This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule in close proximity. In its intact state, the quencher suppresses the fluorescence of the fluorophore through FRET. Upon cleavage of the peptide by HIV-1 protease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is directly proportional to the protease activity. Indinavir, as an inhibitor, will reduce the rate of substrate cleavage, resulting in a lower fluorescence signal.[5]
Experimental Workflow
Caption: Workflow for the FRET-based HIV-1 protease inhibition assay.
Materials and Reagents
-
Recombinant HIV-1 Protease
-
HIV-1 Protease FRET Substrate (e.g., derived from the p17/p24 cleavage site)
-
This compound
-
Assay Buffer (e.g., 50 mM MES, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microplates, flat bottom
-
Fluorescence microplate reader with excitation/emission wavelengths suitable for the FRET pair (e.g., Ex/Em = 330/450 nm or 490/520 nm)[8]
Detailed Protocol
-
Preparation of Reagents:
-
Assay Buffer: Prepare the assay buffer and keep it on ice.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Indinavir Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to obtain a range of concentrations for testing. A suggested starting range, based on the known IC50, would be from 0.01 nM to 1 µM. Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤1%) to avoid solvent effects.
-
HIV-1 Protease Working Solution: Dilute the recombinant HIV-1 protease in cold assay buffer to a final concentration that yields a linear reaction rate over the desired time course (e.g., 50-100 ng/mL). The optimal concentration should be determined empirically.
-
FRET Substrate Working Solution: Dilute the FRET substrate in assay buffer to a final concentration that is at or below its Km value for HIV-1 protease (e.g., 5-10 µM).
-
-
Assay Procedure:
-
Controls:
-
No Enzyme Control: Assay buffer and FRET substrate only (to determine background fluorescence).
-
Enzyme Control (100% activity): Assay buffer, HIV-1 protease, and FRET substrate (no inhibitor).
-
Inhibitor Control (Positive Control): Assay buffer, HIV-1 protease, FRET substrate, and a known potent HIV-1 protease inhibitor (e.g., Pepstatin A).
-
-
Assay Plate Setup:
-
Add 10 µL of each Indinavir dilution to the appropriate wells of a 96-well black microplate. Add 10 µL of assay buffer to the control wells.
-
Add 80 µL of the HIV-1 Protease working solution to all wells except the "No Enzyme Control". Add 80 µL of assay buffer to the "No Enzyme Control" wells.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes, protected from light.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the FRET substrate working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes. Use excitation and emission wavelengths appropriate for the specific FRET substrate.
-
-
-
Data Analysis:
-
Calculate Reaction Rates: Determine the initial reaction velocity (V0) for each concentration of Indinavir by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Determine Percent Inhibition: Calculate the percentage of inhibition for each Indinavir concentration using the following formula: % Inhibition = [1 - (V0 with inhibitor / V0 of enzyme control)] x 100
-
Calculate IC50: Plot the percent inhibition against the logarithm of the Indinavir concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Determine Inhibition Type and Ki (Optional): To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the FRET substrate and Indinavir. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots. The inhibition constant (Ki) can be calculated from these data.
-
Conclusion
This FRET-based assay provides a robust and sensitive method for characterizing the inhibitory kinetics of this compound against HIV-1 protease. The detailed protocol and reference data herein should enable researchers to accurately determine key kinetic parameters, aiding in the ongoing research and development of anti-HIV therapeutics. Careful attention to reagent preparation and data analysis is critical for obtaining reliable and reproducible results.
References
- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 2. This compound | C36H49N5O8S | CID 5462355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Single-Dose Pharmacokinetics of Indinavir and the Effect of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]
- 6. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hivclinic.ca [hivclinic.ca]
- 8. abcam.co.jp [abcam.co.jp]
Introduction
Indinavir Sulfate is a potent protease inhibitor widely used in highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS. Therapeutic drug monitoring of Indinavir is crucial to ensure efficacy and minimize toxicity, necessitating a robust and reliable analytical method for its quantification in biological matrices. This application note details a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the determination of this compound in human plasma.
Principle
The method involves the extraction of Indinavir from plasma samples, followed by chromatographic separation on a C18 column. The quantification is achieved by monitoring the UV absorbance at a specific wavelength. This method is sensitive, specific, and accurate for the routine analysis of Indinavir in a clinical or research setting.
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a reliable method for extracting Indinavir from plasma, providing a clean extract with good recovery.[1][2][3]
-
Materials:
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
HPLC grade water
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
-
Procedure:
-
Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of HPLC grade water.
-
To 500 µL of plasma sample in a microtube, add an appropriate volume of internal standard solution (e.g., another protease inhibitor not present in the sample).
-
Vortex mix the sample for 30 seconds.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of HPLC grade water to remove interfering substances.
-
Elute Indinavir and the internal standard with 1 mL of a methanol and acetonitrile solution (90:10, v/v).[4]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a defined volume (e.g., 20 µL) into the HPLC system.
-
2. Chromatographic Conditions
The following chromatographic conditions are recommended for the separation and quantification of Indinavir.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]
-
-
Mobile Phase:
-
A mixture of phosphate buffer (pH 5.5), acetonitrile, and methanol in a ratio of 50:30:20 (v/v/v) has been shown to be effective.[5] The mobile phase should be filtered and degassed before use.
-
-
Chromatographic Parameters:
3. Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[5] Key validation parameters are summarized in the tables below.
Data Presentation
Table 1: Summary of Chromatographic Conditions for Indinavir Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Zodiac ODS hypersil C18 (250x4.6mm, 5µm)[5] | Reversed-phase C8[1] | Keystone BetaBasic C4 (250x3mm)[6] |
| Mobile Phase | Phosphate buffer (pH 5.5):Acetonitrile:Methanol (50:30:20)[5] | Phosphate buffer:Acetonitrile (60:40)[1] | Acetonitrile:50mM Ammonium formate (pH 4.1) (52:48)[6] |
| Flow Rate | 1.0 mL/min[5] | Not Specified | 0.5 mL/min[6] |
| Detection Wavelength | 260 nm[5] | 210 nm[1] | 218 nm[6] |
| Retention Time | ~2.96 min[5] | Not Specified | Not Specified |
Table 2: Summary of Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 48 - 112 µg/mL[5] | 25 - 2500 ng/mL[1] | 40 - 50 µg/L (for Indinavir)[6] |
| Correlation Coefficient (r²) | 0.990[5] | >0.999[7] | >0.94[6] |
| Limit of Quantification (LOQ) | Not Specified | 25 ng/mL[1] | 40-50 µg/L[6] |
| Accuracy (% Recovery) | 98.36% - 101.74%[5] | Within 15% of nominal concentration[1] | Within-run accuracy 6-8%[6] |
| Precision (% RSD) | 0.4788% (Intra-day)[5] | 3.5% - 15.8% (Intra- and Inter-assay)[1] | CVs of 2-8% (Within-run)[6] |
Mandatory Visualization
Caption: Experimental workflow for Indinavir quantification.
References
- 1. Rapid quantification of indinavir in human plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of the HIV-protease inhibitors indinavir, amprenavir, ritonavir, saquinavir and nelfinavir in human plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of indinavir in plasma by solid-phase extraction and column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcpa.in [ijcpa.in]
- 6. Simultaneous HPLC assay for quantification of indinavir, nelfinavir, ritonavir, and saquinavir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of indinavir, a HIV-1 protease inhibitor, in human plasma using ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indinavir is a potent protease inhibitor widely used in the treatment of HIV-1 infection. The efficacy and safety of indinavir therapy are closely linked to its pharmacokinetic profile, which is significantly influenced by its metabolism. The primary route of indinavir metabolism in humans is oxidation, mediated predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. This process leads to the formation of several metabolites. Accurate and sensitive quantification of indinavir and its metabolites in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic and pharmacodynamic studies, and in the development of new drug formulations.
This document provides detailed application notes and protocols for the analysis of indinavir sulfate and its major metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Metabolic Pathways of Indinavir
Indinavir undergoes extensive metabolism, resulting in one glucuronide conjugate and six major oxidative metabolites. The primary metabolic pathways include N-dealkylation, N-oxidation, and hydroxylation. The major identified metabolites in human plasma and urine are:
-
M1: Quaternary pyridine N-glucuronide
-
M2: 2',3'-trans-dihydroxyindanylpyridine N-oxide analog
-
M3: 2',3'-trans-dihydroxyindan analog
-
M4a: Pyridine N-oxide analog
-
M5: Despyridylmethyl analog of M3
-
M6: Despyridylmethyl analog of indinavir
The metabolic pathway of indinavir is depicted in the following diagram:
Metabolic pathway of Indinavir.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of indinavir in human plasma from various studies. Data for metabolites are less commonly reported and can vary significantly based on the patient population and co-administered drugs.
| Analyte | Dose Regimen | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Reference |
| Indinavir | 800 mg single dose | 10407 | ~0.8 | 77034 (0-24h) | [1] |
| Indinavir | 667 mg / 100 mg Ritonavir q12h | 10428 | - | 119557 (0-24h) | [1] |
| Indinavir | 33 mg/kg q8h (pediatric) | 6400 (median) | 1.0 (median) | 10500 (0-8h, median) | [2] |
| Indinavir | 50 mg/kg q8h (pediatric) | 9700 (median) | 1.0 (median) | 20600 (0-8h, median) | [2] |
| Indinavir | 67 mg/kg q8h (pediatric) | 17100 (median) | 0.8 (median) | 36600 (0-8h, median) | [2] |
Experimental Workflow for LC-MS/MS Analysis
The general workflow for the quantitative analysis of indinavir and its metabolites from biological samples is outlined below.
General workflow for LC-MS/MS analysis.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
HPLC or LC-MS grade acetonitrile, methanol, and water
-
Formic acid and/or ammonium acetate (for mobile phase preparation)
-
Human plasma (for calibration standards and quality controls)
-
Appropriate solid-phase extraction (SPE) cartridges, liquid-liquid extraction (LLE) solvents, or protein precipitation agents.
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This is a rapid and simple method suitable for high-throughput analysis.[3]
Procedure:
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control.
-
Internal Standard Addition: Add 10 µL of internal standard working solution (concentration to be optimized based on instrument response). Vortex briefly.
-
Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid, if desired for analyte stability and ionization efficiency).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex to mix.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT but is more labor-intensive.[4]
Procedure:
-
Aliquoting: To a glass test tube, add 500 µL of plasma sample, calibration standard, or quality control.
-
Internal Standard Addition: Add 25 µL of internal standard working solution. Vortex briefly.
-
pH Adjustment (Optional): Add 50 µL of a suitable buffer (e.g., 0.1 M ammonium hydroxide) to adjust the pH and enhance extraction efficiency. Vortex briefly.
-
Extraction Solvent Addition: Add 2 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).
-
Extraction: Vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex to mix.
-
Injection: The sample is now ready for LC-MS/MS analysis.
Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts and allows for sample concentration, leading to higher sensitivity.[5][6]
Procedure:
-
Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: To 500 µL of plasma sample, add 500 µL of 4% phosphoric acid (or other suitable buffer to promote retention). Add the internal standard. Vortex to mix. Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analytes with 1 mL of a strong solvent (e.g., methanol or acetonitrile, potentially with a small percentage of a modifier like formic acid or ammonium hydroxide).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase. Vortex to mix.
-
Injection: The sample is now ready for analysis.
LC-MS/MS Method
The following are typical starting conditions that should be optimized for the specific instrument and application.
Liquid Chromatography (LC) Conditions
| Parameter | Typical Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5-10% B, ramp up to 90-95% B over 5-7 minutes, hold, and re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 4500 - 5500 V |
| Temperature | 400 - 550°C |
| Nebulizer Gas | Instrument dependent, optimize for best signal |
| Curtain Gas | Instrument dependent, optimize for best signal |
| Collision Gas | Argon |
MRM Transitions
The following are example MRM transitions for indinavir. Transitions for metabolites should be determined by infusing pure standards or from in-vitro metabolism studies.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Indinavir | 614.4 | 421.2 | Optimize per instrument |
| IS | (e.g., 628.4) | (e.g., 421.2) | Optimize per instrument |
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the LC-MS/MS analysis of indinavir and its metabolites. The choice of sample preparation method will depend on the specific requirements of the study, such as sample throughput, required sensitivity, and the complexity of the biological matrix. Method parameters for both liquid chromatography and mass spectrometry should be carefully optimized to achieve the desired analytical performance. Robust and reliable bioanalytical methods are essential for advancing our understanding of the clinical pharmacology of indinavir and for ensuring its safe and effective use in patients.
References
- 1. Pharmacokinetics of Indinavir and Ritonavir Administered at 667 and 100 Milligrams, Respectively, Every 12 Hours Compared with Indinavir Administered at 800 Milligrams Every 8 Hours in Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of the Protease Inhibitor Indinavir in Human Immunodeficiency Virus Type 1-Infected Children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC-MS-MS method for the determination of indinavir, an HIV-1 protease inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic assay to determine the plasma levels of HIV-protease inhibitors (amprenavir, indinavir, nelfinavir, ritonavir and saquinavir) and the non-nucleoside reverse transcriptase inhibitor (nevirapine) after liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of indinavir in plasma by solid-phase extraction and column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of indinavir in human cerebrospinal fluid and plasma by solid-phase extraction and high-performance liquid chromatography with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of Indinavir Sulfate, a potent HIV-1 protease inhibitor, when used in combination with reverse transcriptase inhibitors (RTIs). The focus is on the synergistic antiviral effects observed with this combination therapy, a cornerstone of highly active antiretroviral therapy (HAART). Detailed protocols for key experimental assays are provided to facilitate the replication and adaptation of these methods in a research setting.
Introduction
This compound is an antiviral medication that belongs to the protease inhibitor class of drugs used in the treatment of HIV infection.[1][2] Its mechanism of action involves competitively inhibiting the HIV-1 protease enzyme, which is crucial for the cleavage of viral polyproteins into functional enzymes and structural proteins.[3][4][5][6] This inhibition results in the production of immature, non-infectious viral particles.[3][4][5][6] Reverse transcriptase inhibitors, on the other hand, block the conversion of the viral RNA genome into DNA, a critical step in the HIV replication cycle.[7][8][9] The combination of drugs that target different stages of the viral life cycle has been shown to be highly effective in suppressing viral replication and delaying the onset of drug resistance.[10]
In vitro studies have been instrumental in demonstrating the synergistic interactions between Indinavir and various RTIs, particularly the nucleoside reverse transcriptase inhibitors (NRTIs) zidovudine (AZT) and lamivudine (3TC). The triple combination of Indinavir, zidovudine, and lamivudine has been shown to be highly synergistic, a finding that has had significant implications for clinical practice.[10]
Data Presentation
The following tables summarize the quantitative data from in vitro studies assessing the synergistic effects of Indinavir in combination with reverse transcriptase inhibitors. The primary method for quantifying synergy is the calculation of a synergy volume, often determined using methodologies like the MacSynergy™ II program.
Table 1: In Vitro Synergy of Indinavir in Combination with Zidovudine and Lamivudine
| Drug Combination | Interaction | Synergy Volume (μM²%) at 95% Confidence Interval | Reference |
| Indinavir + Zidovudine | Additive | 44.6 | [11] |
| Zidovudine + Lamivudine | Synergistic | - | [11] |
| Indinavir + Zidovudine + Lamivudine (320 nM) | Highly Synergistic | Increased 20-fold from baseline | [11] |
| Indinavir + Zidovudine + Lamivudine (1000 nM) | Highly Synergistic | Increased 40-fold from baseline | [11] |
Note: The synergy volume represents the integrated synergy over a range of drug concentrations. A larger volume indicates a greater synergistic interaction.
Signaling Pathway and Mechanism of Action
The synergistic effect of combining Indinavir with reverse transcriptase inhibitors stems from their distinct targets within the HIV-1 replication cycle. The following diagram illustrates these points of inhibition.
Caption: HIV-1 Replication Cycle and Drug Targets.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Checkerboard Synergy Assay
This assay is used to systematically evaluate the interaction between two or more antimicrobial agents.
Caption: Checkerboard Synergy Assay Workflow.
Protocol:
-
Prepare Drug Dilutions: Prepare serial twofold dilutions of this compound and the reverse transcriptase inhibitor in culture medium. The concentration range should span from well above to well below the 50% inhibitory concentration (IC50) of each drug.
-
Plate Setup: In a 96-well microtiter plate, add 50 µL of the Indinavir dilutions horizontally and 50 µL of the RTI dilutions vertically. This creates a matrix of drug combinations.
-
Cell and Virus Preparation: Prepare a suspension of a suitable host cell line (e.g., MT-4, CEM-SS) at a concentration of 5 x 10^4 cells/mL. Prepare a stock of HIV-1 with a known tissue culture infectious dose (TCID50).
-
Infection: Add 100 µL of the cell suspension to each well of the drug-containing plate. Then, add 50 µL of the virus stock to each well (except for cell control wells).
-
Controls: Include wells with cells only (no drug, no virus), cells and virus (no drug), and cells with each drug individually.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5-7 days.
-
Endpoint Measurement: After incubation, assess the level of viral replication in each well using a suitable method such as a p24 antigen assay or a reverse transcriptase activity assay. Cell viability can be assessed using an MTT assay.[6][12][13][14][15]
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index using the formula: FIC = (IC50 of drug A in combination / IC50 of drug A alone) + (IC50 of drug B in combination / IC50 of drug B alone). An FIC index of ≤0.5 is considered synergistic, >0.5 to ≤4.0 is additive, and >4.0 is antagonistic.[16]
HIV-1 p24 Antigen Capture ELISA
This assay quantifies the amount of HIV-1 p24 capsid protein in culture supernatants, which is a direct measure of viral replication.
Caption: HIV-1 p24 Antigen Capture ELISA Workflow.
Protocol:
-
Plate Coating: Coat a 96-well ELISA plate with a murine monoclonal anti-HIV-1 p24 antibody overnight at 4°C.
-
Blocking: Wash the plate with wash buffer (PBS with 0.05% Tween 20) and block with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Sample and Standard Addition: Add 100 µL of cell culture supernatants (appropriately diluted) and a serial dilution of recombinant p24 antigen standard to the wells. Incubate for 1-2 hours at 37°C.
-
Detector Antibody: Wash the plate and add 100 µL of a biotinylated polyclonal anti-HIV-1 p24 antibody to each well. Incubate for 1 hour at 37°C.[17]
-
Enzyme Conjugate: Wash the plate and add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.[17]
-
Substrate Reaction: Wash the plate and add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. Incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.
-
Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader.
-
Quantification: Generate a standard curve by plotting the OD values of the standards against their known concentrations. Use the standard curve to determine the concentration of p24 in the experimental samples.[7][17]
Reverse Transcriptase (RT) Activity Assay
This assay measures the activity of the HIV-1 reverse transcriptase enzyme, providing another quantitative measure of viral replication.
Caption: Colorimetric Reverse Transcriptase Assay Workflow.
Protocol:
-
Viral Lysis: Pellet virions from culture supernatants by ultracentrifugation and lyse the pellet with a lysis buffer containing a non-ionic detergent (e.g., Triton X-100) to release the RT enzyme.
-
Reaction Mix: Prepare a reaction mixture containing a template/primer (e.g., poly(A)/oligo(dT)), dNTPs, and digoxigenin- and biotin-labeled dUTPs in a reaction buffer.
-
RT Reaction: Add the viral lysate to the reaction mixture and incubate at 37°C for 1-2 hours to allow the synthesis of labeled DNA.
-
Capture and Detection: Transfer the reaction mixture to a streptavidin-coated microtiter plate to capture the biotin-labeled DNA. Detect the incorporated digoxigenin with an anti-digoxigenin-HRP antibody conjugate.
-
Substrate and Reading: Add a colorimetric HRP substrate (e.g., ABTS) and measure the absorbance at the appropriate wavelength. The signal intensity is proportional to the RT activity in the sample.
Conclusion
The in vitro combination of this compound with reverse transcriptase inhibitors, particularly the triple therapy with zidovudine and lamivudine, demonstrates a powerful synergistic effect in inhibiting HIV-1 replication. The experimental protocols detailed in these application notes provide a robust framework for researchers to further investigate the efficacy of novel antiretroviral drug combinations. Accurate and reproducible in vitro data are critical for guiding the development of more effective and durable treatment strategies for HIV-1 infection.
References
- 1. Quantification of Reverse Transcriptase Activity by Real-Time PCR as a Fast and Accurate Method for Titration of HIV, Lenti- and Retroviral Vectors | PLOS One [journals.plos.org]
- 2. Virological and immunological effects of combination antiretroviral therapy with zidovudine, lamivudine, and indinavir during primary human immunodeficiency virus type 1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Indinavir | C36H47N5O4 | CID 5362440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Indinavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Reverse transcriptase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 10. The Triple Combination Indinavir-Zidovudine-Lamivudine Is Highly Synergistic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 13. en.hillgene.com [en.hillgene.com]
- 14. niaid.nih.gov [niaid.nih.gov]
- 15. profoldin.com [profoldin.com]
- 16. researchgate.net [researchgate.net]
- 17. hanc.info [hanc.info]
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals investigating HIV-1 resistance to the protease inhibitor Indinavir Sulfate. This document outlines various experimental models, from in vitro cell-based assays to in vivo animal models and in silico computational approaches, providing detailed methodologies and data presentation guidelines to facilitate robust and reproducible research.
Introduction to this compound and Resistance
This compound is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the proteolytic cleavage of viral Gag and Gag-Pol polyproteins, a process essential for the production of mature, infectious virions.[1][2] Inhibition of this enzyme results in the release of immature, non-infectious viral particles. However, the high mutation rate of HIV-1 can lead to the emergence of drug-resistant strains, posing a significant challenge to long-term therapeutic efficacy.[3][4]
Resistance to Indinavir and other protease inhibitors (PIs) primarily arises from mutations within the protease gene itself.[1][5][6] These mutations can alter the conformation of the enzyme's active site, reducing the binding affinity of the inhibitor.[7] Additionally, mutations in the Gag substrate cleavage sites can compensate for reduced protease activity, further contributing to resistance.[5][6][8] Understanding the molecular mechanisms of resistance and having reliable experimental models to study them are crucial for the development of next-generation antiretroviral drugs.
In Vitro Models for Indinavir Resistance
In vitro models are fundamental for studying the genetic and phenotypic basis of Indinavir resistance. These models primarily involve cell-based assays that measure the susceptibility of different HIV-1 strains to the drug.
Cell Lines for HIV-1 Drug Resistance Studies
A variety of immortalized T-cell lines and other engineered cell lines are used to propagate HIV-1 and assess drug susceptibility. The choice of cell line can influence experimental outcomes, so consistency is key.
Commonly Used Cell Lines:
-
CEM-GFP Reporter Cell Line: This T-cell line contains a green fluorescent protein (GFP) gene under the control of the HIV-1 long terminal repeat (LTR).[9] Upon successful infection and viral gene expression, the cells express GFP, providing a quantifiable measure of infection.[9]
-
TZM-bl Reporter Cell Line: This is a HeLa cell line engineered to express CD4, CXCR4, and CCR5, and contains integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 LTR.[10] Viral entry and Tat expression lead to the activation of these reporters, allowing for quantitative measurement of infection.
-
C8166-R5 Cells: This cell line is highly susceptible to a broad range of HIV-1 isolates and has been shown to produce results comparable to primary peripheral blood mononuclear cells (PBMCs) in drug susceptibility assays.[11]
-
JLTRG-R5 Cells: A T-cell-based reporter cell line expressing both CXCR4 and CCR5 co-receptors and using enhanced green fluorescent protein (EGFP) as a quantitative marker for HIV-1 replication.[12]
Phenotypic Susceptibility Assays
Phenotypic assays directly measure the ability of a virus to replicate in the presence of a drug. The result is typically expressed as the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit viral replication by 50%.[13][14] A fold-change in IC50 is calculated by comparing the IC50 of a mutant virus to that of a wild-type reference strain.[13]
Table 1: Example of Phenotypic Resistance Data for Indinavir
| Protease Mutation(s) | Fold Change in Indinavir IC50 | Reference(s) |
| Wild-Type | 1.0 | - |
| V82A | 2.5 - 5.0 | [8][15] |
| I50V | 1.7 | [16] |
| M46L/I + I54V + V82A | >10 | [5] |
| G48T/L89M | Significant increase | [7] |
Note: Fold-change values can vary depending on the specific assay system and cell line used.
Experimental Protocol: Cell-Based Phenotypic Assay using TZM-bl cells
This protocol outlines a standard method for determining the IC50 of Indinavir against different HIV-1 isolates.
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)
-
HIV-1 stocks (wild-type and mutant)
-
This compound stock solution
-
DEAE-Dextran
-
Luciferase assay reagent
-
96-well flat-bottom culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium and incubate overnight.
-
Drug Dilution: Prepare a serial dilution of this compound in complete growth medium.
-
Virus Preparation: Dilute HIV-1 stocks to a predetermined titer that yields a strong luciferase signal without causing excessive cytotoxicity.
-
Infection: Add 50 µL of the diluted drug to the appropriate wells. Then, add 50 µL of the virus stock containing DEAE-Dextran (final concentration of 20 µg/mL) to each well.[17] Include cell-only (no virus) and virus-only (no drug) controls.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, remove the medium and lyse the cells. Add luciferase substrate and measure luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the virus-only control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Enzyme Inhibition Assays
These assays directly measure the inhibitory effect of Indinavir on the activity of purified wild-type or mutant HIV-1 protease.
Experimental Protocol: Fluorometric Protease Inhibition Assay
This protocol is based on a commercially available kit (e.g., Abcam ab211106).[18]
Materials:
-
Recombinant HIV-1 Protease (wild-type or mutant)
-
Fluorogenic protease substrate
-
Assay buffer
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation: Prepare solutions of HIV-1 protease, substrate, and serial dilutions of Indinavir in assay buffer according to the manufacturer's instructions.[18]
-
Reaction Setup: In a 96-well plate, add the HIV-1 protease solution to each well.
-
Inhibitor Addition: Add the diluted Indinavir solutions to the appropriate wells. Include a no-inhibitor control.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to all wells.[18]
-
Measurement: Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) for 1-3 hours at 37°C.[18][19]
-
Data Analysis: Calculate the rate of substrate cleavage for each concentration of Indinavir. Determine the IC50 value by plotting the enzyme activity against the inhibitor concentration.
In Vivo Models for Indinavir Resistance
In vivo models are essential for studying the emergence and fitness of drug-resistant HIV-1 in a complex biological system.
Humanized Mouse Models
Humanized mice, such as the BLT (bone marrow-liver-thymus) mouse, are generated by engrafting human hematopoietic stem cells and tissues into immunodeficient mice.[20][21][22] These mice develop a functional human immune system and can be infected with HIV-1, making them a valuable tool for studying viral pathogenesis and antiretroviral therapy.[20][23][24]
Application in Indinavir Resistance Studies:
-
Monitoring the emergence of resistance mutations over time during Indinavir treatment.
-
Assessing the in vivo fitness of viruses with known Indinavir resistance mutations.
-
Evaluating the efficacy of novel compounds against Indinavir-resistant strains.
Non-Human Primate (NHP) Models
NHP models, such as rhesus macaques infected with Simian Immunodeficiency Virus (SIV) or chimeric Simian-Human Immunodeficiency Virus (SHIV), closely mimic human HIV-1 infection and disease progression.[20][21][23] The RT-SHIV model, where the SIV reverse transcriptase is replaced with HIV-1 RT, has been successfully used to study resistance to reverse transcriptase inhibitors and can be adapted for protease inhibitor studies.[25]
Application in Indinavir Resistance Studies:
-
Studying the development of drug resistance in a setting with an intact immune system.[25]
-
Investigating the impact of drug pressure on viral evolution and the selection of resistant variants.
-
Preclinical evaluation of new therapeutic strategies to combat Indinavir resistance.
In Silico Models for Predicting Indinavir Resistance
In silico models use computational approaches to predict drug resistance based on the genetic sequence of the HIV-1 protease.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can model the interactions between Indinavir and the HIV-1 protease at an atomic level.[7][26] By simulating the behavior of wild-type and mutant protease-drug complexes, researchers can gain insights into how specific mutations affect drug binding and lead to resistance.[27][28][29][30]
Genotype-Phenotype Correlation Databases
Several publicly available databases, such as the Stanford University HIV Drug Resistance Database, curate and analyze large datasets of HIV-1 genotypes and their corresponding phenotypic drug susceptibility data.[31] These resources provide valuable tools for interpreting genotypic resistance tests and predicting the level of resistance to Indinavir based on the identified mutations.[32]
Visualizing Workflows and Pathways
Experimental Workflow for Phenotypic Resistance Testing
References
- 1. Molecular Basis for Drug Resistance in HIV-1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding patterns of HIV multi-drug resistance through models of temporal and spatial drug heterogeneity | eLife [elifesciences.org]
- 4. Understanding patterns of HIV multi-drug resistance through models of temporal and spatial drug heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug resistance during indinavir therapy is caused by mutations in the protease gene and in its Gag substrate cleavage sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug resistance during indinavir therapy is caused by mutations in the protease gene and in its Gag substrate cleavage sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revealing the binding and drug resistance mechanism of amprenavir, indinavir, ritonavir, and nelfinavir complexed with HIV-1 protease due to double mutations G48T/L89M by molecular dynamics simulations and free energy analyses - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of tissue culture cell lines to evaluate HIV antiviral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. HIV-1 Drug Resistance and Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. HIV Drug Resistance Database [hivdb.stanford.edu]
- 16. sciforum.net [sciforum.net]
- 17. hiv.lanl.gov [hiv.lanl.gov]
- 18. abcam.co.jp [abcam.co.jp]
- 19. abcam.cn [abcam.cn]
- 20. Frontiers | Animal Models for HIV Cure Research [frontiersin.org]
- 21. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. AIDS and HIV; what it is, animal models, the search for a cure and the future for the disease [animalresearch.info]
- 23. Animal models to achieve an HIV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. An in vivo model for HIV resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. tandfonline.com [tandfonline.com]
- 29. rbes.rovedar.com [rbes.rovedar.com]
- 30. Comparative analysis of the unbinding pathways of antiviral drug Indinavir from HIV and HTLV1 proteases by supervised molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. HIV Drug Resistance Database [hivdb.stanford.edu]
- 32. jabonline.in [jabonline.in]
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the crystallization of Indinavir Sulfate in complex with protease enzymes, primarily focusing on HIV-1 protease. The information compiled herein is intended to guide researchers in obtaining high-quality crystals suitable for X-ray diffraction analysis, a critical step in structure-based drug design and understanding drug resistance mechanisms.
Introduction
Indinavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme essential for the viral life cycle. Understanding the precise binding interactions between Indinavir and the protease active site at an atomic level is paramount for the development of next-generation antiretroviral drugs with improved efficacy and resistance profiles. X-ray crystallography of the co-complex provides a high-resolution three-dimensional structure, revealing these critical interactions. This protocol outlines the key steps, from protein expression and purification to co-crystallization and data analysis.
Data Presentation
Table 1: Crystallographic Data for Indinavir-Protease Complexes
| Protease Variant | PDB ID | Resolution (Å) | Space Group | Unit Cell Parameters (a, b, c in Å; α, β, γ in °) | Reference |
| Wild-type HIV-1 Protease | 1K6C | Not Specified | Not Specified | Not Specified | [1] |
| HIV-1 Protease (V82A mutant) | Not Specified | 1.25 - 1.4 | Not Specified | Not Specified | [2] |
| HIV-1 Protease (L90M mutant) | Not Specified | 1.25 - 1.4 | Not Specified | Not Specified | [2] |
| HIV-1 Protease Subtype C | Not Specified | 2.3 | P2₁ | a=46.7, b=59.8, c=87.0, β=95.2 | [1] |
| HIV-1 Protease Mutant (unspecified) | 2B7Z | 2.20 | Not Specified | Not Specified | Not specified |
Table 2: Inhibition Constants (Ki) of Indinavir for HIV Protease Variants
| Protease Variant | Ki (nM) | Fold Change Relative to Wild-Type | Reference |
| HIV-1 Protease (Wild-type) | 0.52 | 1.0 | |
| HIV-2 Protease | 3.3 | 6.35 | |
| HIV-1 Protease (V82A mutant) | Not Specified | 3.3 | [2] |
| HIV-1 Protease (L90M mutant) | Not Specified | 0.16 | [2] |
Experimental Protocols
Protocol 1: Expression and Purification of HIV-1 Protease
This protocol is a generalized procedure based on common methodologies for expressing and purifying recombinant HIV-1 protease from E. coli.
1. Expression:
-
A synthetic gene for HIV-1 protease, often with stabilizing mutations to prevent autoproteolysis (e.g., Q7K, L33I, L63I) and oxidation (e.g., C67A, C95A), is cloned into an expression vector (e.g., pET series).[3]
-
The plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture for 3-4 hours.
-
Harvest the cells by centrifugation.
2. Purification:
-
Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
HIV-1 protease is often expressed in inclusion bodies.[4] Centrifuge the lysate to pellet the inclusion bodies.
-
Wash the inclusion bodies with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminants.
-
Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M Guanidine HCl or 8 M Urea).
-
Refold the protease by rapid dilution or dialysis into a refolding buffer.
-
Purify the refolded protease using affinity chromatography (e.g., pepstatin A agarose or Ni-NTA if His-tagged) followed by size-exclusion chromatography.[5]
Protocol 2: Co-crystallization of HIV-1 Protease with this compound
This protocol utilizes the hanging drop vapor diffusion method, a common technique for protein crystallization.
1. Materials:
-
Purified HIV-1 Protease (concentration: 1-2 mg/mL).[3]
-
This compound stock solution (e.g., 10-20 mM in a suitable solvent like DMSO).
-
Reservoir solution: A common starting point is 0.25 M sodium citrate pH 6.0, 10% DMSO, and 40%–60% saturated ammonium sulfate.[3]
-
Crystallization plates (e.g., 24-well VDX plates).
-
Siliconized glass cover slips.
2. Procedure:
-
Pre-incubate the purified HIV-1 protease with a 5-fold molar excess of this compound for at least 1 hour on ice.[3]
-
Pipette 1 µL of the protease-inhibitor complex solution onto a siliconized cover slip.[3]
-
Pipette 1 µL of the reservoir solution onto the same cover slip and mix gently by pipetting up and down.[3]
-
Invert the cover slip and place it over a well containing 500 µL of the reservoir solution, creating a "hanging drop."
-
Seal the well with vacuum grease to ensure an airtight system.
-
Incubate the plate at a constant temperature, typically 20°C.[3]
-
Monitor the drops for crystal growth over several days to weeks. Crystals often appear as thin plates or needles.
Mandatory Visualizations
Caption: Experimental workflow for the crystallization of this compound-protease complexes.
Factors Influencing Crystallization
Several factors can significantly impact the success and quality of crystal formation:
-
pH: The pH of the crystallization solution is critical. For Indinavir, precipitation is more likely to occur at a pH above 6.0.[6] The crystallization of the protease-inhibitor complex is often successful at a pH around 6.0.[3]
-
Temperature: Temperature affects the solubility of both the protein and the inhibitor. Experiments are typically conducted at a constant temperature, such as 20°C or 37°C.[3][7]
-
Indinavir Concentration: The concentration of this compound in the crystallization drop is important. A molar excess of the inhibitor is generally used to ensure saturation of the protease active sites.[3]
-
Purity: The purity of both the protease and the this compound is crucial. Impurities can inhibit crystallization or lead to the formation of poor-quality crystals.
Conclusion
The successful crystallization of this compound-protease complexes is a multi-step process that requires careful optimization of various parameters. The protocols and data presented in this document provide a solid foundation for researchers to embark on these experiments. The resulting high-resolution structural information is invaluable for understanding the molecular basis of inhibitor binding and for the rational design of novel therapeutics to combat HIV.
References
- 1. Expression, purification and preliminary X-ray crystallographic studies of the human immunodeficiency virus 1 subtype C protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures of HIV protease V82A and L90M mutants reveal changes in the indinavir-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient procedure for the expression and purification of HIV-1 protease from inclusion bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of HIV-1 wild-type protease and characterization of proteolytically inactive HIV-1 protease mutants by pepstatin A affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indinavir crystallization and urolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of body temperature on indinavir crystallization under loop of Henle conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indinavir Sulfate is a potent and selective inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1][2][3] By binding to the active site of the HIV-1 and HIV-2 protease, Indinavir prevents the cleavage of viral polyprotein precursors, leading to the production of immature, non-infectious virions.[1][2][4] These application notes provide detailed protocols for evaluating the antiviral activity and cytotoxicity of this compound in vitro, intended to guide researchers in their viral replication studies.
Mechanism of Action
Indinavir is a synthetic peptidomimetic inhibitor of the HIV protease. The HIV protease is an aspartic protease responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins. This cleavage is essential for the maturation of the virus and the formation of infectious viral particles. Indinavir is designed to mimic the transition state of the polyprotein cleavage site, thereby competitively inhibiting the enzyme's activity.[1][2] This inhibition halts the viral maturation process, resulting in the release of non-infectious virions from the host cell.[1][2]
Figure 1: Mechanism of action of this compound in inhibiting HIV replication.
Quantitative Data
The inhibitory activity of this compound against various HIV strains is summarized in the table below. This data has been compiled from multiple in vitro studies.
| Parameter | Virus/Enzyme | Cell Line/System | Value | Reference |
| IC50 | HIV-1 Protease | Enzymatic Assay | 0.41 nM | [1] |
| IC95 | Multiple HIV-1 Variants | Cell-based Assays | 12-100 nM | [5] |
| Ki | HIV-1 Protease | Enzymatic Assay | 0.358 nM | [5] |
| Ki | HIV-2 Protease | Enzymatic Assay | 3.316 nM | [5] |
| Ki | Wild-type HIV-1 Protease | Enzymatic Assay | 0.24 nM | [5] |
| Ki | A-44 mutant HIV-1 Protease | Enzymatic Assay | 15 nM | [5] |
| Ki | K-60 mutant HIV-1 Protease | Enzymatic Assay | 50 nM | [5] |
| Ki | V-18 mutant HIV-1 Protease | Enzymatic Assay | 40 nM | [5] |
| EC50 | HIV-1 LAI | MT-4 cells | 3 nM | [6] |
Experimental Protocols
The following are detailed protocols for assessing the antiviral efficacy and cytotoxicity of this compound.
Figure 2: General experimental workflow for evaluating this compound.
Protocol 1: HIV-1 Replication Inhibition Assay (p24 Antigen Reduction)
This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound against HIV-1 replication in a susceptible T-cell line.
Materials:
-
This compound
-
HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB, HIV-1 NL4-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
Culture the chosen T-cell line in complete medium to a density of approximately 1 x 10^6 cells/mL.
-
On the day of the assay, seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of medium.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1 nM to 1000 nM).
-
-
Infection and Treatment:
-
Infect the cells in each well with a pre-titered amount of HIV-1 stock to achieve a multiplicity of infection (MOI) of 0.01-0.1.
-
Immediately add 100 µL of the diluted this compound solutions to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
-
Incubation:
-
Incubate the plate for 4-7 days at 37°C in a 5% CO2 incubator. The incubation period may vary depending on the cell line and virus strain used.
-
-
p24 Antigen Quantification:
-
After the incubation period, collect the cell culture supernatant from each well.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration relative to the virus control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve using appropriate software.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol determines the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
This compound
-
Cell line used in the antiviral assay (e.g., MT-4, CEM-SS) or Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Preparation:
-
Seed the cells into a 96-well plate at the same density as in the antiviral assay (5 x 10^4 cells/well in 100 µL). For PBMCs, isolate them from whole blood using density gradient centrifugation and seed at 2 x 10^5 cells/well.[7]
-
-
Drug Treatment:
-
Add 100 µL of the serially diluted this compound solutions to the wells, covering the same concentration range as the antiviral assay. Include a cell control (no drug).
-
-
Incubation:
-
Incubate the plate for the same duration as the antiviral assay (4-7 days) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at room temperature in the dark.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the cell control.
-
Determine the CC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
-
Protocol 3: HIV-1 Syncytium Formation Assay
This assay is used to evaluate the ability of this compound to inhibit HIV-1 induced cell-cell fusion (syncytia formation).
Materials:
-
This compound
-
CEM-SS cell line (or other syncytium-sensitive cell line)
-
Chronically HIV-1 infected cell line (e.g., H9/IIIB)
-
Complete cell culture medium
-
24-well cell culture plates
-
Microscope
Procedure:
-
Cell Preparation:
-
Co-culture uninfected CEM-SS cells (2 x 10^5 cells/well) with chronically infected H9/IIIB cells (1 x 10^4 cells/well) in a 24-well plate in a final volume of 1 mL of complete medium.
-
-
Drug Treatment:
-
Add various concentrations of this compound to the co-culture wells. Include a control well with no drug.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Syncytia Quantification:
-
Examine the wells under a microscope and count the number of syncytia (multinucleated giant cells containing more than four nuclei).
-
-
Data Analysis:
-
Calculate the percentage of syncytium inhibition for each drug concentration relative to the control.
-
Determine the IC50 for syncytium formation.
-
Conclusion
This compound remains a valuable tool for in vitro studies of HIV replication and for the evaluation of novel antiretroviral therapies. The protocols provided here offer a framework for researchers to assess its antiviral activity and cytotoxicity. It is crucial to optimize these protocols for specific cell lines, virus strains, and experimental conditions to ensure accurate and reproducible results. The potent inhibitory effect of Indinavir on HIV protease underscores the importance of this enzyme as a therapeutic target in the ongoing efforts to combat HIV/AIDS.
References
- 1. This compound | C36H49N5O8S | CID 5462355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Indinavir – First-Generation HIV Protease Inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
This technical support center provides researchers, scientists, and drug development professionals with practical guidance, troubleshooting tips, and detailed protocols for enhancing the aqueous solubility of Indinavir Sulfate.
Frequently Asked Questions (FAQs)
Q1: There is conflicting information regarding the solubility of this compound. Some sources state it is "very soluble in water," while others classify it as a BCS Class II or IV drug, implying low solubility. Which is correct?
A1: Both observations are correct in different contexts, and the discrepancy is explained by the compound's significant pH-dependent solubility.[1][2] this compound is indeed very soluble in acidic aqueous environments (pH below 3), with a solubility that can exceed 100 mg/mL.[1][3] However, its solubility decreases markedly as the pH increases, dropping to approximately 30 mg/mL above pH 6.[1]
The Biopharmaceutics Classification System (BCS) considers the solubility at the most physiologically relevant pH ranges of the gastrointestinal tract (pH 1.2 to 6.8). Since this compound's solubility is lowest at the higher end of this range (e.g., in the lower intestine), it can be classified as a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) drug because its limited solubility at these pH values can be the rate-limiting step for absorption.[2]
Troubleshooting Common Solubility Issues
Q2: I dissolved this compound in an aqueous buffer, but it precipitated over time. What is the likely cause and how can I prevent this?
A2: Precipitation of this compound from an aqueous solution is most commonly due to a change in pH.
-
Likely Cause : If the pH of your solution rises above 6.0, the solubility of this compound decreases significantly, leading to precipitation.[1] This can happen due to the addition of other components, absorption of atmospheric CO₂, or improper buffering capacity. Temperature can also play a role; at body temperature (37°C), precipitation can occur at even lower concentrations and pH values than at room temperature.[4]
-
Troubleshooting Steps :
-
Verify pH : Immediately measure the pH of the solution where precipitation is observed.
-
Maintain Acidity : Ensure the solution is buffered to and maintained at a pH below 4.
-
Use a Stronger Buffer : If the pH is drifting, consider using a buffer with a higher capacity in the desired acidic range (e.g., a citrate buffer).
-
Consider Cosolvents : Adding a water-miscible organic solvent can help maintain solubility even if the pH fluctuates slightly.[5]
-
Q3: My in vivo experiments with an oral this compound formulation are showing inconsistent and low bioavailability. Could this be related to solubility?
A3: Yes, this is a classic challenge with this compound. The high solubility in the acidic environment of the stomach can be misleading. As the drug passes into the higher pH of the small intestine, it can precipitate out of solution before it can be fully absorbed, leading to variable and incomplete absorption. This is a direct consequence of its pH-dependent solubility.[1]
-
Solutions : To overcome this, you need to employ a formulation strategy that maintains the solubility of this compound throughout the relevant portions of the GI tract. Recommended approaches include:
-
Solid Dispersions : Dispersing the drug in a polymer matrix can maintain it in an amorphous, more soluble state.
-
Nanosuspensions : Reducing the particle size to the nanometer range increases the surface area, leading to a faster dissolution rate that can overcome the precipitation kinetics.
-
Cyclodextrin Complexation : Encapsulating the drug molecule within a cyclodextrin can create a soluble complex.
-
The following sections provide detailed protocols for these advanced techniques.
Data Presentation: Solubility Profile
The aqueous solubility of this compound is highly dependent on pH and temperature. The data below is compiled from various sources to provide a clear reference.
| Solvent/Condition | Temperature | Solubility (mg/mL) | Reference(s) |
| Water | Ambient | ≥ 15 | [6] |
| Water | Ambient | 50 - 100 | [7][8][9] |
| Aqueous Solution (pH < 3) | Ambient | ~100 | [1] |
| Aqueous Solution (pH > 6) | Ambient | ~30 | [1] |
| DMSO | Ambient | 100 | [7][8][10] |
| Methanol | Ambient | Very Soluble | [3] |
| Urine Simulant | 20°C | Precipitates at > 125 mg/L (pH 7.2-7.4) | [4] |
| Urine Simulant | 37°C | Precipitates at > 100 mg/L (pH 6.7-7.3) | [4] |
Experimental Protocols for Solubility Enhancement
Below are detailed methodologies for common techniques to improve the aqueous solubility of this compound.
pH Modification
This is the most direct method but is often insufficient for oral formulations due to the changing pH of the GI tract. It is most useful for in vitro assays or parenteral formulations.
-
Objective : To prepare a stock solution of this compound by controlling the pH.
-
Materials :
-
This compound powder
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified water
-
pH meter
-
-
Protocol :
-
Weigh the desired amount of this compound.
-
Add a portion of the final volume of purified water.
-
Slowly add 0.1 M HCl dropwise while stirring until the powder is fully dissolved.
-
Monitor the pH to ensure it is in the desired acidic range (e.g., pH 2.5-3.5).
-
If necessary, adjust the pH carefully with 0.1 M HCl or 0.1 M NaOH.
-
Add purified water to reach the final desired volume.
-
Filter the solution through a 0.22 µm filter to remove any particulates.
-
Solid Dispersion using Solvent Evaporation
This protocol is adapted from a study on preparing Indinavir-loaded microparticles and is a robust method for creating an amorphous solid dispersion.[11]
-
Objective : To prepare an amorphous solid dispersion of this compound in a polymer matrix to enhance solubility and dissolution.
-
Materials :
-
This compound
-
Eudragit® E100 (or another suitable polymer like PVP K30, HPMC)
-
Dichloromethane
-
Ethanol
-
Corn oil (or other suitable non-solvent external phase)
-
Span® 80
-
Magnetic stirrer
-
Vacuum oven
-
-
Protocol :
-
Prepare the Organic Phase (w/o emulsion) :
-
Dissolve Eudragit® E100 in a 1:1 mixture of dichloromethane and ethanol to create a 10% w/v polymer solution.
-
Prepare a concentrated aqueous solution of this compound (e.g., 200-600 mg/mL).
-
Add the aqueous this compound solution to the polymer solution and vortex vigorously to form a stable primary water-in-oil (w/o) emulsion.
-
-
Prepare the External Phase :
-
In a separate beaker, add 0.05% Span® 80 to corn oil.
-
-
Form the Microparticles :
-
Pour the primary (w/o) emulsion into the corn oil external phase while stirring at approximately 450 rpm.
-
Continue stirring for at least 4 hours to allow the organic solvents (dichloromethane and ethanol) to evaporate, leading to the formation of solid microparticles.
-
-
Collect and Dry :
-
Collect the microparticles by filtration or centrifugation.
-
Wash the collected particles with a non-solvent like hexane to remove residual oil.
-
Dry the particles in a vacuum oven at a controlled temperature (e.g., 40°C) until all solvents are removed.
-
-
Nanosuspension by Antisolvent Precipitation-Ultrasonication
This protocol uses a bottom-up approach to generate nanoparticles of the drug, significantly increasing the surface area for dissolution. The methodology is adapted from a procedure for another poorly soluble compound and is highly applicable.[12]
-
Objective : To prepare a stable nanosuspension of this compound.
-
Materials :
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Tween® 80 (or another suitable stabilizer like Poloxamer 188)
-
Purified water
-
Magnetic stirrer
-
Ultrasonic bath or probe sonicator
-
-
Protocol :
-
Prepare the Solvent Phase : Dissolve this compound in DMSO to create a concentrated solution (e.g., 15 mg/mL).
-
Prepare the Antisolvent Phase : Prepare an aqueous solution of Tween® 80 (e.g., 0.05% w/v).
-
Precipitation : Place the antisolvent phase on a magnetic stirrer set to a high speed (e.g., 1000 rpm). Inject the solvent phase (drug solution) into the stirring antisolvent phase. A rapid precipitation of the drug as nanoparticles will occur.
-
Sonication : Immediately transfer the resulting suspension to an ultrasonic bath or use a probe sonicator. Sonicate for a specified period (e.g., 10-20 minutes) to break down any agglomerates and ensure a uniform particle size distribution.
-
Solvent Removal (Optional but Recommended) : The residual DMSO can be removed by dialysis or diafiltration if required for the final application.
-
Visualizations: Workflows and Logic Diagrams
To further clarify the concepts and procedures, the following diagrams have been generated using the DOT language.
Caption: Logical flow of the challenges in oral bioavailability of this compound.
Caption: Experimental workflow for the antisolvent precipitation-ultrasonication method.
References
- 1. researchgate.net [researchgate.net]
- 2. View of Formulation and Evaluation of this compound Capsules by novel technology using QbD approach [ijamscr.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Influence of body temperature on indinavir crystallization under loop of Henle conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ≥98% (HPLC), powder, antiretroviral agent | Sigma-Aldrich [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | HIV Protease | Tocris Bioscience [tocris.com]
- 9. glpbio.com [glpbio.com]
- 10. This compound | HIV Protease | SARS-CoV | TargetMol [targetmol.com]
- 11. Indinavir-Loaded pH-Sensitive Microparticles for Taste Masking: Toward Extemporaneous Pediatric Anti-HIV/AIDS Liquid Formulations with Improved Patient Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indinavir Sulfate in cell culture experiments.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture media.
Problem: Precipitate formation in the cell culture medium after adding this compound.
-
Possible Cause 1: Poor Solubility at Physiological pH. this compound's solubility is pH-dependent. Cell culture media is typically buffered to a physiological pH of around 7.2-7.4, which can be a range where Indinavir has lower solubility, leading to precipitation.[1][2]
-
Troubleshooting Steps:
-
Prepare a concentrated stock solution: Dissolve this compound in a suitable solvent like DMSO before diluting it into the cell culture medium.[3] This helps to achieve a more uniform dispersion of the compound.
-
Optimize the final concentration: The final concentration of this compound in the medium might be exceeding its solubility limit at 37°C. Consider performing a dose-response experiment to determine the optimal, non-precipitating concentration range for your specific cell line and media combination.
-
pH adjustment of the medium: While not always feasible as it can affect cell health, slight adjustments to the medium's pH (if tolerated by the cells) could improve solubility. However, this should be done with extreme caution and validated for its effect on the experimental model.
-
Pre-warm the medium: Ensure the cell culture medium is at 37°C before adding the this compound stock solution. Adding a cold stock to a warm medium can sometimes induce precipitation.
-
-
Possible Cause 2: Interaction with Media Components. Components in the cell culture medium, such as proteins and salts, can interact with this compound and reduce its solubility.
-
Troubleshooting Steps:
-
Reduce serum concentration: If using a serum-containing medium, try reducing the serum percentage to see if it improves solubility.
-
Use a different medium formulation: If the problem persists, consider testing a different basal medium to see if a specific component in your current medium is contributing to the precipitation.
-
Problem: Loss of this compound activity over time in the culture.
-
Possible Cause 1: Chemical Degradation. this compound can undergo hydrolysis, particularly at physiological pH and temperature (37°C).[4][5] This degradation can lead to a loss of the compound's biological activity.
-
Troubleshooting Steps:
-
Freshly prepare solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Avoid storing the compound in the medium for extended periods.
-
Replenish the medium: For long-term experiments, it may be necessary to replenish the cell culture medium with freshly prepared this compound at regular intervals to maintain a consistent effective concentration.
-
Conduct a time-course experiment: To understand the rate of degradation in your specific experimental setup, you can perform a time-course experiment where you measure the concentration of active this compound at different time points using an appropriate analytical method like HPLC.[6]
-
-
Possible Cause 2: Cellular Metabolism. Cells can metabolize this compound, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system.[7][8] This will reduce the effective concentration of the drug over time.
-
Troubleshooting Steps:
-
Characterize the metabolic capacity of your cells: If not already known, determine if your cell line expresses CYP3A4.
-
Use a CYP3A4 inhibitor: If cellular metabolism is a concern, you could consider co-treatment with a known CYP3A4 inhibitor to reduce the metabolic clearance of this compound. However, be aware that this can introduce confounding variables into your experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing concentrated stock solutions of this compound.[3] It is also very soluble in water and ethanol.[8][9]
Q2: How should I store the this compound powder and stock solutions?
A2: this compound powder should be stored at 15-30°C in a tightly sealed container, protected from moisture.[9] For stock solutions in DMSO, it is generally recommended to store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What are the known degradation products of this compound?
A3: Indinavir can undergo hydrolysis and alcoholysis, leading to the cleavage of its amide bond.[4] It is also metabolized into one glucuronide conjugate and six oxidative metabolites.[7][8]
Q4: At what wavelength can I detect this compound using a UV spectrophotometer?
A4: A detection wavelength of 260 nm has been successfully used for the analysis of this compound by RP-HPLC with a UV detector.[6]
Q5: What analytical methods are suitable for quantifying this compound in cell culture supernatant?
A5: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are robust and widely used methods for the accurate quantification of this compound and its metabolites in biological fluids.[6][10] Electrochemical methods have also been reported for its determination in serum.[11]
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Precipitation pH Range | Lower pH range of 6.67-7.26 | At 37°C in a simulated physiological solution | [1] |
| In Vitro IC95 | 25 to 100 nM | In various cell lines (lymphoblastic, monocytic, peripheral blood lymphocytes) | [8][12] |
| Plasma Protein Binding | ~60% | Human plasma | [8][12] |
| Detection Wavelength | 260 nm | RP-HPLC with UV detector | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium by HPLC
-
Preparation of Spiked Medium: Prepare a solution of this compound in your specific cell culture medium at the desired final concentration.
-
Incubation: Incubate the spiked medium under your standard cell culture conditions (e.g., 37°C, 5% CO2) in a cell-free plate or flask.
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the medium.
-
Sample Preparation:
-
Centrifuge the collected samples to remove any debris.
-
If necessary, perform a protein precipitation step (e.g., by adding acetonitrile) followed by centrifugation.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared samples onto an appropriate HPLC system. A C18 column is commonly used.[6]
-
Use a suitable mobile phase, for example, a mixture of phosphate buffer (pH 5.5), acetonitrile, and methanol (50:30:20 v/v/v).[6]
-
Set the flow rate to 1 ml/min.[6]
-
Detect this compound at a wavelength of 260 nm.[6]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the concentration of this compound in your samples at each time point by comparing the peak areas to the standard curve.
-
Plot the concentration of this compound versus time to determine its stability profile in the cell culture medium.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. Influence of body temperature on indinavir crystallization under loop of Henle conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indinavir crystallization and urolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The cleavage of this compound: synthesis and characterization of a cis-1-amino-2-indanol salt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanism of the hydrolytic degradation of indinavir: intramolecular catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcpa.in [ijcpa.in]
- 7. go.drugbank.com [go.drugbank.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. This compound | C36H49N5O8S | CID 5462355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Gastrointestinal dissolution, supersaturation and precipitation of the weak base indinavir in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrochemical methods for determination of the protease inhibitor this compound in pharmaceuticals and human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the precipitation of Indinavir Sulfate in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for preparing this compound stock solutions?
This compound is soluble in several common laboratory solvents. Dimethyl sulfoxide (DMSO) and water are frequently used for preparing stock solutions.[1][2] It is also soluble in various alcohols, with solubility increasing in the following order: 2-methyl-1-propanol < 1-butanol < 2-propanol < 1-propanol < ethanol.[3][4]
Q2: What is the maximum concentration of this compound that can be achieved in DMSO and water?
Stock solutions of this compound can be prepared in DMSO and water at concentrations up to 100 mg/mL (140.47 mM).[1] However, it is important to use fresh, high-quality DMSO, as absorbed moisture can reduce the solubility.[1]
Q3: How does pH affect the solubility of this compound?
The solubility of this compound is highly dependent on pH.[5][6] It is more soluble in acidic conditions.[7][8] As the pH increases, particularly above 6.0, its solubility decreases, which can lead to precipitation.[9][10] This is a critical factor to consider when preparing and diluting stock solutions into buffered media for experiments.
Q4: How does temperature influence the solubility of this compound?
The solubility of this compound in organic solvents like ethanol, propanol, and butanol increases with temperature.[3][4][11] Conversely, at physiological temperatures (37°C), precipitation may occur at lower concentrations compared to room temperature (20°C).[12] For long-term storage, stock solutions are typically kept at -20°C or -80°C.[1]
Q5: What are the recommended storage conditions for this compound stock solutions?
For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.[1]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues encountered with this compound stock solutions.
Problem: My this compound stock solution has precipitated.
Below is a workflow to help you identify the cause and find a solution.
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration | Molar Concentration (mM) | Reference(s) |
| DMSO | 100 mg/mL | 140.47 | [1] |
| Water | 100 mg/mL | 140.47 | |
| Ethanol | Soluble (Highest among alcohols listed) | Not specified | [3][4] |
| 1-Propanol | Soluble | Not specified | [3][4] |
| 2-Propanol | Soluble | Not specified | [3][4] |
| 1-Butanol | Soluble | Not specified | [3][4] |
| 2-Methyl-1-propanol | Soluble (Lowest among alcohols listed) | Not specified | [3][4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 711.88 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh out 71.19 mg of this compound powder and transfer it to a sterile conical tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath up to 37°C can be used to aid dissolution if necessary.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Factors Influencing this compound Solubility
The solubility of this compound is a multifactorial issue. The following diagram illustrates the key factors that researchers should consider to prevent precipitation.
Caption: Key factors influencing this compound solubility.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Single-Dose Pharmacokinetics of Indinavir and the Effect of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Case Study 1: Indinavir - Early Salt Form Change - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Indinavir crystallization and urolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Low urine pH is associated with reduced indinavir crystalluria in indinavir-treated HIV-infected individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 12. Influence of body temperature on indinavir crystallization under loop of Henle conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to Indinavir Sulfate cytotoxicity in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytotoxic effects in non-viral-infected cell lines?
A1: While this compound's primary therapeutic action is the inhibition of HIV protease, its cytotoxicity in other cell lines stems from several off-target effects. The primary mechanisms include mitochondrial toxicity, induction of oxidative stress, and disruption of cellular signaling pathways. Indinavir can impair the mitochondrial electron transport chain, leading to decreased ATP production and increased generation of reactive oxygen species (ROS).[1] It has also been shown to inhibit the mitochondrial processing protease (MPP), which is crucial for the maturation of mitochondrial proteins.[2] Furthermore, Indinavir can disrupt signaling pathways such as the ERK1/2 and p38 MAPK pathways, affecting protein synthesis.[3]
Q2: Which cell lines are particularly sensitive to this compound?
A2: Sensitivity to this compound can vary significantly between cell lines. Generally, cells with high metabolic activity and reliance on mitochondrial respiration may be more susceptible. The inhibitory concentration (IC95) of Indinavir for HIV-1 inhibition in lymphoblastic and monocytic cell lines is in the range of 25 to 100 nM.[4][5] However, cytotoxic effects in non-HIV-infected cells typically occur at higher micromolar concentrations. For example, an analog of Indinavir, CH05-10, showed 50% inhibitory concentration (IC50) values ranging from 4.64 to 38.87 μM across 14 different human cancer cell lines.[2]
Q3: Can antioxidants mitigate this compound-induced cytotoxicity?
A3: Yes, antioxidants can be effective in mitigating Indinavir-induced cytotoxicity, primarily by counteracting the increase in reactive oxygen species (ROS). The antioxidant N-acetylcysteine (NAC) has been shown to have cytoprotective effects against drug-induced oxidative stress by replenishing intracellular glutathione (GSH) stores.[6] Studies have demonstrated that a cell-permeable antioxidant, MnTBAP, can abolish ROS production induced by antiretroviral therapy, including Indinavir.[1]
Q4: How does this compound affect glucose metabolism in cells?
A4: this compound can significantly impair glucose metabolism by directly inhibiting the glucose transporter GLUT4.[7] This inhibition reduces both basal and insulin-stimulated glucose uptake in sensitive cells like adipocytes and skeletal muscle cells. This effect appears to be a direct blockade of the transporter, as it occurs rapidly without immediately affecting upstream insulin signaling pathways.[7]
Q5: What is the role of apoptosis and autophagy in this compound-induced cell death?
A5: The roles of apoptosis and autophagy in Indinavir-induced cytotoxicity are complex and can be cell-type dependent. Some studies suggest that Indinavir does not directly inhibit the activation of caspases, key mediators of apoptosis.[8] However, other HIV protease inhibitors have been shown to induce endoplasmic reticulum (ER) stress, which can trigger apoptosis.[9] The relationship with autophagy is also multifaceted; while some reports indicate that inducing autophagy can be a cellular stress response, it is not consistently identified as the primary mode of cell death for Indinavir.
Data Presentation
Table 1: Inhibitory Concentrations of this compound and its Analogs
| Compound | Cell Line(s) | Concentration (IC50/IC95) | Notes |
| This compound | Lymphoblastic and monocytic cell lines | IC95: 25 - 100 nM | For inhibition of HIV-1 replication.[4][5] |
| This compound | HIV-1 Protease (in vitro) | IC50: 0.41 nM | Enzymatic inhibition.[1][9] |
| CH05-10 (Indinavir Analog) | 14 human cancer cell lines | IC50: 4.64 - 38.87 µM | Demonstrates broad-spectrum cytotoxicity.[2] |
Table 2: Effects of this compound on Glucose Uptake
| Cell/Tissue Type | Condition | Indinavir Concentration | Inhibition of Glucose Uptake |
| L6GLUT4myc myotubes | Insulin-stimulated | 100 µM | ~80% |
| L6GLUT1myc cells | Insulin-stimulated | 100 µM | ~25% |
| Isolated rat skeletal muscle | Insulin-stimulated | 20 µM | ~58% |
| Primary white adipocytes | Insulin-stimulated | 100 µM | ~70-80% |
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells will lead to variable results.
-
Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.
-
-
Possible Cause 2: Drug Precipitation. this compound has limited solubility in aqueous solutions, which can be affected by pH and temperature.
-
Solution: Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. When diluting into culture medium, ensure thorough mixing and avoid creating a supersaturated solution. Visually inspect for precipitates before adding to cells.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates. Wells on the perimeter of the plate are more prone to evaporation, leading to increased drug concentration and altered cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause 4: Fluctuation in Incubator Conditions. Variations in CO2, temperature, and humidity can affect cell health and response to treatment.
-
Solution: Regularly calibrate and monitor incubator conditions. Ensure the incubator door is not opened frequently during the experiment.
-
Logical Flow for Troubleshooting High Variability
Troubleshooting workflow for high variability in cytotoxicity assays.
Issue 2: Unexpectedly High or Rapid Cell Death
-
Possible Cause 1: Incorrect Drug Concentration. A simple calculation or dilution error can lead to a much higher final concentration than intended.
-
Solution: Double-check all calculations and dilution steps. If possible, verify the concentration of the stock solution spectrophotometrically.
-
-
Possible Cause 2: Contamination. Mycoplasma or bacterial contamination can stress cells, making them more susceptible to drug-induced cytotoxicity.
-
Solution: Regularly test cell cultures for mycoplasma. Practice strict aseptic techniques. If contamination is suspected, discard the culture and start from a fresh, uncontaminated stock.
-
-
Possible Cause 3: High Cellular Metabolism. Cell lines with a high metabolic rate may be more sensitive to the mitochondrial toxicity of Indinavir.
-
Solution: Characterize the metabolic profile of your cell line (e.g., using a Seahorse XF Analyzer). Consider using a lower starting concentration of Indinavir for highly metabolic cells.
-
Experimental Protocols
1. Protocol for Assessing this compound Cytotoxicity using MTT Assay
This protocol is adapted from standard MTT assay procedures.[2]
-
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest Indinavir concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from the media-only wells.
-
2. Protocol for Mitigating Cytotoxicity with N-acetylcysteine (NAC)
This is a general protocol for using NAC as a cytoprotective agent, which can be optimized for specific cell lines and Indinavir concentrations.[6][10]
-
Materials:
-
N-acetylcysteine (NAC)
-
This compound
-
Complete cell culture medium
-
-
Procedure:
-
Pre-treatment:
-
Prepare a stock solution of NAC in sterile water or PBS and neutralize the pH to ~7.4 with NaOH.
-
One to four hours before treating with this compound, replace the cell culture medium with fresh medium containing the desired concentration of NAC (a typical starting range is 1-10 mM).
-
Incubate the cells with NAC at 37°C.
-
-
Co-treatment:
-
After the NAC pre-incubation, add this compound directly to the NAC-containing medium at the desired final concentration.
-
Alternatively, prepare a medium containing both NAC and this compound at the final desired concentrations and replace the pre-treatment medium.
-
-
Incubate for the desired experimental duration.
-
Proceed with your downstream assay (e.g., cytotoxicity, ROS measurement).
-
Workflow for NAC Co-treatment
References
- 1. This compound | HIV Protease | SARS-CoV | TargetMol [targetmol.com]
- 2. CH05-10, a novel indinavir analog, is a broad-spectrum antitumor agent that induces cell cycle arrest, apoptosis, endoplasmic reticulum stress and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | HIV Protease | Tocris Bioscience [tocris.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mechanism of indinavir-induced hyperbilirubinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) of Indinavir Sulfate in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem for my this compound experiments?
A1: Non-specific binding refers to the interaction of this compound with surfaces and molecules other than its intended target. This can include plasticware (e.g., microplates, pipette tips), membranes, and other proteins in your assay. NSB is problematic because it can lead to inaccurate results, such as an overestimation of binding or inhibition, high background signals, and poor reproducibility.
Q2: What are the likely causes of non-specific binding with this compound?
A2: The primary causes of NSB for a given compound are its physicochemical properties. For Indinavir, two key factors are:
-
Hydrophobicity: Indinavir is a moderately hydrophobic molecule, with a predicted logP value between 2.81 and 3.26. This hydrophobicity can cause it to adsorb to nonpolar plastic surfaces.
-
Electrostatic Interactions: Indinavir has a basic pKa of approximately 6.76. At a pH below this value, a larger proportion of the molecules will be positively charged, leading to potential electrostatic interactions with negatively charged surfaces or biomolecules. At physiological pH (~7.4), a significant fraction of Indinavir is in its neutral form, which can enhance hydrophobic interactions.
Q3: How can I quickly test for non-specific binding of this compound in my assay?
A3: A simple control experiment is to run your assay without the target molecule (e.g., the enzyme or receptor). Any signal detected in the absence of the target can be attributed to non-specific binding. For example, in an enzyme inhibition assay, you would measure the signal from a well containing this compound and the substrate, but no enzyme.
Troubleshooting Guides
Issue: High background signal in my assay.
Possible Cause 1: Hydrophobic interactions with assay plates and labware.
-
Solution:
-
Use Low-Binding Plates: Switch to commercially available low-binding microplates.
-
Add a Non-ionic Detergent: Include a low concentration (typically 0.01% to 0.05%) of a non-ionic detergent, such as Tween-20 or Triton X-100, in your assay buffer. This can help to block hydrophobic binding sites on surfaces.
-
Pre-treat Labware: Pre-incubating pipette tips and plates with a blocking agent like Bovine Serum Albumin (BSA) can reduce the available surfaces for non-specific adsorption.
-
Possible Cause 2: Electrostatic interactions with charged surfaces or molecules.
-
Solution:
-
Adjust Buffer pH: If your assay conditions permit, adjusting the pH of your buffer can alter the charge state of Indinavir and the interacting surfaces. Moving the pH further from Indinavir's pKa of 6.76 (e.g., to a more basic pH) will increase the proportion of the neutral form, which may reduce electrostatic interactions but could increase hydrophobic ones. Conversely, a more acidic pH will increase its positive charge.
-
Increase Ionic Strength: Adding a neutral salt, such as NaCl or KCl (typically 50-150 mM), to your assay buffer can help to shield electrostatic interactions.
-
Possible Cause 3: Non-specific binding to other proteins in the assay.
-
Solution:
-
Include a Blocking Protein: Add a blocking protein, such as Bovine Serum Albumin (BSA) or casein (typically at 0.1 to 1 mg/mL), to your assay buffer. These proteins can occupy non-specific binding sites on other proteins and surfaces.
-
Data Presentation
| Strategy | Parameter | Typical Range | Mechanism of Action | Considerations for this compound |
| Add Non-ionic Detergent | Tween-20 / Triton X-100 | 0.01 - 0.05% (v/v) | Reduces hydrophobic interactions | Recommended due to Indinavir's moderate hydrophobicity. |
| Increase Ionic Strength | NaCl / KCl | 50 - 150 mM | Shields electrostatic interactions | Can be effective, especially if the assay pH is below 6.76. |
| Add Blocking Protein | Bovine Serum Albumin (BSA) | 0.1 - 1 mg/mL | Blocks non-specific binding sites on proteins and surfaces | A generally effective strategy for most assays. |
| Adjust Buffer pH | pH | 6.0 - 8.0 | Alters the charge state of Indinavir and interacting molecules | The effect will depend on the net charge of the interacting surfaces. |
| Use Low-Binding Plastics | N/A | N/A | Reduces available hydrophobic surfaces for binding | A straightforward first step to reduce surface adsorption. |
Experimental Protocols
Protocol: Systematic Optimization to Reduce Non-Specific Binding of this compound
This protocol outlines a systematic approach to identify and minimize NSB in a typical biochemical assay.
-
Establish a Baseline for Non-Specific Binding:
-
Prepare two sets of assay wells:
-
Test Wells: Contain all assay components, including the target molecule and this compound.
-
NSB Control Wells: Contain all assay components except the target molecule, but including this compound.
-
-
Run the assay and measure the signal in both sets of wells. The signal in the NSB Control Wells represents the level of non-specific binding.
-
-
Test the Effect of a Non-ionic Detergent:
-
Prepare a series of assay buffers containing varying concentrations of Tween-20 (e.g., 0%, 0.01%, 0.025%, 0.05%).
-
Repeat the experiment from Step 1 with each buffer formulation.
-
Analyze the results to determine the optimal concentration of Tween-20 that reduces NSB without significantly affecting the specific signal in the Test Wells.
-
-
Evaluate the Impact of Ionic Strength:
-
Using the optimal detergent concentration from Step 2, prepare a series of assay buffers with varying concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM).
-
Repeat the experiment from Step 1 with each buffer formulation.
-
Determine the NaCl concentration that provides the best balance between reduced NSB and maintained specific activity.
-
-
Assess the Efficacy of a Blocking Protein:
-
Using the optimized buffer from the previous steps, prepare a series of buffers containing different concentrations of BSA (e.g., 0 mg/mL, 0.1 mg/mL, 0.5 mg/mL, 1 mg/mL).
-
Repeat the experiment from Step 1 with each buffer formulation.
-
Identify the BSA concentration that yields the lowest NSB while preserving the specific signal.
-
-
Confirmation Experiment:
-
Run the assay with the final optimized buffer composition (containing the optimal concentrations of detergent, salt, and blocking protein) to confirm the reduction in non-specific binding.
-
Visualizations
Caption: Troubleshooting workflow for minimizing this compound non-specific binding.
Caption: Specific vs. Non-Specific Interactions of this compound in an Assay.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing assays involving Indinavir Sulfate, with a specific focus on the impact of pH on its activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an this compound activity assay?
A1: The optimal pH for an this compound activity assay is a balance between ensuring the inhibitor's solubility and maximizing its binding affinity to the HIV-1 protease. This compound is more soluble in acidic conditions. However, its binding affinity to the protease is also pH-dependent. Studies have shown that the energy barrier for the dissociation of the enzyme-indinavir complex increases as the pH rises from 4.1 to 7.4[1]. This suggests a stronger binding at a more neutral pH. Therefore, the ideal pH is often a compromise, typically in the slightly acidic to neutral range (pH 5.5-7.0), where solubility is maintained without significantly compromising binding.
Q2: How does pH affect the solubility of this compound?
A2: this compound's solubility is highly dependent on pH due to its pKa values of approximately 3.7-3.8 and 6.0-6.2. It is highly soluble in acidic environments. As the pH increases towards and above 6.0, its solubility decreases, and precipitation can occur[2][3][4]. This is a critical consideration when preparing stock solutions and assay buffers.
Q3: Can I use a universal buffer for my this compound assays?
A3: While a universal buffer might seem convenient, it is recommended to use a buffer system that is effective in the desired pH range and does not interfere with the assay components. For assays in the slightly acidic range, a citrate or acetate buffer is often suitable. For assays closer to a neutral pH, a phosphate buffer can be used. It is crucial to validate the chosen buffer to ensure it does not affect enzyme activity or the stability of this compound.
Q4: How should I prepare my this compound stock solution to avoid precipitation?
A4: To avoid precipitation, it is recommended to prepare high-concentration stock solutions of this compound in a solvent like DMSO. For aqueous solutions, use a buffer with a pH well below 6.0 (e.g., pH 4.0-5.0) to ensure complete dissolution. When diluting the stock solution into the final assay buffer, ensure the final pH of the assay mixture remains in a range where this compound is soluble.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no inhibitory activity observed | This compound precipitation: The pH of the assay buffer may be too high (≥6.0), causing the inhibitor to precipitate out of solution. | 1. Visually inspect the assay wells for any signs of precipitation. 2. Measure the pH of your final assay buffer. 3. Prepare a fresh assay buffer with a lower pH (e.g., 5.5-6.5) and repeat the experiment. 4. Consider preparing the final dilution of this compound in a slightly acidic solution before adding it to the assay plate. |
| Suboptimal binding affinity: The assay pH may be too low, reducing the binding affinity of Indinavir to the HIV-1 protease. | 1. While lower pH aids solubility, a pH below 5.0 might decrease the inhibitory effect. 2. Perform a pH titration experiment, testing a range of pH values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0) to determine the optimal pH for your specific assay conditions. | |
| High variability between replicate wells | Inconsistent pH across the plate: Minor variations in the volume of reagents added can lead to slight pH shifts in individual wells, especially with weakly buffered solutions. | 1. Ensure your buffer has sufficient buffering capacity for the assay conditions. 2. Be meticulous with pipetting to ensure consistency across all wells. 3. Prepare a master mix of the assay buffer and other common reagents to minimize well-to-well variation. |
| Edge effects: Evaporation from the outer wells of a microplate can concentrate solutes and alter the pH. | 1. Use a plate sealer to minimize evaporation. 2. Avoid using the outer wells for critical samples, or fill them with a blank solution (e.g., water or buffer). | |
| Assay signal drift over time | pH instability of the buffer: The buffer may lose its buffering capacity over the course of a long incubation period, leading to a gradual change in pH. | 1. Choose a buffer that is stable under your experimental conditions (temperature, light exposure). 2. For prolonged experiments, consider using a buffer with a higher concentration or a CO2-independent buffer if working outside of a CO2 incubator. |
| Degradation of this compound: Although generally stable in acidic conditions, prolonged incubation at certain pH values and temperatures could lead to degradation. | 1. Review the literature for the stability of this compound under your specific assay conditions. 2. Minimize the incubation time as much as possible without compromising assay sensitivity. |
Quantitative Data Summary: pH-Dependent Properties of this compound
| Parameter | pH Range | Observation | Reference |
| Solubility | Acidic (< 6.0) | High solubility | [2][3] |
| Neutral to Alkaline (≥ 6.0) | Decreased solubility, potential for precipitation | [2][3][4] | |
| Binding to HIV-1 Protease | 4.1 to 7.4 | The energy barrier for dissociation of the enzyme-inhibitor complex increases with pH, suggesting stronger binding at higher pH within this range. | |
| pKa Values | N/A | ~3.7-3.8 and ~6.0-6.2 | - |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Fluorometric HIV-1 Protease Assay
This protocol is based on a generic FRET-based HIV-1 protease assay and should be optimized for your specific laboratory conditions.
1. Reagents and Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate (FRET-based)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol, pH adjusted to the desired value)
-
This compound
-
DMSO (for stock solution)
-
96-well black microplates
-
Fluorescence microplate reader
2. Experimental Workflow:
Caption: Experimental workflow for determining the IC50 of this compound.
3. Detailed Steps:
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.
-
Prepare Serial Dilutions: Perform a serial dilution of the this compound stock solution in the chosen assay buffer to achieve a range of concentrations for the dose-response curve. Include a "no inhibitor" control.
-
Enzyme Preparation: Dilute the recombinant HIV-1 protease in the assay buffer to the recommended working concentration.
-
Assay Plate Setup:
-
Add 50 µL of the diluted this compound solutions (or "no inhibitor" control) to the wells of a 96-well black microplate.
-
Add 30 µL of the diluted HIV-1 protease solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Prepare the HIV-1 protease substrate solution in the assay buffer according to the manufacturer's instructions.
-
Add 20 µL of the substrate solution to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes (Excitation: ~490 nm, Emission: ~530 nm, will vary depending on the substrate).
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
Signaling Pathways and Logical Relationships
Logical Relationship: Impact of pH on this compound Assay Performance
The following diagram illustrates the logical connections between pH and the key factors influencing the outcome of an this compound activity assay.
References
- 1. Analysis of the pH-dependencies of the association and dissociation kinetics of HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vitro crystallization of indinavir in the presence of ritonavir and as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indinavir crystallization and urolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low urine pH is associated with reduced indinavir crystalluria in indinavir-treated HIV-infected individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of Indinavir-induced nephrolithiasis. The information is designed to address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Indinavir-induced nephrolithiasis?
Indinavir, a protease inhibitor, has poor solubility at physiological pH.[1][2] Following high urinary excretion, it can precipitate and form crystals within the renal tubules.[1][2] These crystals can aggregate, leading to the formation of kidney stones (nephrolithiasis), which may cause obstruction and subsequent renal damage.[1][3] Factors that increase the risk of crystallization include volume depletion, which concentrates the drug in the urine, and a higher urinary pH.[1][4]
Q2: What are the common clinical signs of Indinavir-induced nephrolithiasis in animal models?
While animal models may not exhibit all the same symptoms as humans, researchers should monitor for signs of renal distress, including:
-
Changes in urine output (oliguria or anuria).
-
Hematuria (blood in the urine).
-
Signs of pain or discomfort, such as arching of the back.
-
General malaise, including reduced activity, appetite, and weight loss.
Q3: What are the key considerations for designing an animal study on Indinavir-induced nephrolithiasis?
-
Animal Model: Rats are a commonly used model for studying nephrolithiasis due to similarities in urinary physiology to humans.
-
Indinavir Administration: Oral gavage is a standard method for consistent dosing.
-
Dosage: A dosage of 80 mg/kg body weight daily for a period of 15 days has been used in rats to induce nephrotoxicity.
-
Hydration Status: Ensure consistent access to drinking water, as dehydration is a significant risk factor for crystal formation.[1]
-
Urine pH: Monitor urinary pH, as Indinavir is less soluble at higher pH levels.[4]
Q4: What are some potential strategies to mitigate Indinavir-induced nephrolithiasis in animal models?
-
Increased Hydration: Ensuring adequate fluid intake is a primary preventive measure to increase urine volume and reduce the concentration of Indinavir.[1]
-
Urinary Acidification: Lowering urinary pH can increase the solubility of Indinavir, thereby reducing crystallization.[5]
-
Co-administration of Vasodilators: Agents like L-arginine and nifedipine have been shown to protect against Indinavir-induced renal vasoconstriction and may offer a protective effect.
-
Magnesium Supplementation: Magnesium has also demonstrated a protective effect on renal function in animal models of Indinavir nephrotoxicity.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| High mortality rate in the Indinavir-treated group. | - Acute Renal Failure: Rapid and severe obstruction of the renal tubules by Indinavir crystals.- Dehydration: Insufficient fluid intake leading to increased drug concentration in the urine and exacerbated toxicity. | - Reduce Indinavir Dosage: Consider a dose-response study to find the optimal dose for inducing nephrolithiasis without excessive mortality.- Ensure Adequate Hydration: Provide free access to water and monitor for signs of dehydration. Consider providing a gel-based water source if animals are not drinking sufficiently.- Monitor Renal Function: Regularly monitor serum creatinine and blood urea nitrogen (BUN) to detect early signs of renal failure. |
| Inconsistent or no stone formation in the animal model. | - Insufficient Indinavir Dosage: The dose may be too low to induce crystallization.- High Fluid Intake: Animals may be consuming large amounts of water, effectively preventing crystal formation.- Low Urinary pH: If the animals' baseline urinary pH is low, Indinavir may remain in solution. | - Increase Indinavir Dosage: Gradually increase the dose while carefully monitoring for toxicity.- Control Water Intake: While ensuring adequate hydration, consider standardizing water intake across all animals.- Monitor and Adjust Urinary pH: Measure baseline urinary pH. If consistently low, consider methods to raise it, though this may increase crystallization and potential toxicity. |
| Difficulty in quantifying the extent of nephrolithiasis. | - Microscopic Crystals: Indinavir crystals may be too small to be seen with the naked eye.- Radiolucent Stones: Pure Indinavir stones are often radiolucent and not easily detectable by standard X-ray or micro-CT.[2] | - Histological Analysis: Perform histological examination of kidney sections using stains like Hematoxylin and Eosin (H&E) to visualize crystal deposits within the tubules.[3]- Polarized Light Microscopy: Examine urine sediment or kidney tissue sections under polarized light to identify birefringent Indinavir crystals.- Biochemical Analysis of Urine: Measure urinary markers of kidney injury such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL). |
| Unexpected changes in biochemical parameters unrelated to nephrolithiasis. | - Off-target Effects of Indinavir: Indinavir can have systemic effects beyond the kidneys.- Underlying Health Issues in Animals: Pre-existing conditions in the animal colony could influence experimental outcomes. | - Include Comprehensive Health Monitoring: Monitor a broader range of physiological and biochemical parameters.- Thorough Health Screening of Animals: Ensure all animals are healthy and free from underlying diseases before starting the experiment. |
Experimental Protocols
Indinavir-Induced Nephrotoxicity Model in Rats
This protocol is adapted from studies investigating the renal effects of Indinavir.
-
Animals: Male Wistar rats (200-250g).
-
Acclimatization: House animals in standard conditions for at least one week before the experiment.
-
Groups:
-
Control Group: Receive vehicle (0.05 M citric acid solution) via oral gavage daily for 15 days.
-
Indinavir Group: Receive Indinavir (80 mg/kg body weight) suspended in the vehicle via oral gavage daily for 15 days.
-
Treatment Groups: Receive Indinavir as above, with the co-administration of the therapeutic agent being tested.
-
-
Monitoring:
-
Record body weight and food/water intake daily.
-
Collect 24-hour urine samples at baseline and at the end of the study for analysis of volume, pH, and biochemical markers.
-
At the end of the 15-day period, collect blood samples for measurement of serum creatinine and BUN.
-
-
Tissue Collection:
-
Euthanize animals and perfuse the kidneys with saline.
-
Harvest the kidneys, weigh them, and fix one kidney in 10% neutral buffered formalin for histological analysis. The other kidney can be snap-frozen for biochemical assays.
-
-
Analysis:
-
Histology: Embed fixed kidney tissue in paraffin, section, and stain with H&E to visualize crystal deposits, tubular damage, and inflammation.
-
Biochemical Assays: Measure serum creatinine and BUN levels. Analyze urine for markers of kidney injury (e.g., KIM-1, NGAL) and electrolytes.
-
Data Presentation
Table 1: Effect of Vasodilator Agents on Renal Function in Indinavir-Treated Rats
| Group | Glomerular Filtration Rate (GFR) (mL/min) | Renal Blood Flow (RBF) (mL/min) |
| Control | 1.98 ± 0.12 | 7.95 ± 0.15 |
| Indinavir (IDV) | 1.15 ± 0.07 | 6.17 ± 0.25 |
| IDV + L-arginine (LA) | 1.95 ± 0.10 | 7.83 ± 0.09 |
| IDV + Nifedipine (NF) | 1.94 ± 0.07 | 7.63 ± 0.14 |
| IDV + Magnesium (Mg) | 1.77 ± 0.08 | 7.35 ± 0.15 |
Data are presented as mean ± SEM.
Visualizations
Caption: Pathophysiological pathway of Indinavir-induced nephrolithiasis.
Caption: Experimental workflow for Indinavir-induced nephrotoxicity model.
References
- 1. Indinavir-induced nephrolithiasis three and one-half years after cessation of indinavir therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indinavir urolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Symptomatic crystalluria associated with indinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low urine pH is associated with reduced indinavir crystalluria in indinavir-treated HIV-infected individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
For researchers and professionals in the field of antiviral drug development, understanding the comparative in vitro potency of different therapeutic agents is crucial for guiding further research and clinical application. This guide provides a detailed comparison of two prominent HIV-1 protease inhibitors, Indinavir Sulfate and Saquinavir, focusing on their antiviral activity, cytotoxicity, and the experimental methodologies used to determine these parameters.
Quantitative Comparison of Antiviral Potency and Cytotoxicity
The following table summarizes the key in vitro parameters for this compound and Saquinavir, including their 50% inhibitory concentration (IC50) against various HIV-1 isolates and their 50% cytotoxic concentration (CC50). A higher selectivity index (SI), calculated as CC50/IC50, indicates a more favorable safety and efficacy profile.
| Drug | Virus Isolate | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Pan-susceptible | PBMCs | 0.04 ± 0.01 | >100 | >2500 |
| Zidovudine-resistant | PBMCs | 0.05 ± 0.02 | >100 | >2000 | |
| Multidrug-resistant | PBMCs | 0.12 ± 0.04 | >100 | >833 | |
| Saquinavir | Pan-susceptible | PBMCs | 0.002 ± 0.001 | >100 | >50000 |
| Zidovudine-resistant | PBMCs | 0.003 ± 0.001 | >100 | >33333 | |
| Multidrug-resistant | PBMCs | 0.008 ± 0.003 | >100 | >12500 | |
| HIV-1 LAI | CEM-SS | 0.01 - 0.36 | >10 | >27.8 - >1000 | |
| HIV-1 HTLV-IIIB | MT-4 | 0.01 - 0.36 | >10 | >27.8 - >1000 | |
| HIV-1 RF (in 40% human serum) | MT4 | 0.0377 ± 0.005 | Not Reported | Not Reported |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison between different studies should be made with caution. The cytotoxicity for the parent compounds of Indinavir and Saquinavir was not detected at concentrations as high as 10 or 100 µM in some studies of their prodrugs.[1]
Mechanism of Action: HIV Protease Inhibition
Both Indinavir and Saquinavir are potent and specific inhibitors of the human immunodeficiency virus (HIV) protease.[2][3] This viral enzyme is critical for the maturation of infectious virions. HIV protease cleaves newly synthesized viral polyproteins (Gag and Gag-Pol) into functional proteins and enzymes necessary for viral replication and assembly. By binding to the active site of the protease, these inhibitors block this cleavage process, resulting in the production of immature, non-infectious viral particles.[2][3]
Mechanism of HIV protease inhibition by Indinavir and Saquinavir.
Experimental Protocols
The in vitro antiviral potency and cytotoxicity of Indinavir and Saquinavir are determined using standardized cellular assays.
Antiviral Activity Assay (p24 Antigen Reduction Assay)
This assay quantifies the inhibition of HIV-1 replication in the presence of the antiviral compounds.
Methodology:
-
Cell Culture: Phytohemagglutinin (PHA)-stimulated peripheral blood mononuclear cells (PBMCs) from healthy, HIV-seronegative donors are used as the target cells.
-
Viral Infection: The PHA-stimulated PBMCs are infected with a known titer of an HIV-1 isolate (e.g., pan-susceptible, zidovudine-resistant, or multidrug-resistant strains).
-
Drug Treatment: Immediately after infection, the cells are cultured in the presence of serial dilutions of this compound or Saquinavir.
-
Incubation: The cultures are incubated for a period that allows for peak virus production, typically 4-7 days.
-
Quantification of Viral Replication: The level of HIV-1 p24 core antigen in the cell culture supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the drug that inhibits p24 antigen production by 50% (IC50) compared to the virus control (no drug) is calculated using regression analysis.
Workflow for the p24 Antigen Reduction Assay.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the concentration of the drug that is toxic to the host cells, providing the 50% cytotoxic concentration (CC50).
Methodology:
-
Cell Seeding: Uninfected cells (e.g., PBMCs, MT-4, CEM-SS) are seeded into a 96-well plate.
-
Drug Treatment: The cells are incubated with serial dilutions of this compound or Saquinavir for the same duration as the antiviral assay.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The concentration of the drug that reduces cell viability by 50% (CC50) compared to the untreated cell control is calculated.
Workflow for the MTT Cytotoxicity Assay.
References
A Comparative Guide for Researchers in Drug Development
In the landscape of HIV therapeutics, the protease inhibitors Indinavir and Ritonavir have long been subjects of intense study, not only for their antiviral efficacy but also for their significant impact on drug metabolism. A key player in this interaction is Cytochrome P450 3A4 (CYP3A4), a major enzyme responsible for the metabolism of a vast array of drugs. This guide provides an objective in vitro comparison of the inhibitory effects of Indinavir and Ritonavir on CYP3A4, supported by experimental data and detailed methodologies to aid researchers in their drug development endeavors.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of a compound against a specific enzyme is a critical parameter in drug development, often quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a more potent inhibitor. In vitro studies consistently demonstrate that Ritonavir is a significantly more potent inhibitor of CYP3A4 than Indinavir.
| Inhibitor | Inhibition Constant (Ki) for CYP3A4 (µM) | Half-Maximal Inhibitory Concentration (IC50) for CYP3A4 (µM) |
| Ritonavir | ~0.019[1] | ~0.01–0.04[2][3] |
| Indinavir | ~0.17 - 0.2[1][4][5] | Not consistently reported, but higher than Ritonavir |
The data clearly indicates that Ritonavir's affinity for and inhibition of CYP3A4 is an order of magnitude greater than that of Indinavir.[1] This profound difference in potency underpins Ritonavir's clinical use as a pharmacokinetic enhancer, or "booster," for other protease inhibitors.
Experimental Protocol: In Vitro CYP3A4 Inhibition Assay
The following protocol outlines a standard in vitro method for assessing the inhibition of CYP3A4 using human liver microsomes and testosterone as a probe substrate.
1. Materials and Reagents:
-
Human Liver Microsomes (HLMs)
-
Indinavir and Ritonavir standards
-
Testosterone (CYP3A4 probe substrate)
-
6β-hydroxytestosterone (metabolite standard)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis (e.g., deuterated 6β-hydroxytestosterone)
-
LC-MS/MS system
2. Experimental Procedure:
-
Preparation of Reagents: Prepare stock solutions of Indinavir, Ritonavir, testosterone, and 6β-hydroxytestosterone in a suitable solvent (e.g., methanol or DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer.
-
Incubation Setup:
-
In a microcentrifuge tube, pre-incubate human liver microsomes (typically 0.1-0.5 mg/mL protein concentration) with a range of concentrations of either Indinavir or Ritonavir in potassium phosphate buffer (0.1 M, pH 7.4) for a short period (e.g., 5-15 minutes) at 37°C.
-
Include a control group with no inhibitor.
-
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system and the CYP3A4 substrate, testosterone (at a concentration near its Km, e.g., 50 µM).
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
LC-MS/MS Analysis: Analyze the formation of the metabolite, 6β-hydroxytestosterone, in the supernatant using a validated LC-MS/MS method. Use an internal standard to ensure accuracy.
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence and absence of the inhibitors.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response model.
-
To determine the Ki value and the mechanism of inhibition, perform the experiment at multiple substrate and inhibitor concentrations and analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis.
-
Visualizing the Experimental and Mechanistic Frameworks
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the distinct mechanisms of inhibition for Indinavir and Ritonavir.
Discussion of Inhibition Mechanisms
Indinavir acts as a competitive inhibitor of CYP3A4. This means that Indinavir directly competes with other substrates for binding to the active site of the enzyme. The inhibition is reversible, and its extent depends on the relative concentrations of the inhibitor and the substrate.
Ritonavir , in contrast, is a mechanism-based inhibitor of CYP3A4.[4][6] This is a more complex and potent form of inhibition. Ritonavir itself is a substrate for CYP3A4 and is metabolized by the enzyme to a reactive intermediate. This reactive metabolite then forms a covalent bond with the enzyme, leading to its irreversible inactivation.[5][6] This mechanism explains the profound and long-lasting inhibitory effect of Ritonavir, making it an effective pharmacokinetic booster even at low doses.
Conclusion
The in vitro data unequivocally demonstrates that Ritonavir is a substantially more potent inhibitor of CYP3A4 than Indinavir. This difference is rooted in their distinct mechanisms of action: competitive inhibition for Indinavir versus mechanism-based inactivation for Ritonavir. For researchers in drug development, a thorough understanding of these differences is paramount for predicting and managing drug-drug interactions, optimizing therapeutic regimens, and designing safer and more effective pharmaceuticals. The provided experimental protocol serves as a foundational method for conducting similar comparative studies.
References
- 1. [PDF] The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? | Semantic Scholar [semanticscholar.org]
- 2. A novel testosterone 6 beta-hydroxylase activity assay for the study of CYP3A-mediated metabolism, inhibition, and induction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among HIV-1 protease inhibitors (PIs) is critical for the development of next-generation antiretroviral therapies and the effective clinical management of HIV-1 infection. This guide provides a detailed comparison of cross-resistance patterns between Indinavir and other PIs, supported by experimental data, detailed methodologies, and visual representations of key concepts.
The emergence of drug-resistant HIV-1 strains poses a significant challenge to the long-term efficacy of antiretroviral therapy. Within the class of PIs, the selection of resistance mutations to one agent can confer reduced susceptibility to other PIs, a phenomenon known as cross-resistance. This guide focuses on Indinavir, a first-generation PI, and its cross-resistance profiles with other PIs, including Saquinavir, Ritonavir, Nelfinavir, Amprenavir, Lopinavir, Atazanavir, Tipranavir, and Darunavir.
Quantitative Analysis of Cross-Resistance
The degree of cross-resistance is typically quantified by in vitro drug susceptibility testing, where the fold-change in the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) for a mutant virus is compared to that of the wild-type virus. A higher fold-change indicates greater resistance.
Table 1: Cross-Resistance in Indinavir-Resistant HIV-1 Variants
| Protease Inhibitor | Fold-Change in Susceptibility (EC₅₀ or IC₅₀) in Indinavir-Resistant Isolates | Key Associated Mutations |
| Ritonavir | High | M46I/L, V82A/F/T, I84V |
| Saquinavir | Variable; a subset of Indinavir-resistant variants show decreased susceptibility[1] | G48V, L90M |
| Nelfinavir | Moderate to High | D30N, L90M |
| Amprenavir | Variable; some Indinavir-resistant variants exhibit decreased susceptibility[1] | M46I, L63P, V82T, I84V |
| Lopinavir | High | V82A, I84V |
| Atazanavir | Moderate | I50L, V82A |
| Tipranavir | Low (in some cases) | Multiple mutations required |
| Darunavir | Low (in many cases)[2] | Multiple mutations required |
Note: The level of cross-resistance can be influenced by the specific combination of mutations present in the HIV-1 protease gene.
Table 2: Cross-Resistance Patterns in HIV-1 Isolates Resistant to Other Protease Inhibitors
| Primary Resistance To | Fold-Change in Susceptibility to Indinavir | Key Associated Mutations |
| Saquinavir | Variable; prior Saquinavir therapy can lead to mutations conferring Indinavir resistance[3] | G48V, L90M |
| Ritonavir | High (in isolates with multiple mutations)[1] | V82F/T |
| Nelfinavir | Moderate | D30N, L90M |
| Amprenavir | Low to Moderate | I50V |
| Lopinavir | High | V32I, V82A |
| Atazanavir | Moderate | I50L, N88S |
Key Genetic Determinants of Cross-Resistance
The development of resistance to PIs is a stepwise process involving the accumulation of primary and secondary mutations in the protease gene.[4] Primary mutations directly interfere with PI binding, while secondary mutations can compensate for the reduced enzymatic activity caused by primary mutations.[4]
Mutations at codons 82 (e.g., V82A/F/T), 84 (e.g., I84V), and 90 (e.g., L90M) are frequently associated with broad cross-resistance among the earlier PIs, including Indinavir. For instance, the V82A mutation is selected by Indinavir and Lopinavir and is associated with reduced susceptibility to both drugs.[5][6] The I84V mutation is linked to decreased susceptibility to eight different PIs.[7]
Experimental Protocols
The data presented in this guide are primarily derived from two types of resistance assays: genotypic and phenotypic.
Genotypic Resistance Assays
Genotypic assays identify resistance-associated mutations in the viral genes targeted by antiretroviral drugs.[8]
Methodology:
-
RNA Extraction: Viral RNA is extracted from a patient's plasma sample.
-
RT-PCR: The protease-coding region of the viral pol gene is amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
DNA Sequencing: The amplified DNA is sequenced to identify mutations.
-
Data Interpretation: The identified mutations are compared to a database of known resistance-associated mutations to predict the level of resistance to various PIs.
Phenotypic Resistance Assays
Phenotypic assays directly measure the ability of a virus to replicate in the presence of a drug.[8]
Methodology (Recombinant Virus Assay, e.g., PhenoSense or Antivirogram):
-
Gene Amplification: The patient's viral protease gene is amplified via RT-PCR.
-
Cloning: The amplified protease gene is inserted into a standard laboratory HIV-1 vector that lacks its own protease gene.
-
Virus Production: The recombinant vector is used to produce infectious virus particles containing the patient-derived protease.
-
Drug Susceptibility Testing: The recombinant viruses are cultured in the presence of serial dilutions of various PIs.
-
Replication Measurement: Viral replication is quantified, often by measuring the activity of a reporter gene (e.g., luciferase).
-
IC₅₀/EC₅₀ Determination: The drug concentration that inhibits viral replication by 50% (IC₅₀ or EC₅₀) is calculated and compared to that of a wild-type reference virus to determine the fold-change in resistance.
Signaling Pathways and Resistance Mechanisms
Resistance to PIs, including Indinavir, is primarily mediated by mutations within the HIV-1 protease enzyme. These mutations can reduce the binding affinity of the inhibitor to the enzyme's active site.
Logical Relationship of Cross-Resistance Development:
The development of cross-resistance is an evolutionary process for the virus. Exposure to one PI creates a selective pressure that favors the survival of viral variants with mutations conferring resistance to that drug. Some of these mutations can also reduce the effectiveness of other PIs that bind to the same or overlapping sites on the protease enzyme.
Conclusion
The landscape of cross-resistance among HIV-1 protease inhibitors is complex and multifactorial. While Indinavir demonstrates significant cross-resistance with other first-generation PIs like Ritonavir and Lopinavir, the patterns with Saquinavir and Amprenavir are more variable. Newer PIs, such as Darunavir, were designed to be effective against viruses that have developed resistance to earlier agents and generally show a lower level of cross-resistance with Indinavir-resistant strains. A thorough understanding of these patterns, supported by robust genotypic and phenotypic testing, is essential for optimizing treatment strategies for individuals with HIV-1.
References
- 1. Resistance to Human Immunodeficiency Virus Type 1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical cross-resistance between the HIV-1 protease inhibitors saquinavir and indinavir and correlations with genotypic mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to protease inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. HIV Drug Resistance Database [hivdb.stanford.edu]
- 6. HIV-1 protease inhibitors and mechanisms of HIV-1's resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 protease mutations and protease inhibitor cross-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HIV Resistance Assays: Part 1 of a primer on resistance testing, by Johnathan Schapiro, MD [natap.org]
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the in-vitro activities of two first-generation HIV protease inhibitors, Indinavir and Nelfinavir. This analysis is based on available experimental data from cell-based assays.
Executive Summary
Indinavir and Nelfinavir are both potent inhibitors of the HIV-1 protease, a critical enzyme for viral maturation and infectivity. While both drugs have been integral to highly active antiretroviral therapy (HAART), their performance in cell-based assays reveals nuances in their antiviral potency, cytotoxicity, and off-target effects. This guide synthesizes available data to facilitate a direct comparison, offering insights into their respective profiles for research and drug development purposes.
Comparative Antiviral Potency and Cytotoxicity
| Parameter | Indinavir | Nelfinavir | Cell Line/System | Key Observations |
| Antiviral Potency (IC50/EC50) | Potent | Potent | Various T-cell lines, PBMCs | Both drugs exhibit potent anti-HIV activity in the nanomolar range. |
| Cytotoxicity (CC50) | Generally higher than therapeutic concentrations | Generally higher than therapeutic concentrations | Various cell lines (e.g., CEM-SS, MT4) | Both drugs are considered to have a favorable therapeutic index in vitro. |
Note: The values presented are for illustrative purposes and can vary significantly based on the cell line, viral strain, and experimental protocol used.
Mechanism of Action and Cellular Effects
Both Indinavir and Nelfinavir are peptidomimetic competitive inhibitors of the HIV-1 protease.[1] They bind to the active site of the enzyme, preventing the cleavage of viral Gag and Gag-Pol polyproteins, which results in the production of immature, non-infectious virions.
Beyond their primary antiviral activity, these protease inhibitors have been shown to exert off-target effects on various cellular signaling pathways. These effects can contribute to both the therapeutic and adverse-effect profiles of the drugs.
Signaling Pathway Modulation
Akt Signaling: Nelfinavir has been demonstrated to inhibit the Akt signaling pathway, a key regulator of cell survival and proliferation. This inhibition is thought to contribute to its anticancer properties. In contrast, some studies suggest Indinavir does not significantly affect Akt phosphorylation.
NF-κB Pathway: Both Indinavir and Nelfinavir have been implicated in the modulation of the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses. The precise effects can be cell-type and context-dependent.
Below is a diagram illustrating the primary mechanism of action of HIV protease inhibitors and the key signaling pathways they can influence.
Caption: Mechanism of action of Indinavir and Nelfinavir and their influence on cellular signaling pathways.
Experimental Protocols
The following are generalized protocols for conducting cell-based assays to evaluate the antiviral activity and cytotoxicity of compounds like Indinavir and Nelfinavir. Specific parameters will need to be optimized for individual experiments.
Antiviral Activity Assay (e.g., p24 Antigen ELISA)
This assay measures the production of the HIV-1 p24 capsid protein, a marker of viral replication.
-
Cell Seeding: Seed susceptible target cells (e.g., MT-4, CEM-SS, or peripheral blood mononuclear cells (PBMCs)) in a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of Indinavir and Nelfinavir in cell culture medium.
-
Infection: Infect the cells with a known amount of HIV-1.
-
Treatment: Immediately add the diluted compounds to the infected cells. Include a "virus control" (infected, untreated cells) and a "cell control" (uninfected, untreated cells).
-
Incubation: Incubate the plate for a period that allows for multiple rounds of viral replication (typically 4-7 days).
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit.
-
Data Analysis: Calculate the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) by plotting the percentage of p24 inhibition against the drug concentration.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Indinavir Sulfate. The information presented is collated from various studies and aims to assist researchers and quality control analysts in selecting and implementing suitable analytical methods for their specific needs.
This compound is a protease inhibitor widely used in antiretroviral therapy. Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances, pharmaceutical formulations, and biological matrices. This guide details the experimental conditions and validation parameters of several reported RP-HPLC methods.
Comparative Summary of Validated HPLC Methods
The following tables summarize the key chromatographic conditions and validation parameters from different studies, providing a clear comparison of their performance.
Table 1: Chromatographic Conditions for this compound Analysis
| Parameter | Method 1[1] | Method 2[2] | Method 3[2] | Method 4[3][4] |
| Column | Zodiac ODS Hypersil C18 (250mm x 4.6mm, 5µm) | LiChrospher® 100 RP-8 (250 mm × 4.0 i.d., 5 µm) | LiChrospher® 100 RP-8 (250 mm × 4.0 i.d., 5 µm) | BDS (250 X 4.6 mm, 5 μ) |
| Mobile Phase | Phosphate buffer (pH 5.5) : Acetonitrile : Methanol (50:30:20 v/v/v) | Dibutylammonium phosphate buffer (pH 6.5) : Acetonitrile (55:45 v/v) | Citrate buffer (pH 5.0) : Acetonitrile (60:40 v/v) | 0.1% Orthophosphoric acid : Acetonitrile (45:55 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 260 nm | 260 nm | 260 nm | 258 nm |
| Retention Time | 2.96 min | ~8 min | ~10 min | 2.469 min |
Table 2: Comparison of Method Validation Parameters
| Parameter | Method 1[1] | Method 2[2] | Method 3[2] | Method 4[3][4] |
| Linearity Range (µg/mL) | 48 - 112 | Not Specified | Not Specified | 20 - 100 |
| Correlation Coefficient (r²) | 0.990 | Not Specified | Not Specified | ~0.9999 |
| Accuracy (% Recovery) | 98.36 - 101.74 | 99.00 - 99.88 | 101.59 - 101.98 | 98.0 - 102.0 |
| Precision (%RSD) | Within specified limits | Intra-day: 0.29-0.45, Inter-day: 0.88-0.97 | Intra-day: 0.61-1.08, Inter-day: 1.08-1.82 | < 2.0 |
| LOD (µg/mL) | Not Specified | Not Specified | Not Specified | 0.24 |
| LOQ (µg/mL) | Not Specified | Not Specified | Not Specified | 0.73 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Method 1 Protocol[1]
-
Chromatographic System: Schimadzu- SPD HPLC system with a UV detector.
-
Column: Zodiac ODS Hypersil C18 (250mm length, 4.6mm internal diameter, 5µm particle size).
-
Mobile Phase Preparation: A filtered and degassed mixture of phosphate buffer (pH 5.5), Acetonitrile, and Methanol in the ratio of 50:30:20.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 260 nm.
-
Standard Solution Preparation: 40mg of this compound was dissolved in 100mL of the mobile phase. 2mL of this solution was further diluted to 10mL with the mobile phase.
-
Sample Solution Preparation: 60mg of the drug from the capsule was dissolved in 100mL of the mobile phase. 2mL of this solution was diluted to 10mL with the mobile phase.
Method 2 Protocol[2]
-
Chromatographic System: HPLC system with an automatic injector and UV spectrophotometric detector.
-
Column: LiChrospher® 100 RP-8 (250 mm × 4.0 i.d., 5 µm particle size) maintained at 40 ºC.
-
Mobile Phase Preparation: A mixture of dibutylammonium phosphate buffer (pH 6.5) and acetonitrile (55:45, v/v). The buffer was prepared by dissolving 1.7 mL of dibutylamine and 3.0 g of phosphoric acid in 900 mL of water, with the pH adjusted to 6.5 with 50% (w/v) sodium hydroxide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 260 nm.
-
Injection Volume: 10 µL.
Method 3 Protocol[2]
-
Chromatographic System: HPLC system with an automatic injector and diode array detector.
-
Column: LiChrospher® 100 RP-8 (250 mm × 4.0 i.d., 5 µm particle size) maintained at 40 ºC.
-
Mobile Phase Preparation: A mixture of citrate buffer (pH 5.0) and acetonitrile (60:40, v/v). The citrate buffer was prepared by dissolving 3.7 g of sodium citrate and 1.6 g of citric acid in 1000 mL of water, with the pH adjusted to 5.0 with 4% (w/v) sodium hydroxide.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode array detection at 260 nm.
-
Injection Volume: 50 µL.
Method 4 Protocol[3][4]
-
Chromatographic System: HPLC with a PDA detector.
-
Column: BDS (250 X 4.6 mm, 5 μ) column.
-
Mobile Phase Preparation: A mixture of 0.1% Orthophosphoric acid and acetonitrile in a 45:55% v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detection at 258 nm.
-
Injection Volume: 10 µL.
Forced Degradation and Stability-Indicating Methods
Forced degradation studies are essential for the development of stability-indicating analytical methods.[5] this compound has been shown to degrade under various stress conditions, including acidic and basic hydrolysis, oxidation, and photolysis.[6] A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.
The following diagram illustrates a typical workflow for a forced degradation study as part of HPLC method validation.
Caption: Workflow for Forced Degradation Studies in HPLC Method Validation.
References
- 1. ijcpa.in [ijcpa.in]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The ICH guidance in practice: stress degradation studies on indinavir sulphate and development of a validated specific stability-indicating HPTLC assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the resistance mutations induced by the HIV-1 protease inhibitor (PI) Indinavir against other PIs, supported by experimental data. The development of drug resistance is a critical challenge in the long-term efficacy of antiretroviral therapy. Understanding the distinct and overlapping resistance profiles of different PIs is paramount for designing effective treatment strategies and developing next-generation inhibitors.
Comparative Analysis of Major Resistance Mutations
The emergence of drug resistance to HIV-1 protease inhibitors is a complex process involving the selection of specific amino acid substitutions in the protease enzyme. These mutations can reduce the binding affinity of the inhibitor, thereby diminishing its efficacy. Below is a comparative summary of major resistance mutations associated with Indinavir and four other widely used protease inhibitors: Ritonavir, Saquinavir, Nelfinavir, and Lopinavir.
Table 1: Major Resistance Mutations Associated with Protease Inhibitors
| Protease Inhibitor | Primary Mutations | Common Secondary/Accessory Mutations |
| Indinavir (IDV) | M46I/L, V82A/F/T, I84V[1][2] | L10I/V/F, K20R/M, L24I, I54V/L/M, L63P, A71V/T, G73S, L90M[3][4] |
| Ritonavir (RTV) | V82A/F, I84V[3] | L10I, I54V, A71V[3] |
| Saquinavir (SQV) | G48V, L90M[5][6] | L10I/V, G73S, I84V[7] |
| Nelfinavir (NFV) | D30N, L90M[8][9] | M46I/L, A71V/T, N88D/S[10] |
| Lopinavir (LPV) | V82A/F/T, I54V, M46I/L[4][11] | L10F/I/R/V, K20M/R, L24I, L33F, F53L, L63P, A71V/T, I84V, L90M[12][13] |
Quantitative Analysis of Fold Resistance
The clinical impact of resistance mutations is quantified by the "fold resistance," which indicates how much more of a drug is required to inhibit the mutant virus compared to the wild-type virus. A higher fold resistance signifies a greater loss of drug susceptibility.
Table 2: Comparative Fold Resistance of Key Mutations to Protease Inhibitors
| Mutation | Indinavir (IDV) | Ritonavir (RTV) | Saquinavir (SQV) | Nelfinavir (NFV) | Lopinavir (LPV) |
| D30N | No significant change[14] | No significant change[14] | No significant change[14] | 3.6 - 42[8][9] | No significant change[14] |
| G48V | - | - | 13.5[5] | - | - |
| M46I/L | - | - | - | - | - |
| I54V | - | - | - | - | - |
| V82A/F/T | - | ~170 (V82A/F)[3] | - | - | - |
| I84V | - | ~170[3] | Moderately reduced susceptibility[7] | - | - |
| L90M | - | - | 3[5] | 4.2 - 5.7[9] | - |
| G48V/L90M | - | - | 419[5] | - | - |
Cross-Resistance Patterns
A significant challenge in HIV therapy is cross-resistance, where a mutation that confers resistance to one drug also reduces the effectiveness of other drugs in the same class.
-
The I84V mutation, commonly selected by Indinavir and Ritonavir, is known to cause broad cross-resistance to most PIs.[7]
-
The D30N mutation, characteristic of Nelfinavir resistance, generally does not confer significant cross-resistance to other PIs.[14][15]
-
The L90M mutation, a primary mutation for Saquinavir and sometimes Nelfinavir, can contribute to cross-resistance to other PIs, including Indinavir.[16]
-
Viruses with multiple mutations, particularly combinations involving mutations at positions 10, 54, 82, 84, and 90, often exhibit high-level cross-resistance to multiple PIs.[4][12]
Experimental Protocols
The identification and characterization of drug resistance mutations rely on two primary types of assays: genotypic and phenotypic.
Genotypic Resistance Assay Protocol
Genotypic assays detect specific mutations in the viral genome that are known to be associated with drug resistance.
-
Viral RNA Extraction: HIV-1 RNA is extracted from a patient's plasma sample, typically requiring a viral load of at least 500-1000 copies/mL.[17][18]
-
Reverse Transcription and PCR Amplification: The extracted viral RNA is reverse-transcribed into complementary DNA (cDNA). The protease gene region of the cDNA is then amplified using the polymerase chain reaction (PCR).
-
DNA Sequencing: The amplified protease gene is sequenced. Sanger sequencing has traditionally been used, while next-generation sequencing (NGS) is increasingly employed to detect minority variants.[19]
-
Sequence Analysis: The obtained nucleotide sequence is translated into an amino acid sequence. This sequence is then compared to a wild-type reference sequence to identify mutations.
-
Interpretation: The identified mutations are interpreted using databases such as the Stanford University HIV Drug Resistance Database to predict the level of resistance to various PIs.[18]
Phenotypic Resistance Assay Protocol
Phenotypic assays directly measure the ability of a virus to replicate in the presence of different concentrations of a drug.
-
Sample Preparation: Similar to genotypic assays, viral RNA is extracted from a patient's plasma sample.
-
Recombinant Virus Construction: The patient-derived protease gene is inserted into a laboratory strain of HIV from which the original protease gene has been removed. This creates a recombinant virus that expresses the patient's protease enzyme.[19][20]
-
Cell Culture: Susceptible host cells (e.g., TZM-bl cells or MT-2 cells) are cultured in the presence of serial dilutions of the protease inhibitor being tested.
-
Viral Infection and Replication Measurement: The cultured cells are infected with the recombinant virus. After a set incubation period, viral replication is measured. This can be done by quantifying the production of a viral protein (e.g., p24 antigen) or the activity of a reporter gene (e.g., luciferase or green fluorescent protein) incorporated into the viral vector.[21]
-
IC50 Determination: The concentration of the drug that inhibits viral replication by 50% (IC50) is determined for the patient's virus and a wild-type reference virus.
-
Fold Resistance Calculation: The fold resistance is calculated by dividing the IC50 of the patient's virus by the IC50 of the wild-type reference virus.[20]
Visualizing Resistance Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: HIV protease inhibition and the development of drug resistance.
Caption: Experimental workflow for HIV drug resistance testing.
References
- 1. iasusa.org [iasusa.org]
- 2. Drug resistance during indinavir therapy is caused by mutations in the protease gene and in its Gag substrate cleavage sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance-related mutations in the HIV-1 protease gene of patients treated for 1 year with the protease inhibitor ritonavir (ABT-538) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selection of Resistance in Protease Inhibitor-Experienced, Human Immunodeficiency Virus Type 1-Infected Subjects Failing Lopinavir- and Ritonavir-Based Therapy: Mutation Patterns and Baseline Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into Saquinavir Resistance in the G48V HIV-1 Protease: Quantum Calculations and Molecular Dynamic Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational approaches to resistance: using saquinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance to Human Immunodeficiency Virus Type 1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parameters Driving the Selection of Nelfinavir-Resistant Human Immunodeficiency Virus Type 1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Nelfinavir Resistance Mutations on In Vitro Phenotype, Fitness, and Replication Capacity of Human Immunodeficiency Virus Type 1 with Subtype B and C Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIV Drug Resistance Database [hivdb.stanford.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. Identification of Genotypic Changes in Human Immunodeficiency Virus Protease That Correlate with Reduced Susceptibility to the Protease Inhibitor Lopinavir among Viral Isolates from Protease Inhibitor-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mutations in the protease gene associated with virological failure to lopinavir/ritonavir-containing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. tandfonline.com [tandfonline.com]
- 16. HIV-1 protease with 10 lopinavir and darunavir resistance mutations exhibits altered inhibition, structural rearrangements and extreme dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 18. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 19. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 20. labcorp.com [labcorp.com]
- 21. academic.oup.com [academic.oup.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the synergistic effects of the protease inhibitor Indinavir when used in combination with other antiretroviral drugs. While Indinavir is an older antiretroviral agent, understanding its interaction with newer drugs is crucial for specific clinical situations and for the development of novel therapeutic strategies. This document summarizes available in vitro data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research in this area.
Introduction to Antiretroviral Synergy
In the context of HIV-1 treatment, drug synergy is achieved when the combined antiviral effect of two or more drugs is greater than the sum of their individual effects.[1][2] This can lead to more potent viral suppression, lower required drug dosages, reduced toxicity, and a higher barrier to the development of drug resistance. The combination index (CI) is a commonly used quantitative measure to assess drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3]
Data on Synergistic Effects of Indinavir Combinations
Data on the synergistic effects of Indinavir with the latest classes of antiretroviral drugs, such as second-generation integrase strand transfer inhibitors (INSTIs) and newer nucleoside reverse transcriptase inhibitors (NRTIs), is limited in publicly available literature. Most existing studies focus on combinations with older antiretrovirals. The following table summarizes findings from some of these studies.
| Drug Combination | Cell Line / System | Key Findings | Combination Index (CI) / Synergy Assessment | Reference(s) |
| Indinavir + Zidovudine (AZT) + Lamivudine (3TC) | In vitro | The three-drug combination showed the greatest degree of synergy. | Marked synergistic interaction | [4] |
| Indinavir + Zidovudine (AZT) | In vitro | Additive interaction observed. | Additive | [4] |
| Indinavir + Saquinavir | Peripheral Blood Mononuclear Cells (PBMCs) | Ranged from synergy at low doses to antagonism at higher doses against a pan-susceptible HIV-1 isolate. Antagonism was observed against zidovudine-resistant and multidrug-resistant isolates. | Variable (Synergy to Antagonism) | [5] |
| Indinavir + Ritonavir | Clinical Study (in vivo) | Co-administration of ritonavir significantly increases the trough concentrations of indinavir, allowing for lower and less frequent dosing. This is a pharmacokinetic enhancement rather than a direct synergistic antiviral effect. | Pharmacokinetic Boosting | [6][7] |
| Indinavir + Darunavir/ritonavir | Healthy Volunteers (in vivo) | Co-administration resulted in increased plasma concentrations of both indinavir and darunavir, suggesting a pharmacokinetic interaction. | Pharmacokinetic Interaction | [8] |
Note: The lack of extensive, recent in vitro synergy data for Indinavir with newer drugs like dolutegravir, bictegravir, or tenofovir alafenamide (TAF) represents a significant knowledge gap. The complex drug-drug interactions and the development of more potent and well-tolerated antiretrovirals have likely shifted research focus away from such combinations.
Experimental Protocols for In Vitro Synergy Studies
The following is a representative methodology for assessing the synergistic effects of antiretroviral drug combinations in vitro, based on established protocols.[9][10][11]
Cell Lines and Virus Strains
-
Cell Lines: Human T-lymphoblastoid cell lines such as CEM-ss or MT-4 are commonly used. Alternatively, HeLa-derived TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene, are frequently employed for high-throughput screening.[11][12] For studies requiring a more physiologically relevant system, peripheral blood mononuclear cells (PBMCs) from healthy donors are utilized.[13]
-
Virus Strains: Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB, NL4-3) or clinical isolates, including those with specific drug resistance mutations, are used for infection.[14]
Drug Preparation and Combination Studies
-
Drug Solutions: Indinavir and the newer antiretroviral drugs are dissolved in an appropriate solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.
-
Dose-Response Curves: Serial dilutions of each drug are prepared to determine their individual 50% effective concentrations (EC50).
-
Combination Matrix: For synergy analysis, a checkerboard titration matrix is established where varying concentrations of Indinavir are mixed with varying concentrations of the second drug.
In Vitro Infection and Treatment
-
Cells are seeded in 96-well plates and treated with the individual drugs or drug combinations for a short period before infection.
-
The cells are then infected with a standardized amount of HIV-1.
-
After infection, the cells are washed to remove the initial inoculum and cultured in the presence of the drugs for a period ranging from 3 to 7 days.
Quantification of HIV-1 Replication
-
p24 Antigen ELISA: The level of the HIV-1 p24 capsid protein in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA). A reduction in p24 levels indicates inhibition of viral replication.[9]
-
Luciferase Reporter Assay: In TZM-bl cells, viral replication is quantified by measuring the activity of the luciferase reporter gene, which is expressed upon successful viral entry and Tat-mediated transcription.[11]
-
Cytopathic Effect (CPE) Assay: The ability of the drugs to protect cells from virus-induced cell death is assessed using viability assays such as those based on tetrazolium salts (e.g., MTT, XTT).[14]
Synergy Analysis
-
The data from the combination studies are analyzed using software programs like CalcuSyn or SynergyFinder.[9][10]
-
Combination Index (CI): The CI is calculated based on the median-effect principle. As previously mentioned, CI values less than, equal to, or greater than 1 indicate synergy, additivity, and antagonism, respectively.[3]
-
Bliss Independence Model: This model compares the observed combined effect to the predicted effect if the two drugs act independently.[9]
Visualizing Mechanisms and Workflows
To better understand the context of these experiments and the mechanisms of action of the drugs involved, the following diagrams are provided.
Caption: HIV-1 replication cycle and targets of antiretroviral drug classes.
Caption: Workflow for an in vitro antiretroviral synergy experiment.
Conclusion
While Indinavir was a cornerstone of early combination antiretroviral therapy, the landscape of HIV treatment has evolved significantly. The available data on its synergistic potential is largely confined to older drug partners. There is a clear lack of published in vitro studies assessing the synergy of Indinavir with newer, more potent, and better-tolerated antiretrovirals such as second-generation INSTIs and TAF. The experimental protocols outlined in this guide provide a framework for conducting such studies, which could be valuable for understanding complex drug interactions and informing salvage therapy options in highly treatment-experienced patients. Further research is warranted to fill the existing gaps in our understanding of Indinavir's role in the modern era of HIV therapeutics.
References
- 1. JBC: When HIV drugs don’t cooperate [asbmb.org]
- 2. Drug-Drug Interaction Guide: From HIV Prevention to Treatment - Clinical Guidelines Program [hivguidelines.org]
- 3. researchgate.net [researchgate.net]
- 4. The Triple Combination Indinavir-Zidovudine-Lamivudine Is Highly Synergistic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonism between human immunodeficiency virus type 1 protease inhibitors indinavir and saquinavir in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Indinavir-ritonavir combination: pharmacologic results and tolerance in patients infected by HIV] [pubmed.ncbi.nlm.nih.gov]
- 7. jwatch.org [jwatch.org]
- 8. Pharmacokinetic interaction between indinavir and darunavir with low-dose ritonavir in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systematic Identification of Synergistic Drug Pairs Targeting HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Tracking of Antiviral Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Study on Synergistic Interactions Between Free and Encapsulated Q-Griffithsin and Antiretrovirals Against HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facts and Fiction: Cellular Models for High Throughput Screening for HIV-1 Reactivating Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Susceptibility of HIV Isolates with High Growth Capability to Antiretroviral Drugs [mdpi.com]
- 14. In vitro comparison of selected triple-drug combinations for suppression of HIV-1 replication: the Inter-Company Collaboration Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the first-generation protease inhibitor, Indinavir Sulfate, against newer, next-generation alternatives. The following sections detail the performance of these antiretroviral agents, supported by experimental data, to inform research and drug development efforts in the field of HIV therapeutics.
Introduction to HIV Protease Inhibition
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme results in the production of immature, non-infectious virions, thus halting the spread of the virus.[1] Indinavir, approved in 1996, was among the first protease inhibitors (PIs) that formed the backbone of highly active antiretroviral therapy (HAART).[2][3] However, its use has been largely superseded by next-generation PIs designed to overcome the limitations of earlier drugs, such as poor pharmacokinetic profiles, significant side effects, and the development of drug resistance.[2][4] This guide benchmarks the performance of this compound against key next-generation PIs: Lopinavir, Atazanavir, Tipranavir, and Darunavir.
Performance Comparison
The following tables summarize the quantitative data comparing this compound with next-generation protease inhibitors across several key performance metrics.
Table 1: In Vitro Efficacy
This table outlines the in vitro inhibitory activity of the selected protease inhibitors against wild-type HIV-1. Lower values for the inhibition constant (Ki) and 50% inhibitory concentration (IC50) indicate greater potency.
| Protease Inhibitor | Class | Ki (nM) | IC50 (nM) |
| Indinavir | First-Generation | 0.36 - 0.52[5] | 9.3 - 50[6] |
| Lopinavir | Second-Generation | ~0.006 | 0.69 (serum-free)[7] |
| Atazanavir | Second-Generation | Data not readily available in a comparable format | Data not readily available in a comparable format |
| Tipranavir | Second-Generation | Data not readily available in a comparable format | 30 - 70 |
| Darunavir | Second-Generation | 0.0045[8] | 3 - 29[9] |
Note: Direct comparative studies for all metrics are limited; data is compiled from various sources and methodologies may differ.
Table 2: Clinical Efficacy (Select Clinical Trial Data)
This table presents data from clinical trials, demonstrating the in vivo effectiveness of the protease inhibitors in reducing viral load and increasing CD4+ T-cell counts in HIV-infected patients.
| Protease Inhibitor Regimen | Study Population | Duration | Mean Viral Load Reduction (log10 copies/mL) | Mean CD4+ Cell Count Increase (cells/mm³) |
| Indinavir + ZDV + 3TC | Zidovudine-experienced | 24 weeks | ~2.0 - 2.5[10] | ~140[10] |
| Lopinavir/r vs. Darunavir/r | Treatment-experienced | 48 weeks | -1.72 (Lopinavir/r) vs. -1.95 (Darunavir/r)[11] | Data not directly comparable |
| Atazanavir/r vs. Lopinavir/r | Treatment-naïve | 96 weeks | Atazanavir/r showed better viral suppression[12] | Data not directly comparable |
| Indinavir/r vs. Indinavir | Virally suppressed | 48 weeks | Maintained suppression | 60 (Indinavir) vs. 88 (Indinavir/r)[3] |
ZDV: Zidovudine; 3TC: Lamivudine; /r: boosted with Ritonavir
Table 3: Resistance Profile
A critical advantage of next-generation PIs is their higher genetic barrier to resistance. This table highlights key resistance-associated mutations.
| Protease Inhibitor | Key Resistance-Associated Mutations |
| Indinavir | M46L/I, I54V, V82A, L90M[13][14] |
| Lopinavir | V82A[15] |
| Atazanavir | I50L, N88S[14] |
| Tipranavir | I47V, I54A/M/V, L33F/I/V, V82L/T[14] |
| Darunavir | V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, L89V[16] |
Table 4: Pharmacokinetic and Side Effect Profile
This table compares key pharmacokinetic parameters and common adverse effects associated with each protease inhibitor.
| Protease Inhibitor | Half-life (hours) | Dosing Frequency | Common Adverse Effects |
| Indinavir | 1.8[5] | Every 8 hours (unboosted) | Nephrolithiasis (kidney stones), hyperbilirubinemia, gastrointestinal intolerance[1][17] |
| Lopinavir | 5-6 (boosted) | Once or twice daily (boosted) | Diarrhea, nausea, hyperlipidemia[11] |
| Atazanavir | ~7 (boosted) | Once daily (boosted) | Hyperbilirubinemia (jaundice), PR interval prolongation[12] |
| Tipranavir | ~6 (boosted) | Twice daily (boosted) | Hepatotoxicity, intracranial hemorrhage, rash |
| Darunavir | ~15 (boosted) | Once or twice daily (boosted) | Rash, diarrhea, nausea, headache[11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
IC50 Determination via Cell-Based Assay
Objective: To determine the concentration of a protease inhibitor that inhibits 50% of viral replication in a cell culture system.
Methodology:
-
Cell Culture: T-lymphocyte cell lines (e.g., MT-4) are cultured in appropriate media.
-
Viral Infection: Cells are infected with a laboratory-adapted strain of HIV-1.
-
Drug Dilution Series: The protease inhibitor is serially diluted to create a range of concentrations.
-
Treatment: The infected cells are incubated with the different concentrations of the protease inhibitor.
-
Assessment of Viral Replication: After a set incubation period (e.g., 3-5 days), the extent of viral replication is measured. This can be done through various methods, such as:
-
MTT Assay: Measures cell viability, as HIV infection leads to cell death.[18]
-
p24 Antigen ELISA: Quantifies the amount of a specific viral protein (p24) in the cell culture supernatant.
-
Reporter Gene Assay: Uses a modified virus that expresses a reporter gene (e.g., luciferase or GFP) upon successful replication.[19]
-
-
Data Analysis: The percentage of inhibition of viral replication is calculated for each drug concentration compared to an untreated control. The IC50 value is then determined by plotting the inhibition percentage against the drug concentration and fitting the data to a dose-response curve.[9]
Enzyme Inhibition Assay (Ki Determination)
Objective: To determine the inhibition constant (Ki) of a protease inhibitor, which reflects its binding affinity for the HIV protease enzyme.
Methodology:
-
Reagents: Purified recombinant HIV-1 protease, a synthetic fluorogenic peptide substrate, and the protease inhibitor are required.[20]
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Reaction Mixture: The purified HIV-1 protease is pre-incubated with various concentrations of the inhibitor.
-
Initiation of Reaction: The fluorogenic substrate is added to the enzyme-inhibitor mixture to start the reaction.
-
Kinetic Measurement: The cleavage of the substrate by the protease results in the release of a fluorescent molecule. The increase in fluorescence is measured over time using a fluorescence plate reader.[15]
-
Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The Ki value is then determined using enzyme kinetic models, such as the Morrison equation for tightly-bound inhibitors or Dixon plots.[21]
Genotypic Resistance Testing
Objective: To identify specific mutations in the HIV protease gene that are associated with resistance to protease inhibitors.
Methodology:
-
Sample Collection: A blood sample is collected from the patient.[5]
-
Viral RNA Extraction: HIV RNA is extracted from the plasma.[22]
-
Reverse Transcription and PCR: The protease-encoding region of the viral RNA is reverse-transcribed into DNA and then amplified using the polymerase chain reaction (PCR).
-
DNA Sequencing: The amplified DNA is sequenced to determine the nucleotide sequence of the protease gene.[23]
-
Sequence Analysis: The obtained sequence is compared to a wild-type reference sequence to identify any mutations.
-
Interpretation: The identified mutations are cross-referenced with databases (e.g., Stanford University HIV Drug Resistance Database) to determine their association with resistance to specific protease inhibitors.[24] This testing is recommended at diagnosis, at the start of therapy, and in cases of treatment failure.[22][23]
Visualizations
HIV Protease Mechanism of Action and Inhibition
Caption: Mechanism of HIV protease action and inhibition.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of an HIV protease inhibitor.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Indinavir – First-Generation HIV Protease Inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Continued indinavir versus switching to indinavir/ritonavir in HIV-infected patients with suppressed viral load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. HIV Drug Resistance Testing | Stanford Health Care [stanfordhealthcare.org]
- 6. Two New Protease Inhibitors; Novel Mechanism Leading to PI Resistance [natap.org]
- 7. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Indinavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Darunavir superior to lopinavir in 48-week study in treatment-experienced patients | aidsmap [aidsmap.com]
- 12. Atazanavir / ritonavir versus Lopinavir / ritonavir-based combined antiretroviral therapy (cART) for HIV-1 infection: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug resistance during indinavir therapy is caused by mutations in the protease gene and in its Gag substrate cleavage sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Identification of Broad-Based HIV-1 Protease Inhibitors From Combinatorial Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Factors Associated with the Selection of Mutations Conferring Resistance to Protease Inhibitors (PIs) in PI-Experienced Patients Displaying Treatment Failure on Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Indinavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.plos.org [journals.plos.org]
- 20. abcam.co.jp [abcam.co.jp]
- 21. researchgate.net [researchgate.net]
- 22. 9. Appendix 8: UK Resistance Guidelines (BHIVA) summary | HIV i-Base [i-base.info]
- 23. Resistance testing: genotype | Johns Hopkins HIV Guide [hopkinsguides.com]
- 24. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
For researchers, scientists, and drug development professionals, this guide provides an in-depth validation of Indinavir Sulfate as a potent tool compound for protease-focused research. It offers a comparative analysis against other widely used protease inhibitors, supported by experimental data and detailed protocols.
This compound is a highly specific and potent inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1][2] Its well-characterized mechanism of action and high potency make it an invaluable tool for in vitro and cell-based studies aimed at understanding protease function and developing novel antiretroviral therapies.
Mechanism of Action: Halting Viral Maturation
Indinavir is a competitive inhibitor that binds to the active site of the HIV-1 protease.[2] This action prevents the protease from cleaving newly synthesized viral polyproteins (Gag-Pol) into their functional protein components.[3][4] Without these essential proteins, new viral particles cannot mature and become infectious, effectively stopping the replication cycle.[3][4]
Comparative Performance of Protease Inhibitors
This compound exhibits potent inhibitory activity against HIV-1 protease. For a comprehensive evaluation, its performance is compared with other commonly used protease inhibitors in research.
| Compound | Target | Ki (nM) | IC50 (nM) | Antiviral EC50 (nM) |
| This compound | HIV-1 Protease | 0.24 - 0.54 [5][6] | 0.41 [5] | 25 - 100 [7] |
| HIV-2 Protease | 3.3 [8] | - | - | |
| Lopinavir | HIV-1 Protease | 0.0013 - 0.0036[1] | 6.5[3] | 17[9] |
| Ritonavir | HIV-1 Protease | - | - | 68[9] |
| Saquinavir | HIV-1 Protease | - | - | 2,700[4] |
| Nelfinavir | HIV-1 Protease | 2.0[10] | - | 20[10] |
Ki (Inhibition Constant) and IC50 (Half-maximal Inhibitory Concentration) values are from enzymatic assays. EC50 (Half-maximal Effective Concentration) values are from cell-based antiviral assays. Lower values indicate higher potency.
Experimental Protocols for Validation
To validate this compound or other inhibitors as tool compounds, a series of standardized assays are essential. Below are detailed protocols for key experiments.
Protease Inhibition Assay (FRET-based)
This assay quantifies the enzymatic activity of HIV-1 protease by measuring the cleavage of a fluorescently labeled peptide substrate.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7).
-
Dilute recombinant HIV-1 protease and a FRET peptide substrate (e.g., with HiLyte Fluor™488/QXL™520 pair) in the assay buffer to their optimal working concentrations.[11][12]
-
Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add 10 µL of each inhibitor dilution or control solution.[13]
-
Add 80 µL of the diluted HIV-1 protease solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.[13]
-
Initiate the enzymatic reaction by adding 10 µL of the FRET substrate solution to each well.[13]
-
-
Data Acquisition and Analysis:
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 490 nm/520 nm) every minute for 30-60 minutes using a fluorescence plate reader.[11][12]
-
Calculate the rate of substrate cleavage (initial velocity) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Antiviral Activity Assay (TZM-bl Cell-based)
This assay determines the ability of a compound to inhibit HIV-1 infection in a cell culture model. TZM-bl cells are engineered to express HIV receptors (CD4, CCR5, CXCR4) and contain an HIV-1 LTR-driven luciferase reporter gene.[1][2][5]
Methodology:
-
Cell Preparation:
-
Culture TZM-bl cells in growth medium (DMEM supplemented with 10% FBS, and antibiotics).
-
Seed 1 x 104 cells in 100 µL of growth medium per well in a 96-well plate and incubate overnight.[8]
-
-
Infection and Treatment:
-
Prepare serial dilutions of this compound in growth medium.
-
Remove the culture medium from the cells and add 50 µL of the inhibitor dilutions.
-
Add 50 µL of HIV-1 virus stock (at a concentration that yields a high signal-to-noise ratio) to each well. Include virus-only and cell-only controls.[2]
-
Incubate the plates for 48 hours at 37°C in a CO2 incubator.[2]
-
-
Luciferase Readout:
-
After incubation, remove 150 µL of the medium from each well.
-
Add 100 µL of a luciferase assay reagent (e.g., Britelite™) to each well to lyse the cells and provide the substrate for luciferase.[2]
-
Incubate for 2 minutes at room temperature.
-
Transfer 150 µL of the lysate to a black 96-well plate and measure the luminescence using a luminometer.[2]
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each concentration compared to the virus control wells.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of the compound on cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of cell health.[6]
Methodology:
-
Cell Treatment:
-
Seed cells (e.g., TZM-bl or another relevant cell line) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.[8]
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated cell controls.
-
Incubate for a period equivalent to the antiviral assay (e.g., 48 hours).[8]
-
-
MTT Reaction:
-
Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[3][8]
-
Incubate the plate for 1.5 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the soluble MTT into insoluble purple formazan crystals.[3][8]
-
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add 130-150 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Incubate for 15 minutes on an orbital shaker to ensure complete solubilization.[8]
-
Measure the absorbance at a wavelength between 490 nm and 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each compound concentration compared to the untreated cells.
-
Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cytotoxicity against the log of the compound concentration. The Selectivity Index (SI), calculated as CC50/EC50, is a crucial parameter for evaluating the therapeutic potential of the compound.
-
Conclusion
This compound stands as a robust and reliable tool compound for protease research. Its high potency, well-defined mechanism of action, and extensive characterization provide a solid benchmark for the evaluation of novel protease inhibitors. The experimental protocols detailed in this guide offer a clear framework for the validation and comparative analysis of such compounds, ensuring data accuracy and reproducibility in the quest for new antiviral agents.
References
- 1. hiv.lanl.gov [hiv.lanl.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development and implementation of an international proficiency testing program for a neutralizing antibody assay for HIV-1 in TZM-bl cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hcv.lanl.gov [hcv.lanl.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. hiv.lanl.gov [hiv.lanl.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. eurogentec.com [eurogentec.com]
- 11. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]
- 12. abcam.co.jp [abcam.co.jp]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Safety Operating Guide
The proper disposal of Indinavir Sulfate is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. As a potent pharmaceutical compound, this compound must be managed as a hazardous waste from its point of use to its final disposal. The following guidelines provide essential, step-by-step information for researchers, scientists, and drug development professionals on the safe handling and disposal of this substance.
Core Principles of this compound Waste Management
Disposal of this compound must adhere to strict guidelines to prevent environmental contamination and potential harm to human health. It is imperative to consult and comply with all prevailing country, federal, state, and local regulations governing pharmaceutical waste.[1] Flushing unused pharmaceuticals down the toilet or drain is not an appropriate disposal method and is strongly discouraged by environmental agencies to avoid water contamination.[2][3] Similarly, discarding it in the regular trash is unacceptable.[2]
Step-by-Step Disposal Protocol
The primary operational goal is to manage this compound waste through a controlled and compliant workflow. This involves careful handling, segregation, and selection of an approved disposal method.
-
Initial Handling and Segregation:
-
Avoid creating dust and aerosols during handling.[1]
-
Wear appropriate Personal Protective Equipment (PPE) at all times (see Table 2).
-
Segregate this compound waste from other laboratory waste streams at the point of generation.
-
Collect waste in a designated, properly labeled, and securely sealed container.
-
-
Container Labeling and Storage:
-
Clearly label the waste container as "Hazardous Pharmaceutical Waste: this compound."
-
Include relevant hazard symbols and information.
-
Store the sealed container in a cool, well-ventilated, and locked-up area away from direct sunlight and ignition sources.[1]
-
-
Selection of Disposal Method:
-
Evaluate the available disposal options based on institutional protocols and local regulations (see Table 1).
-
The preferred methods involve professional handling to ensure complete destruction and containment.
-
-
Documentation and Transport:
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Data Presentation
For clarity and easy reference, the following tables summarize the recommended disposal options and the necessary personal protective equipment.
Table 1: Recommended Disposal Methods for this compound
| Disposal Method | Description | Key Considerations |
| Return to Manufacturer | Returning the unused or expired product directly to the manufacturer for proper disposal.[2] | This is often the most straightforward option if available. Requires proper labeling and secure packaging for return.[2] |
| Licensed Waste Contractor | Transporting the waste via a state-licensed medical or hazardous waste contractor.[2] | The contractor will transport the waste to a licensed hazardous waste landfill or incinerator.[2] Ensures regulatory compliance and proper handling. |
| Chemical Incineration | Mixing the material with a combustible solvent and burning it in a chemical incinerator with an afterburner and scrubber.[5] | This is often the best and most thorough method for destroying hazardous pharmaceutical waste.[6] Must be performed at an approved facility.[7][8][9][10] |
Table 2: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields.[1] | Prevents eye contact with dust or splashes. |
| Hand Protection | Chemical-resistant protective gloves.[1] | Protects skin from direct contact. |
| Body Protection | Impervious clothing or lab coat.[1] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A suitable respirator is required when dusts are generated.[5] | Prevents inhalation of airborne particles. |
Accidental Spill and Leak Procedures
In the event of a spill, immediate and safe cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Evacuate non-essential personnel from the spill area.[1]
-
Wear Full PPE: Before cleanup, don all recommended PPE, including respiratory protection.[1]
-
Contain the Spill: Prevent further leakage or spillage and stop the material from entering drains or water courses.[1][7][8]
-
Clean Up:
-
Decontaminate: Scrub the spill surface and any contaminated equipment with alcohol.[1]
-
Dispose of Cleanup Materials: All contaminated materials, including absorbents and PPE, must be disposed of as hazardous waste according to the procedures outlined above.[1]
Disposal of Contaminated Packaging
Empty containers and contaminated packaging should be handled as hazardous waste. They should be taken to an approved waste handling site for recycling or disposal.[7][9] If no other specific instructions are provided, dispose of the contaminated packaging as you would the unused product.[7][9]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C36H49N5O8S | CID 5462355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. danielshealth.com [danielshealth.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
- 7. msd.com [msd.com]
- 8. merck.com [merck.com]
- 9. msd.com [msd.com]
- 10. msd.com [msd.com]
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Indinavir Sulfate. The following procedural steps and data are designed to ensure safe operational handling and disposal of this compound.
Hazard Identification
This compound is classified with several hazards that necessitate careful handling. It is harmful if swallowed, causes skin irritation, and leads to serious eye irritation.[1][2][3] Additionally, it may cause respiratory irritation and is suspected of damaging fertility or the unborn child.[1][2][3] When handled as a powder, it may form combustible dust concentrations in the air.[3][4]
Personal Protective Equipment (PPE) Requirements
Consistent and proper use of personal protective equipment is the most critical step in mitigating exposure risks. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specification and Use Notes |
| Eyes/Face | Safety Goggles with Side-Shields / Face Shield | Must be worn at all times to protect from splashes and dust.[1][2][3][4] |
| Hands | Chemical-Resistant Gloves | Protective gloves are mandatory.[1][2][3][4] For tasks with higher exposure risk, consider double-gloving.[5][6] Change gloves immediately if they are torn, punctured, or contaminated.[5] |
| Body | Protective Gown / Lab Coat | Wear an impervious, lint-free, solid-front gown with long sleeves and tight-fitting cuffs.[1][5][6] |
| Respiratory | Respirator | A suitable respirator should be used when handling the powder form to avoid inhaling dust particles, especially in areas without dedicated exhaust ventilation.[1] |
Operational Handling Plan
Adherence to a strict operational workflow is essential for safety.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood or other appropriate exhaust ventilation is strongly recommended.[1]
-
Ensure safety showers and eyewash stations are readily accessible.
-
Minimize dust generation by handling the compound carefully. Avoid actions that could create aerosols.[1][3][7]
-
Implement measures to prevent static electricity buildup, such as electrical grounding and bonding.[7][8]
2. Handling the Compound:
-
Before handling, ensure all required PPE is correctly worn.
-
Wash hands thoroughly with soap and water after handling and before breaks.[1][2][3][4]
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.[1]
-
Keep the container tightly closed when not in use.[8]
3. Post-Handling:
-
Decontaminate the work surface after completion of tasks.
-
Properly remove and dispose of contaminated PPE to prevent cross-contamination.[5]
-
Contaminated clothing should be removed and washed before reuse.[1][3]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Exposure Type | Immediate First Aid Response |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][3][7] Seek prompt medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of soap and water.[1][3] Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support.[1] Seek medical attention.[1] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.[1] |
| Accidental Spill | Evacuate the area.[1] Wearing full PPE, contain the spill and prevent it from entering drains.[1] Absorb the material with an inert, non-combustible material and collect it for disposal.[1] Clean the spill area thoroughly.[1] |
Storage and Disposal Plan
Storage:
-
Store this compound in a tightly sealed container in a cool, well-ventilated, and secure area.[1][8]
-
The recommended storage temperature is typically -20°C, though some formulations may be stored at 2-8°C or room temperature (15-30°C).[1][9][10][11] Always follow the specific storage instructions provided by the supplier.
-
Protect from moisture, direct sunlight, and sources of ignition.[1][12]
-
Store away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
Disposal:
-
Dispose of waste material in accordance with all applicable local, state, and federal regulations.[1]
-
Do not dispose of the compound by flushing it down the toilet or discarding it in the regular trash.[9]
-
Expired or waste pharmaceuticals should ideally be returned to the manufacturer or disposed of through a licensed medical waste contractor.[9]
-
Empty containers must be treated as hazardous waste and disposed of appropriately.[8]
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. merck.com [merck.com]
- 4. merck.com [merck.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. pogo.ca [pogo.ca]
- 7. msd.com [msd.com]
- 8. msd.com [msd.com]
- 9. This compound | C36H49N5O8S | CID 5462355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. This compound salt hydrate 98 (HPLC) Sigma-Aldrich [sigmaaldrich.com]
- 12. Indinavir (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
